1L-epi-2-Inosose
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2S,3S,5S,6R)-2,3,4,5,6-pentahydroxycyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-5,7-11H/t1?,2-,3-,4-,5+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYEGBDHSGHXOGT-SHRIJZPSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(=O)C(C1O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@H]1([C@H](C(=O)[C@H]([C@H](C1O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1L-epi-2-Inosose: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical and physical properties of 1L-epi-2-Inosose. It is intended to serve as a foundational resource for researchers and professionals involved in drug development and related scientific fields. While detailed experimental protocols for its synthesis and purification are not extensively documented in publicly available literature, this guide furnishes a summary of current knowledge and outlines general methodological approaches.
Core Chemical and Physical Properties
This compound is a monosaccharide derivative, an isomer of inositol. Its fundamental properties are summarized in the table below, compiled from various chemical data sources.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀O₆ | N/A |
| Molecular Weight | 178.14 g/mol | N/A |
| CAS Number | 33471-33-9 | N/A |
| Appearance | White to off-white crystalline powder | N/A |
| Purity | ≥98.0% (by HPLC) | N/A |
| Optical Rotation | [α]²⁰/D -3.0° to -5.5° (c=1 in H₂O) | N/A |
| Boiling Point | 368.6 ± 42.0 °C at 760 mmHg | N/A |
| Density | 2.0 ± 0.1 g/cm³ | N/A |
| Storage Temperature | 2-8°C | N/A |
| Melting Point | Not available | N/A |
Experimental Protocols: A General Overview
Microbial Synthesis from myo-Inositol
A patented method describes the production of this compound from myo-inositol utilizing a microorganism.[1] The general steps involve:
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Cultivation of Microorganism: A suitable microorganism capable of converting myo-inositol to this compound is cultivated in a nutrient-rich medium. The patent mentions a new microorganism, Xanthomonas sp. AB 10119, for this purpose.[1]
-
Fermentation: The cultured microorganism is introduced into a fermentation broth containing myo-inositol as the substrate, along with carbon and nitrogen sources. The fermentation is carried out under controlled aerobic conditions to facilitate the enzymatic conversion.[1]
-
Harvesting and Cell Removal: After a sufficient incubation period, the fermentation broth is harvested, and the microbial cells are removed, typically by centrifugation or filtration, to yield a supernatant containing the product.[1]
The following diagram illustrates a generalized workflow for this microbial production process.
Purification
The patent for microbial synthesis suggests purification of the resulting supernatant by ion-exchange chromatography or treatment with activated charcoal, followed by crystallization.[1] While a specific High-Performance Liquid Chromatography (HPLC) protocol for this compound is not documented, methods for the analysis of other inositol isomers can be adapted. These methods often utilize columns such as Aminex HPX-87 or lead-form resin-based columns.
A general approach to purification might involve:
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Initial Cleanup: Passing the cell-free supernatant through an activated charcoal column to remove colored impurities.
-
Ion-Exchange Chromatography: Utilizing anion and cation exchange resins to remove charged molecules.
-
Size-Exclusion Chromatography: To separate the product based on molecular size.
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Crystallization: Inducing crystallization from a suitable solvent to obtain the pure compound.
Analytical Methods
High-Performance Liquid Chromatography (HPLC): As mentioned, HPLC is a standard method for the analysis and purification of inositols. A typical setup would involve a carbohydrate analysis column and a refractive index detector or a pulsed amperometric detector for sensitive detection.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific ¹H and ¹³C NMR spectral data for this compound are not available in public databases, NMR remains a critical tool for structural confirmation. For a novel or synthesized sample, 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments would be essential to confirm the molecular structure and stereochemistry.
Signaling and Metabolic Pathways
There is no direct evidence in the reviewed literature implicating this compound in specific signaling pathways. However, as an inositol isomer, it is likely to be involved in the broader inositol metabolic pathway. Myo-inositol, a closely related compound, is a precursor for the synthesis of inositol phosphates, which are crucial second messengers in a multitude of signaling cascades regulating cell growth, differentiation, and apoptosis.
The general pathway of inositol metabolism starts with the conversion of glucose-6-phosphate to myo-inositol, which can then be converted to other inositol isomers or phosphorylated to enter various signaling cascades.
The following diagram provides a simplified overview of the central inositol metabolic pathway.
Conclusion
This compound is a carbohydrate of interest with well-defined chemical and physical properties. While its biological role and specific involvement in signaling pathways remain to be elucidated, its structural similarity to other inositols suggests potential significance in cellular metabolism. The development of detailed and reproducible experimental protocols for its synthesis and purification will be crucial for advancing research into its biological functions and potential therapeutic applications. This guide provides a consolidated source of current knowledge to support these future research endeavors.
References
The Discovery and Natural Occurrence of 1L-epi-2-Inosose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1L-epi-2-Inosose is a ketoinositol of significant interest due to its potential biological activities and as a chiral starting material for the synthesis of other valuable compounds, such as D-chiro-inositol, which has therapeutic applications in conditions like insulin-resistant diabetes. While not a widely abundant natural product, its discovery is linked to the metabolic activity of specific soil microorganisms. This technical guide provides a comprehensive overview of the discovery, natural occurrence, and methodologies for the production and isolation of this compound, with a focus on microbial fermentation.
Discovery and Natural Occurrence
The discovery of this compound in a natural context is primarily associated with the microbial oxidation of myo-inositol. While inositols are widespread in nature, the specific stereoisomer this compound is not considered a common naturally occurring compound in the same vein as myo-inositol. Its presence has been identified through the screening of microorganisms capable of transforming myo-inositol.
Initial methods for producing L-epi-2-inosose involved chemical synthesis, such as the oxidation of myo-inositol with nitric acid to form a racemic mixture, followed by reduction and subsequent microbial oxidation[1]. However, the direct fermentative production from myo-inositol by specific bacterial strains represents a more direct and efficient "natural" production method.
Microbial Sources
A key breakthrough in the natural production of this compound was the isolation of bacterial strains capable of performing this bioconversion. Extensive screening of soil samples led to the identification of several effective bacterial strains[1].
Table 1: Microbial Strains Capable of Producing this compound from myo-Inositol
| Strain Designation | Genus | Isolation Source |
| AB 10119 | Xanthomonas sp. | Soil Sample |
| AB 10215 | Xanthomonas sp. | Soil Sample |
| AB 10135 | Xanthomonas sp. | Soil Sample |
These strains have demonstrated the ability to convert myo-inositol into L-epi-2-inosose with high optical purity[1]. The natural occurrence of this compound is therefore linked to environments where both myo-inositol and these specific microorganisms are present.
Biosynthesis Pathway: Microbial Bioconversion
The production of this compound by these microorganisms is an oxidative bioconversion process. The bacteria utilize myo-inositol as a substrate and, through enzymatic action, oxidize it to this compound.
Caption: Microbial conversion of myo-inositol to this compound.
Experimental Protocols
The following sections detail the methodologies for the production, isolation, and characterization of this compound based on the microbial fermentation process described in the literature[1].
Production of this compound via Fermentation
This protocol outlines the steps for culturing a capable microorganism and inducing the production of this compound.
Workflow for Fermentative Production
Caption: Workflow for the fermentative production of this compound.
Materials:
-
A suitable bacterial strain (e.g., Xanthomonas sp. AB 10119)
-
Liquid culture medium (containing carbon and nitrogen sources)
-
myo-Inositol
-
Sterile flasks or a fermenter
-
Incubator shaker
Procedure:
-
Prepare a liquid culture medium containing appropriate carbon and nitrogen sources.
-
Add myo-inositol to the medium as the substrate.
-
Inoculate the medium with a culture of the selected microorganism.
-
Incubate the culture under aerobic conditions with shaking at an appropriate temperature for a sufficient period to allow for the conversion of myo-inositol to this compound.
-
Monitor the progress of the fermentation.
-
Once the conversion is complete, proceed to the isolation and purification steps.
Isolation and Purification of this compound
This protocol describes the general steps for recovering this compound from the culture broth.
Materials:
-
Culture broth containing this compound
-
Centrifuge
-
Ion-exchange resin(s)
-
Activated carbon
-
Crystallization apparatus
Procedure:
-
Remove the microbial cells from the culture broth by centrifugation or filtration to obtain a cell-free supernatant.
-
Subject the supernatant to treatment with one or more ion-exchange resins to remove charged impurities.
-
Treat the resulting solution with activated carbon to decolorize and remove other organic impurities.
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Concentrate the purified solution.
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Induce crystallization of this compound from the concentrated solution.
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Collect the crystals of this compound.
Characterization of this compound
The identity and purity of the isolated this compound should be confirmed using standard analytical techniques.
Table 2: Analytical Methods for the Characterization of this compound
| Analytical Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation. |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. |
| Polarimetry | Confirmation of optical purity. |
Quantitative Data
The patent literature suggests that this microbial fermentation method can be an effective way to produce this compound on a commercial scale, implying a significant yield, although specific quantitative data on natural concentrations in soil or yields from fermentation are not provided in the public domain. The efficiency of the process allows for the production of L-epi-2-inosose with high optical purity[1].
Conclusion
The discovery of this compound from natural sources is intrinsically linked to the field of microbiology and biotransformation. While not a ubiquitously found natural product, its production by specific soil bacteria from a common substrate, myo-inositol, highlights the vast metabolic potential of microorganisms. The methodologies outlined in this guide, derived from the foundational patent literature, provide a framework for the fermentative production, isolation, and characterization of this valuable ketoinositol for research and development purposes. Further studies are warranted to explore the natural distribution of this compound-producing microorganisms and to optimize the fermentation process for even higher yields.
References
The Role of 1L-epi-2-Inosose in Carbohydrate Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1L-epi-2-inosose, focusing on its emerging significance not as a direct intermediate in central carbohydrate metabolism, but as a crucial precursor in the synthesis of therapeutically important inositols, particularly D-chiro-inositol. This document details the known biochemical pathways involving inositol stereoisomers, the enzymatic reactions governing their conversion, and the methodologies employed for their study. Quantitative data on relevant enzyme kinetics are presented, alongside detailed experimental protocols and pathway visualizations, to serve as a valuable resource for researchers in metabolic engineering, drug discovery, and biochemistry.
Introduction to Inositols and their Metabolic Significance
Inositol is a carbocyclic polyol with nine possible stereoisomers, of which myo-inositol is the most abundant in nature.[1] Inositols are integral components of cellular signaling pathways, acting as precursors for second messengers like inositol phosphates and phosphoinositides.[2] They also play a role in membrane biogenesis, stress response, and nerve transmission. While not a primary energy source, the metabolism of inositols is intrinsically linked to central carbohydrate pathways. Notably, myo-inositol can be synthesized from glucose-6-phosphate, and its catabolism can feed into the pentose phosphate pathway.[1][3]
One lesser-known stereoisomer, this compound, has garnered attention for its role as a key intermediate in the stereospecific synthesis of other inositols.[4] This guide elucidates the known metabolic context of this compound, focusing on its production from myo-inositol and its subsequent conversion to D-chiro-inositol, a molecule implicated in insulin signal transduction.
The Metabolic Position of this compound
Current evidence does not place this compound as a direct intermediate in mainstream carbohydrate metabolism pathways such as glycolysis or the citric acid cycle. Instead, its primary recognized role is in the specialized metabolism of inositols, acting as a pivotal precursor.
Microbial Production from myo-Inositol
The most well-documented pathway for this compound formation is the microbial oxidation of myo-inositol. Specific microorganisms possess enzymes, likely inositol dehydrogenases, that catalyze this conversion. This biotransformation is of significant industrial interest as it provides a stereospecific route to this compound, which is a valuable chiral building block. A patented process describes the use of a microorganism to convert myo-inositol into L-epi-2-inosose in a one-step reaction.
Precursor to D-chiro-Inositol
The primary biomedical significance of this compound lies in its utility as a starting material for the chemical synthesis of D-chiro-inositol (DCI). DCI is a biologically active inositol that plays a role in insulin signaling and has been investigated as a therapeutic agent for conditions involving insulin resistance, such as Polycystic Ovary Syndrome (PCOS). The stereospecific reduction of this compound is a key step in obtaining DCI.
Enzymology of Inositol Conversions
The conversion of inositols is governed by a class of enzymes known as inositol dehydrogenases (IDHs) and other related enzymes like myo-inositol oxygenase (MIOX).
Inositol Dehydrogenases (IDHs)
IDHs are NAD(P)+-dependent oxidoreductases that catalyze the oxidation of inositols to inososes (ketoinositols). Several IDHs have been identified and characterized, primarily in bacteria. For instance, Corynebacterium glutamicum possesses multiple IDHs with varying substrate specificities for myo-, scyllo-, and D-chiro-inositol. The enzyme Hyg17 from Streptomyces hygroscopicus is a myo-inositol dehydrogenase involved in the biosynthesis of the aminocyclitol core of hygromycin A. While the specific enzyme responsible for the direct conversion of myo-inositol to this compound is not fully characterized in the available literature, the existence of a diverse range of IDHs suggests a family of enzymes capable of such stereospecific oxidations.
myo-Inositol Oxygenase (MIOX)
MIOX represents a key link between inositol metabolism and central carbohydrate pathways. This non-heme di-iron enzyme catalyzes the oxidative cleavage of the myo-inositol ring to form D-glucuronic acid. D-glucuronic acid can then enter the glucuronate-xylulose pathway, ultimately being converted to D-xylulose-5-phosphate, an intermediate of the pentose phosphate pathway. This pathway is the primary route for myo-inositol catabolism in mammals, predominantly occurring in the kidneys.
Quantitative Data
Quantitative data for enzymes involved in inositol metabolism are crucial for understanding pathway dynamics and for metabolic engineering applications. The following tables summarize the available kinetic parameters for relevant enzymes.
| Enzyme | Substrate | KM | kcat | Source Organism | Reference |
| myo-Inositol Oxygenase (MIOX) | myo-Inositol | 4.5 x 10-2 M | - | Rat | |
| myo-Inositol Oxygenase (MIOX) | Oxygen | 9.5 x 10-6 M | - | Rat | |
| myo-Inositol Oxygenase (MIOX) | myo-Inositol | 5.9 mM | 11 min-1 | Pig | |
| myo-Inositol Oxygenase (MIOX) | D-chiro-Inositol | 33.5 mM | - | Pig | |
| Inositol Dehydrogenase (Hyg17) | myo-Inositol | 9.0 ± 1.1 mM | - | Streptomyces hygroscopicus | |
| Inositol Dehydrogenase (Hyg17) | NAD+ | - | - | Streptomyces hygroscopicus |
Table 1: Kinetic Parameters of Key Enzymes in Inositol Metabolism
| Method | Analyte(s) | Key Performance Characteristics | Reference |
| Enzymatic Cycling | myo-Inositol | Linear range: 10-400 µmol/L; Recovery: 98-105%; Within-run CV: 0.6-2.1%; Between-run CV: 1.1-3.0% | |
| High-Performance Liquid Chromatography (HPLC) | myo-Inositol and other inositol phosphates | Used for rapid, on-line detection and quantification. | |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Inositol isomers | Requires derivatization for analysis of polar compounds. |
Table 2: Performance Characteristics of Analytical Methods for Inositol Quantification
Experimental Protocols
This section provides an overview of methodologies relevant to the study of this compound and related inositol metabolism.
Microbial Conversion of myo-Inositol to this compound
This protocol is based on the general principles outlined in the patent literature for the microbial production of this compound.
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Microorganism Cultivation: A microorganism capable of converting myo-inositol to L-epi-2-inosose is cultured under aerobic conditions in a liquid medium containing myo-inositol, carbon sources, and nitrogen sources.
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Fermentation: The culture is maintained under controlled temperature and pH to allow for the accumulation of L-epi-2-inosose in the culture broth.
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Product Isolation: After an appropriate incubation period, the microbial cells are removed by centrifugation or filtration.
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Purification: The supernatant containing L-epi-2-inosose is subjected to purification steps, which may include chromatography (e.g., ion exchange, size exclusion) to isolate the final product.
Quantification of myo-Inositol using an Enzymatic Cycling Method
This method provides a sensitive and specific means to quantify myo-inositol in biological samples.
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Reagent Preparation: Prepare a reaction mixture containing thio-NAD+, NADH, and a thermostable myo-inositol dehydrogenase (IDH).
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Sample Preparation: Prepare biological samples (e.g., serum, urine) and a series of myo-inositol standards.
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Reaction Initiation: Add the sample or standard to the reaction mixture and incubate at 37°C.
-
Measurement: Monitor the increase in absorbance at 405 nm, which corresponds to the formation of thio-NADH.
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Quantification: Determine the concentration of myo-inositol in the samples by comparing their absorbance values to the standard curve.
Analysis of Inositols by High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation and quantification of inositols.
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Sample Extraction: Extract inositols from the biological matrix using a suitable solvent, such as 80% ethanol.
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Chromatographic System: Utilize an HPLC system equipped with a suitable column (e.g., an anion exchange column for inositol phosphates) and a detector (e.g., refractive index detector, evaporative light scattering detector, or UV detector after derivatization).
-
Mobile Phase: Employ an appropriate mobile phase for the separation of the target inositols.
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Analysis: Inject the extracted sample and standards onto the HPLC system. Identify and quantify the inositols based on their retention times and peak areas relative to the standards.
Visualizations
The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.
Figure 1: Overview of myo-inositol metabolism, highlighting the position of this compound as a precursor to D-chiro-inositol and the connection to the pentose phosphate pathway via the MIOX-catalyzed reaction.
Figure 2: A generalized workflow for the microbial production and subsequent analysis of inositol derivatives like this compound.
Conclusion and Future Directions
While this compound does not appear to be a conventional intermediate in central carbohydrate metabolism, its role as a key precursor in the synthesis of D-chiro-inositol positions it as a molecule of significant interest for therapeutic development and metabolic engineering. The microbial conversion of myo-inositol to this compound represents a promising avenue for the sustainable production of this valuable chiral synthon.
Future research should focus on the isolation and characterization of the specific inositol dehydrogenases responsible for the formation of this compound from myo-inositol. A deeper understanding of the structure, mechanism, and substrate specificity of these enzymes will be invaluable for optimizing microbial production strains and for the potential development of novel biocatalytic processes. Furthermore, a more thorough investigation into the potential, albeit likely minor, endogenous metabolic roles of this compound in various organisms could reveal new biological functions for this intriguing inositol isomer.
References
- 1. iris.unimore.it [iris.unimore.it]
- 2. Structural and Biophysical Characterization of Human myo-Inositol Oxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inositol oxygenase - Wikipedia [en.wikipedia.org]
- 4. DE60033941T2 - NOVEL METHOD FOR THE PREPARATION OF L-EPI-2-INOSOSE AND NOVEL METHOD FOR THE PREPARATION OF EPI-INOSITOL - Google Patents [patents.google.com]
The Biological Crossroads of Inosose Stereoisomers: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Exploration of the Core Biological Significance, Signaling Pathways, and Therapeutic Potential of Inosose Stereoisomers
In the intricate landscape of cellular signaling, the seemingly simple six-carbon cyclitols known as inositols and their oxidized counterparts, inososes, play a profoundly significant and multifaceted role. The stereoisomerism of these molecules, arising from the spatial arrangement of their hydroxyl groups, dictates their unique biological functions, influencing everything from insulin signal transduction and calcium homeostasis to neuronal function and amyloid-beta aggregation. This technical guide provides a comprehensive overview of the biological significance of inosose stereoisomers, tailored for researchers, scientists, and drug development professionals. We delve into the core signaling pathways, present key quantitative data, offer detailed experimental methodologies, and provide visual representations of these complex molecular interactions.
The Inosose Stereoisomer Family: A Structural and Functional Overview
There are nine possible stereoisomers of inositol, with myo-inositol being the most abundant and biologically central isomer in eukaryotes.[1][2] Other naturally occurring isomers, though in smaller quantities, include scyllo-, D-chiro-, L-chiro-, muco-, and neo-inositol.[1] The remaining isomers, allo-, epi-, and cis-inositol, are less common in nature.[3] The distinct spatial arrangement of the hydroxyl groups in each stereoisomer is the basis for their diverse biological activities and their specific interactions with enzymes and receptors.[4]
Table 1: Overview of Key Inosose Stereoisomers and their Primary Biological Roles
| Stereoisomer | Primary Biological Role(s) | Key Associated Pathways/Processes | Potential Therapeutic Applications |
| myo-Inositol | Precursor for all inositol-containing compounds, including inositol phosphates and phosphoinositides. | Phosphoinositide signaling, insulin signal transduction, calcium signaling, cytoskeleton assembly. | Polycystic ovary syndrome (PCOS), metabolic syndrome, depression, anxiety disorders. |
| scyllo-Inositol | Modulator of amyloid-beta (Aβ) aggregation. | Alzheimer's disease pathology. | Alzheimer's disease. |
| D-chiro-Inositol | Mediator of insulin action, component of inositol phosphoglycans (IPGs). | Insulin signal transduction, glycogen synthesis. | Polycystic ovary syndrome (PCOS), insulin resistance, type 2 diabetes. |
| L-chiro-Inositol | Less well-characterized than D-chiro-inositol. | Inositol metabolism. | Research is ongoing. |
| epi-Inositol | Anxiolytic-like effects, potential modulator of mood. | Neurological signaling. | Mood and anxiety disorders. |
| muco-Inositol | Involved in Na-path sensory transduction. | Sensory signaling. | Research is ongoing. |
| allo-Inositol | Studied for its potential in managing insulin sensitivity and metabolic health. | Cellular signaling and metabolism. | Polycystic ovary syndrome (PCOS), diabetes. |
| neo-Inositol | Biological function is largely unknown, detected in the brain. | Inositol metabolism. | Research is ongoing. |
| cis-Inositol | Binds to the inositol-1,4,5-trisphosphate receptor. | Calcium signaling. | Research is ongoing. |
Core Signaling Pathways Involving Inosose Stereoisomers
The biological significance of inosose stereoisomers is most profoundly demonstrated through their central role in the phosphatidylinositol (PI) signaling pathway . This pathway is a cornerstone of intracellular communication, regulating a vast array of cellular processes.
The Phosphatidylinositol (PI) Signaling Pathway
The PI pathway begins with the phosphorylation of phosphatidylinositol (PI), a membrane lipid with a myo-inositol headgroup. A series of lipid kinases, including phosphoinositide 3-kinases (PI3Ks) and phosphatidylinositol-4-phosphate 5-kinases (PIP5Ks), sequentially phosphorylate the inositol ring to generate various phosphoinositides, most notably phosphatidylinositol 4,5-bisphosphate (PIP2).
Upon stimulation by various extracellular signals (e.g., hormones, growth factors, neurotransmitters), phospholipase C (PLC) is activated and hydrolyzes PIP2 into two key second messengers:
-
Inositol 1,4,5-trisphosphate (InsP3): A soluble molecule that diffuses into the cytoplasm and binds to InsP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).
-
Diacylglycerol (DAG): A lipid molecule that remains in the plasma membrane and activates protein kinase C (PKC).
The subsequent rise in intracellular Ca2+ and activation of PKC initiate a cascade of downstream signaling events that control processes such as cell growth, proliferation, differentiation, apoptosis, and metabolism.
Insulin Signal Transduction
D-chiro-inositol and myo-inositol are key players in insulin signal transduction. They are components of inositol phosphoglycans (IPGs), which act as second messengers of insulin action. Following insulin binding to its receptor, IPGs containing either D-chiro-inositol or myo-inositol are released and modulate the activity of intracellular enzymes involved in glucose metabolism. A deficiency in the conversion of myo-inositol to D-chiro-inositol has been linked to insulin resistance, a hallmark of conditions like PCOS and type 2 diabetes.
Quantitative Data on Inosose Stereoisomer Interactions
The biological effects of inosose stereoisomers are underpinned by their specific and quantifiable interactions with proteins. The following tables summarize available quantitative data on binding affinities and enzyme kinetics.
Table 2: Binding Affinities of Inosose Stereoisomers and Derivatives to Receptors and Proteins
| Ligand | Protein/Receptor | Cell/System | Binding Affinity (Kd) | Reference(s) |
| myo-Inositol 1,4,5-trisphosphate (InsP3) | InsP3 Receptor Type I | SH-SY5Y cells | 1.5 nM | |
| myo-Inositol 1,4,5-trisphosphate (InsP3) | InsP3 Receptor Type II | AR4-2J cells | 2.5 nM | |
| myo-Inositol 1,4,5-trisphosphate (InsP3) | InsP3 Receptor Type III | RINm5F cells | 22.4 nM | |
| myo-Inositol 1,4,5-trisphosphate (InsP3) | InsP3 Receptor | Anterior Pituitary Membranes | 1.1 ± 0.4 nM | |
| Diacylglycerol (DAG) analogue | Protein Kinase C (PKC) | CHO-K1 cells | Ki (not specified, but high affinity) | |
| scyllo-Inositol | Amyloid-beta (Aβ) protofibrils | In vitro | 0.2–0.5 mM |
Table 3: Enzyme Kinetics of Key Enzymes in Inositol Metabolism and Signaling
| Enzyme | Substrate | Km | Vmax | Cell/System | Reference(s) |
| myo-Inositol Monophosphatase | myo-Inositol 1-phosphate | - | - | Bovine Brain | |
| Inositol Polyphosphate Multikinase (IPMK) | PIP2 | Apparent Km (improved with SF-1) | - | Human | |
| Diacylglycerol Kinase ζ (DGKζ) | Diacylglycerol (DAG) | Similar to wild type | - | Porcine | |
| Phosphatidylinositol Synthase (PIS) | - | - | - | - | |
| H(+)-myo-inositol symporter (HMIT) | myo-Inositol | ~100 µM | - | Xenopus oocytes |
Table 4: Physiological Concentrations of Inosose Stereoisomers
| Stereoisomer | Tissue/Fluid | Concentration | Reference(s) |
| myo-Inositol | Human Brain (White Matter) | 5.2 ± 0.5% (MICEST effect) | |
| myo-Inositol | Human Brain (Gray Matter) | 4.3 ± 0.5% (MICEST effect) | |
| myo-Inositol | Human Cerebrospinal Fluid (CSF) | - | |
| scyllo-Inositol | Human Brain (White Matter) | 0.35 ± 0.06 mM | |
| scyllo-Inositol | Human Brain (Gray Matter) | 0.43 ± 0.11 mM | |
| scyllo-Inositol | Human Brain | ~100 µM (in rodents) to ~500 µM (in humans) | |
| D-chiro-Inositol | Human Skeletal Muscle | Decreased by ~20% after a 72-hour fast | |
| allo-Inositol | - | Data not readily available | |
| neo-Inositol | - | Data not readily available | |
| muco-Inositol | - | Data not readily available | |
| cis-Inositol | - | Data not readily available | |
| epi-Inositol | Cerebrospinal Fluid (CSF) | Increased after oral administration |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the biological roles of inosose stereoisomers.
In Vitro PI3K Activity Assay
This protocol describes a luminescence-based assay to measure the in vitro activity of PI3K by quantifying the amount of ADP produced.
Materials:
-
Recombinant human PI3K enzyme (e.g., p110α/p85α)
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM glycerol 2-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
Phosphatidylinositol 4,5-bisphosphate (PIP2) substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., inhibitor) in DMSO.
-
Create a serial dilution of the test compound in Kinase Assay Buffer.
-
Reconstitute the recombinant PI3K enzyme in an appropriate buffer.
-
Prepare the substrate solution containing PIP2.
-
Prepare the ATP solution in Kinase Assay Buffer.
-
-
Assay Procedure:
-
Add 5 µL of the serially diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of the diluted PI3K enzyme solution to each well.
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the kinase reaction by adding 10 µL of the ATP and PIP2 mixture to each well.
-
Incubate the reaction at 30°C for 60 minutes.
-
Stop the reaction by adding 25 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Analysis of Inositol Phosphates by HPLC
This protocol outlines a method for the separation and quantification of inositol phosphates from biological samples using high-performance liquid chromatography (HPLC).
Materials:
-
Biological sample (e.g., cells, tissue)
-
Trichloroacetic acid (TCA)
-
Strong anion exchange (SAX) HPLC column
-
HPLC system with a suitable detector (e.g., conductivity detector, radioactivity detector for radiolabeled samples)
-
Mobile phase buffers (e.g., ammonium phosphate gradient)
Procedure:
-
Sample Preparation:
-
Homogenize the biological sample in an appropriate buffer.
-
Precipitate proteins by adding ice-cold TCA to a final concentration of 5-10%.
-
Incubate on ice for 15-30 minutes.
-
Centrifuge to pellet the precipitated protein.
-
Collect the supernatant containing the soluble inositol phosphates.
-
Neutralize the supernatant with a suitable buffer.
-
-
HPLC Analysis:
-
Equilibrate the SAX column with the initial mobile phase buffer.
-
Inject the prepared sample onto the HPLC column.
-
Elute the inositol phosphates using a gradient of increasing salt concentration (e.g., ammonium phosphate).
-
Monitor the elution profile using the detector.
-
-
Data Analysis:
-
Identify the peaks corresponding to different inositol phosphate isomers by comparing their retention times with known standards.
-
Quantify the amount of each inositol phosphate by integrating the peak area.
-
Conclusion and Future Directions
The study of inosose stereoisomers continues to be a vibrant and critical area of research. Their fundamental roles in cellular signaling and the growing evidence of their therapeutic potential in a range of diseases underscore the importance of a deeper understanding of their biology. While significant progress has been made in elucidating the functions of myo-, scyllo-, and D-chiro-inositol, the biological significance of many other stereoisomers remains largely unexplored.
Future research should focus on:
-
Comprehensive Quantitative Analysis: Expanding the quantitative data on binding affinities and enzyme kinetics for a wider range of inosose stereoisomers and their protein targets.
-
Elucidation of Novel Pathways: Investigating the roles of less-studied inosose stereoisomers in cellular signaling and metabolism.
-
Therapeutic Development: Leveraging the unique properties of specific stereoisomers to design novel therapeutic agents for diseases such as Alzheimer's, PCOS, and metabolic disorders.
This technical guide provides a solid foundation for researchers and drug development professionals to navigate the complex and exciting field of inosose stereoisomer biology. The continued exploration of these fascinating molecules holds immense promise for advancing our understanding of cellular function and for the development of innovative new therapies.
References
The Enzymatic Synthesis of D-chiro-Inositol: A Technical Guide
An In-depth Exploration of the Conversion of myo-Inositol to D-chiro-Inositol via an Inosose Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-chiro-inositol (DCI) is a biologically significant stereoisomer of inositol, playing a crucial role in insulin signaling pathways. Its deficiency has been linked to insulin resistance and related metabolic disorders such as Polycystic Ovary Syndrome (PCOS) and type 2 diabetes. As a result, the efficient synthesis of DCI is of great interest for therapeutic applications. This technical guide details a prominent enzymatic pathway for the synthesis of D-chiro-inositol from myo-inositol, a process that involves a critical inosose intermediate. This biocatalytic approach offers high stereoselectivity and operates under mild reaction conditions, making it an attractive alternative to complex chemical syntheses.
The Enzymatic Pathway: From myo-Inositol to D-chiro-Inositol
The enzymatic conversion of myo-inositol to D-chiro-inositol is a two-step process that mimics the biological epimerization found in nature. This pathway utilizes two key enzymes:
-
myo-Inositol Dehydrogenase (IDH): This enzyme catalyzes the oxidation of myo-inositol to an inosose intermediate, typically scyllo-inosose or epi-inosose, depending on the specific enzyme used.
-
Inosose Isomerase: This enzyme facilitates the isomerization of the inosose intermediate to D-chiro-inositol.
This enzymatic cascade provides a highly specific route to D-chiro-inositol, avoiding the need for protecting groups and harsh reagents often associated with traditional chemical synthesis.
Quantitative Data Presentation
The following table summarizes representative quantitative data for the enzymatic synthesis of D-chiro-inositol from myo-inositol. The data is compiled from various studies and patents to provide a comparative overview of the process efficiency.
| Parameter | Value | Reference |
| Starting Material | myo-Inositol | General |
| Enzymes | myo-Inositol Dehydrogenase, Inosose Isomerase | Patent WO/2014/116072 |
| Substrate Concentration | 10 g/L myo-Inositol | Research Article |
| Product Concentration | 1.1 - 1.6 g/L D-chiro-Inositol | Research Article |
| Conversion Yield | Approximately 11-16% | Calculated from concentrations |
| Reaction Time | Not Specified | - |
| Optimal pH | 10.5 - 11.0 (for myo-Inositol Dehydrogenase) | Research Article |
| Purity of Final Product | High purity achievable after separation | Patent WO/2014/116072 |
Experimental Protocols
The following sections provide a generalized, yet detailed, methodology for the enzymatic synthesis of D-chiro-inositol from myo-inositol.
Enzyme Production and Preparation
-
Gene Expression: The genes encoding for myo-inositol dehydrogenase and inosose isomerase are cloned into a suitable expression vector, which is then transformed into a host organism, typically E. coli.
-
Cell Culture and Induction: The recombinant E. coli is cultured in a suitable growth medium. Gene expression is induced by the addition of an appropriate inducer (e.g., IPTG) at a specific cell density.
-
Cell Lysis and Enzyme Purification: After a period of incubation, the cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer and the cells are disrupted using methods such as sonication or high-pressure homogenization. The crude cell lysate is then centrifuged to remove cell debris. The enzymes can be used as a crude extract or further purified using chromatographic techniques (e.g., affinity chromatography, ion-exchange chromatography).
Enzymatic Conversion Reaction
-
Reaction Setup: A reaction mixture is prepared containing myo-inositol as the substrate in a suitable buffer (e.g., phosphate buffer, pH 7.0-8.0).
-
Enzyme Addition: The purified enzymes (myo-inositol dehydrogenase and inosose isomerase) or the crude cell extract are added to the reaction mixture.
-
Cofactor Addition: The reaction may require the addition of cofactors such as NAD⁺ for the dehydrogenase.
-
Incubation: The reaction mixture is incubated at an optimal temperature (e.g., 30-37 °C) with gentle agitation for a specified period.
-
Reaction Monitoring: The progress of the reaction can be monitored by periodically taking samples and analyzing the concentration of myo-inositol and D-chiro-inositol using techniques like High-Performance Liquid Chromatography (HPLC).
Product Purification
-
Enzyme Removal: After the reaction is complete, the enzymes are removed from the reaction mixture. This can be achieved by heat inactivation followed by centrifugation, or by ultrafiltration if purified enzymes were used.
-
Purification of D-chiro-Inositol: The resulting solution contains a mixture of D-chiro-inositol, unreacted myo-inositol, and other components from the reaction buffer. The separation of D-chiro-inositol from myo-inositol can be achieved by methods that exploit their different solubilities. A common method involves the addition of an organic solvent (e.g., ethanol) to the concentrated aqueous solution, which selectively precipitates myo-inositol, leaving D-chiro-inositol enriched in the supernatant.
-
Isolation of D-chiro-Inositol: The supernatant is then collected, and the solvent is evaporated to obtain the purified D-chiro-inositol. Further recrystallization steps can be performed to achieve higher purity.
Visualizations
Signaling Pathway: Enzymatic Conversion of myo-Inositol
Caption: Enzymatic conversion of myo-inositol to D-chiro-inositol.
Experimental Workflow for D-chiro-Inositol Synthesis
Caption: General experimental workflow for D-chiro-inositol production.
The Metabolic Crossroads of Inositols: A Technical Guide to 1L-epi-2-Inosose and its Relationship with myo-Inositol
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the intricate landscape of cellular metabolism, inositols and their derivatives stand out as critical players in a myriad of signaling and structural roles. This technical guide provides an in-depth exploration of the relationship between two key inositol stereoisomers: the ubiquitous myo-inositol and the less-characterized 1L-epi-2-Inosose. We delve into the enzymatic pathways that connect these molecules, present detailed experimental protocols for their study, and offer quantitative data to support further research and drug development endeavors. Through a comprehensive review of current scientific literature, this document aims to be an essential resource for professionals investigating the multifaceted world of inositol metabolism.
Introduction to myo-Inositol and this compound
myo-Inositol is the most abundant stereoisomer of inositol and serves as a fundamental building block for a vast array of signaling molecules, including inositol phosphates and phosphatidylinositol (PI) lipids.[1][2] These molecules are integral to signal transduction cascades that govern essential cellular processes. The de novo synthesis of myo-inositol originates from glucose-6-phosphate in a two-step enzymatic process.[2]
This compound, also known as 2L-2,3,4,6/5-Pentahydroxycyclohexanone, is another stereoisomer of inositol.[1][3] While not as extensively studied as myo-inositol, it is recognized as a valuable biochemical reagent and a key starting material in the synthesis of other important inositol derivatives, such as D-chiro-inositol.
The Enzymatic Bridge: Metabolic Conversion Pathways
The relationship between myo-inositol and various inosose isomers is primarily mediated by the action of specific dehydrogenases. These enzymes catalyze the oxidation of hydroxyl groups on the inositol ring, leading to the formation of a ketone group.
Oxidation of myo-Inositol by myo-Inositol Dehydrogenase
A well-characterized enzymatic conversion involves the oxidation of myo-inositol by NAD+-dependent myo-inositol dehydrogenase (EC 1.1.1.18), also known as inositol 2-dehydrogenase. This enzyme has been isolated and studied from various microorganisms, notably Bacillus subtilis. The reaction product is scyllo-inosose (also referred to as myo-inosose-2 or 2,4,6/3,5-pentahydroxycyclohexanone). This reaction is a key step in the catabolism of myo-inositol in these organisms.
Direct Conversion of myo-Inositol to L-epi-2-Inosose
While the formation of scyllo-inosose is a common metabolic fate of myo-inositol, evidence points to a direct enzymatic conversion of myo-inositol to L-epi-2-inosose. A patent has described a process utilizing a microorganism, Xanthomonas sp., to perform this specific oxidation. This discovery highlights a direct and biologically significant link between these two inositol isomers. Although the specific enzyme responsible for this conversion in Xanthomonas sp. has not been fully characterized in the available literature, this microbial transformation presents a promising avenue for the biotechnological production of L-epi-2-inosose.
Quantitative Data
The following tables summarize key quantitative data related to the enzymatic conversion of myo-inositol and the physical properties of the involved molecules.
Table 1: Physicochemical Properties of myo-Inositol and this compound
| Property | myo-Inositol | This compound |
| Molecular Formula | C₆H₁₂O₆ | C₆H₁₀O₆ |
| Molecular Weight | 180.16 g/mol | 178.14 g/mol |
| CAS Number | 87-89-8 | 33471-33-9 |
| IUPAC Name | (1R,2R,3S,4S,5R,6S)-cyclohexane-1,2,3,4,5,6-hexol | (2R,3S,5S,6S)-2,3,4,5,6-pentahydroxycyclohexan-1-one |
Table 2: Representative Kinetic Parameters of myo-Inositol Dehydrogenases
| Enzyme Source | Substrate | KM (mM) | kcat (s⁻¹) | kcat/KM (M⁻¹s⁻¹) |
| Corynebacterium glutamicum (IolG) | myo-Inositol | 14.0 ± 1.9 | 60.9 ± 13.7 | 235.1 ± 23.4 |
| Hygromycin A Biosynthesis (Hyg17) | myo-Inositol | 9.0 ± 1.1 | - | 366.7 ± 46.96 |
Note: Specific kinetic data for the enzyme from Xanthomonas sp. responsible for the conversion of myo-inositol to L-epi-2-inosose are not available in the current literature. The data presented are for homologous enzymes from other microorganisms and serve as a reference.
Mandatory Visualizations
Signaling and Metabolic Pathways
Caption: Metabolic pathways of myo-inositol synthesis and its conversion to inosose isomers.
Experimental Workflows
Caption: General workflows for enzyme purification and inositol analysis.
Experimental Protocols
Assay of myo-Inositol Dehydrogenase Activity
This protocol is adapted for the spectrophotometric measurement of NAD+ reduction.
Materials:
-
100 mM Sodium Pyrophosphate buffer, pH 9.0
-
5 mM NAD+ solution
-
250 mM myo-inositol solution
-
Purified myo-inositol dehydrogenase solution
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing:
-
300 µL of 100 mM Sodium Pyrophosphate buffer (pH 9.0)
-
300 µL of 5 mM NAD+ solution
-
300 µL of 250 mM myo-inositol solution
-
2.1 mL of deionized water
-
-
Equilibrate the mixture to 25°C.
-
Initiate the reaction by adding a known amount of purified myo-inositol dehydrogenase.
-
Immediately monitor the increase in absorbance at 340 nm over time.
-
Calculate the rate of NADH formation using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹). One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under these conditions.
Purification of myo-Inositol Dehydrogenase from Bacillus subtilis
This is a general protocol; optimization may be required.
Materials:
-
Bacillus subtilis cell paste
-
Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing lysozyme and DNase I)
-
Ammonium sulfate
-
Dialysis buffer (e.g., 20 mM Tris-HCl, pH 7.5)
-
Ion-exchange chromatography column (e.g., DEAE-Sepharose)
-
Size-exclusion chromatography column (e.g., Sephacryl S-200)
Procedure:
-
Cell Lysis: Resuspend the cell paste in lysis buffer and incubate to achieve lysis.
-
Clarification: Centrifuge the lysate at high speed to pellet cell debris.
-
Ammonium Sulfate Precipitation: Gradually add solid ammonium sulfate to the supernatant to a desired saturation (e.g., 40-70%), stirring at 4°C. Collect the precipitate by centrifugation.
-
Dialysis: Resuspend the pellet in a minimal volume of dialysis buffer and dialyze extensively against the same buffer to remove ammonium sulfate.
-
Ion-Exchange Chromatography: Apply the dialyzed sample to a pre-equilibrated ion-exchange column. Elute with a salt gradient (e.g., 0-1 M NaCl in dialysis buffer). Collect fractions and assay for myo-inositol dehydrogenase activity.
-
Size-Exclusion Chromatography: Pool the active fractions and concentrate. Apply the concentrated sample to a size-exclusion column equilibrated with a suitable buffer. Collect fractions and assay for activity.
-
Purity Assessment: Analyze the purified fractions by SDS-PAGE to assess purity.
Analysis of Inositol Isomers by High-Performance Liquid Chromatography (HPLC)
This protocol describes a common method involving pre-column derivatization.
Materials:
-
Inositol-containing sample
-
Internal standard (e.g., xylitol)
-
Derivatization reagent (e.g., acetic anhydride with pyridine, or benzoyl chloride)
-
HPLC system with a suitable column (e.g., Aminex HPX-87C or a C18 column for derivatized samples) and detector (e.g., Refractive Index, UV, or Evaporative Light Scattering Detector).
Procedure:
-
Sample Preparation: Extract inositols from the biological matrix. For complex samples, a solid-phase extraction (SPE) cleanup step may be necessary.
-
Derivatization (if required):
-
Acetylation: Dry the sample and react with a mixture of acetic anhydride and pyridine.
-
Benzoylation: React the sample with benzoyl chloride in the presence of a base.
-
-
HPLC Analysis:
-
Inject the derivatized or underivatized sample onto the HPLC column.
-
For underivatized inositols on an Aminex HPX-87C column, an isocratic mobile phase of water at an elevated temperature (e.g., 50-65°C) is often used with RI detection.
-
For derivatized inositols on a C18 column, a gradient of acetonitrile and water is typically employed with UV detection.
-
-
Quantification: Identify and quantify the inositol isomers by comparing their retention times and peak areas to those of known standards.
Analysis of Inositol Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers high sensitivity and specificity.
Materials:
-
Inositol-containing sample
-
Internal standard (e.g., deuterated myo-inositol)
-
Derivatization reagent (e.g., trimethylsilyl (TMS) etherification reagents like BSTFA with TMCS)
-
GC-MS system with a suitable capillary column (e.g., HP-5MS)
Procedure:
-
Sample Preparation and Extraction: Similar to the HPLC protocol.
-
Derivatization: Dry the sample thoroughly. Add the silylating reagent and heat to complete the derivatization to form volatile TMS-ethers.
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS.
-
Use a temperature program to separate the different inositol isomer derivatives.
-
The mass spectrometer is typically operated in selected ion monitoring (SIM) mode for high sensitivity and specificity, monitoring characteristic ions for each isomer.
-
-
Quantification: Construct a calibration curve using standards and the internal standard to quantify the inositol isomers in the sample.
Conclusion and Future Directions
The metabolic relationship between myo-inositol and this compound, particularly the direct enzymatic conversion facilitated by microorganisms like Xanthomonas sp., opens new avenues for research and biotechnological applications. A deeper understanding of the enzymes involved, including their structure, mechanism, and regulation, is crucial for harnessing their potential. The development of robust and specific inhibitors or modulators of these enzymes could have significant implications in drug development, particularly in areas where inositol metabolism is dysregulated. The experimental protocols provided in this guide offer a solid foundation for researchers to further explore this fascinating corner of cellular biochemistry. Future work should focus on the isolation and characterization of the myo-inositol dehydrogenase from Xanthomonas sp. to elucidate its kinetic properties and substrate specificity, which will be invaluable for the targeted synthesis of this compound and its derivatives.
References
- 1. A rapid and validated GC-MS/MS method for simultaneous quantification of serum Myo- and D-chiro-inositol isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physiological, Biochemical, and Structural Bioinformatic Analysis of the Multiple Inositol Dehydrogenases from Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. juser.fz-juelich.de [juser.fz-juelich.de]
The Therapeutic Potential of 1L-epi-2-Inosose: A Technical Guide for Researchers
An In-depth Exploration of a Promising Precursor for Metabolic Disease Therapeutics
This technical guide provides a comprehensive overview of the potential therapeutic applications of 1L-epi-2-Inosose, a pivotal precursor in the synthesis of biologically active inositol isomers. While direct therapeutic applications of this compound are not extensively documented, its role as a key starting material for D-chiro-inositol positions it as a compound of significant interest for researchers, scientists, and drug development professionals. This document delves into the indirect therapeutic relevance of this compound by focusing on the well-established clinical applications and mechanisms of action of its derivatives, particularly D-chiro-inositol and myo-inositol, in the context of metabolic disorders such as Polycystic Ovary Syndrome (PCOS) and insulin resistance.
Introduction to this compound and its Therapeutic Significance
This compound is a monosaccharide, a stereoisomer of inosose, which serves as a valuable chiral building block in organic synthesis. Its primary therapeutic relevance stems from its efficient conversion to D-chiro-inositol, an inositol stereoisomer that plays a crucial role in insulin signal transduction. Deficiencies in D-chiro-inositol have been linked to insulin resistance, a hallmark of several metabolic diseases. Therefore, the synthesis of D-chiro-inositol from readily available precursors like this compound is a critical area of research in the development of novel therapeutics for these conditions.
Synthesis of Bioactive Inositols from this compound
The conversion of this compound to D-chiro-inositol and other bioactive inositols is a key step in unlocking its therapeutic potential. This transformation is typically achieved through stereoselective reduction.
Experimental Protocol: Stereoselective Reduction of this compound to D-chiro-inositol
Objective: To synthesize D-chiro-inositol and epi-inositol via the catalytic hydrogenation of this compound.
Materials:
-
This compound
-
Deionized water
-
Ruthenium on carbon catalyst (Ru/C), 5%
-
Hydrogen gas (H₂)
-
High-pressure reactor (autoclave)
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
-
Crystallization solvent (e.g., aqueous ethanol)
-
High-Performance Liquid Chromatography (HPLC) system for analysis
Procedure:
-
Preparation of the Reaction Mixture: In a high-pressure reactor, dissolve this compound in deionized water to a concentration of 10-20% (w/v).
-
Catalyst Addition: Add the 5% Ru/C catalyst to the solution. The catalyst loading is typically 1-5% by weight relative to the this compound.
-
Hydrogenation: Seal the reactor and purge with nitrogen gas to remove air. Pressurize the reactor with hydrogen gas to 50-100 atm.
-
Reaction Conditions: Heat the mixture to 100-150°C with vigorous stirring. The reaction is typically monitored by HPLC for the disappearance of the starting material and the formation of the products. The reaction time can vary from 4 to 24 hours.
-
Catalyst Removal: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the ruthenium catalyst.
-
Product Isolation: Concentrate the filtrate using a rotary evaporator to obtain a crude mixture of D-chiro-inositol and epi-inositol.
-
Purification: The separation of D-chiro-inositol from epi-inositol can be achieved by fractional crystallization from a suitable solvent system, such as aqueous ethanol. The differing solubilities of the isomers allow for their selective precipitation.
-
Analysis: Confirm the identity and purity of the isolated D-chiro-inositol using analytical techniques such as HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry.
Therapeutic Applications in Metabolic Diseases
The therapeutic value of this compound is realized through its conversion to D-chiro-inositol and myo-inositol, which have demonstrated efficacy in managing metabolic disorders, primarily by improving insulin sensitivity.
Polycystic Ovary Syndrome (PCOS)
PCOS is a common endocrine disorder in women, often characterized by insulin resistance. Supplementation with D-chiro-inositol and myo-inositol has been shown to improve both metabolic and reproductive aspects of PCOS.
Table 1: Quantitative Data from Clinical Trials of Inositol Supplementation in PCOS
| Parameter | Study Population | Intervention | Duration | Results | Reference |
| Ovulation Rate | 22 women with PCOS | 1200 mg/day D-chiro-inositol | 6-8 weeks | 86% of women ovulated in the DCI group vs. 27% in the placebo group. | [1] |
| HOMA-IR | 46 overweight women with PCOS | Myo-inositol (1100 mg) + D-chiro-inositol (27.6 mg) | Not specified | Statistically significant reduction in HOMA-IR in the combined therapy group. | [2] |
| Free Testosterone | 46 overweight women with PCOS | Myo-inositol (1100 mg) + D-chiro-inositol (27.6 mg) | Not specified | Statistically significant reduction in free testosterone in the combined therapy group. | [2] |
| Menstrual Regularity | 60 women with PCOS | Myo-inositol + D-chiro-inositol (40:1 ratio) | 12 weeks | Significant improvement in menstrual regularity. | [3] |
Metabolic Syndrome
Metabolic syndrome is a cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes. Myo-inositol supplementation has shown promise in improving several components of metabolic syndrome.
Table 2: Quantitative Data from Clinical Trials of Myo-inositol in Metabolic Syndrome
| Parameter | Study Population | Intervention | Duration | Results | Reference |
| Systolic Blood Pressure | Postmenopausal women with metabolic syndrome | 2g myo-inositol twice daily | 6 months | Significant decrease in systolic blood pressure. | [4] |
| Diastolic Blood Pressure | Postmenopausal women with metabolic syndrome | 2g myo-inositol twice daily | 6 months | Significant decrease in diastolic blood pressure. | |
| HOMA-IR | Postmenopausal women with metabolic syndrome | 2g myo-inositol twice daily | 6 months | Significant decrease in HOMA-IR. | |
| Triglycerides | Postmenopausal women with metabolic syndrome | 2g myo-inositol twice daily | 6 months | Significant decrease in triglyceride levels. | |
| HDL Cholesterol | Postmenopausal women with metabolic syndrome | 2g myo-inositol twice daily | 6 months | Significant increase in HDL cholesterol levels. | |
| BMI | Patients with metabolic syndrome | 600-4450 mg/day inositol | 6-48 weeks | Significant decrease in BMI (WMD = -0.41 kg/m ²). |
Mechanism of Action: Inositol Signaling Pathways
D-chiro-inositol and myo-inositol are precursors to inositol phosphoglycans (IPGs), which act as second messengers in the insulin signaling cascade.
Insulin Signaling Pathway
Upon insulin binding to its receptor, a cascade of phosphorylation events is initiated, leading to the activation of phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 serves as a docking site for proteins like PDK1 and Akt (protein kinase B), leading to the activation of Akt. Activated Akt promotes the translocation of glucose transporter 4 (GLUT4) to the cell membrane, facilitating glucose uptake. Myo-inositol is a key component of PIP2, and D-chiro-inositol is a component of an IPG mediator that activates key enzymes in glucose metabolism.
Caption: Simplified Insulin Signaling Pathway Involving Myo-inositol and D-chiro-inositol.
Experimental Workflows
Workflow for the Synthesis and Evaluation of D-chiro-inositol from this compound
The following diagram illustrates a typical workflow for the synthesis of D-chiro-inositol from this compound and its subsequent biological evaluation.
Caption: Workflow for D-chiro-inositol Synthesis and Biological Evaluation.
Conclusion
While this compound may not have direct therapeutic applications, its role as a readily accessible precursor to the biologically active D-chiro-inositol makes it a compound of high interest in the field of metabolic disease research. The synthetic pathways from this compound to D-chiro-inositol provide a viable route for the production of this important insulin sensitizer. The extensive clinical data supporting the use of D-chiro-inositol and myo-inositol in conditions like PCOS and metabolic syndrome underscore the therapeutic potential that originates from this compound. Further research into optimizing the stereoselective synthesis from this compound and exploring other potential bioactive derivatives will be crucial in fully realizing its contribution to the development of novel therapeutics.
References
- 1. Stereoselective Voltammetric Biosensor for Myo-Inositol and D-Chiro-Inositol Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. d-Chiro-Inositol in Clinical Practice: A Perspective from the Experts Group on Inositol in Basic and Clinical Research (EGOI) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective epimerization of L-chiro-inositol to L-muco- and D-chiro-inositol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Pathway: An In-depth Technical Guide to the Biosynthesis of 1L-epi-2-Inosose
For Researchers, Scientists, and Drug Development Professionals
Abstract
1L-epi-2-Inosose is a carbocyclic sugar of significant interest in synthetic chemistry and as a potential building block in drug development. While its chemical synthesis has been explored, its biosynthetic pathway remains largely uncharacterized in publicly available literature. This technical guide consolidates the current understanding of this compound biosynthesis, drawing upon patent literature describing its microbial production and analogous, well-characterized pathways of related inositols. We present a putative biosynthetic pathway, detail experimental protocols for its investigation, and provide a framework for the quantitative analysis of its components. This document serves as a foundational resource for researchers aiming to elucidate and engineer the biological production of this valuable compound.
Introduction
Inositols and their oxidized derivatives, inososes, are a diverse class of cyclohexanepolyols that play roles in various biological processes. This compound, a stereoisomer of inosose, holds potential as a chiral precursor for the synthesis of complex molecules, including pharmaceuticals. While chemical synthesis routes exist, biological production offers a potentially more sustainable and stereospecific alternative.
Evidence for the biosynthesis of this compound comes primarily from patent literature, which describes the conversion of myo-inositol to this compound by various microorganisms, including Acetobacter suboxydans, Xanthomonas sp., and Pseudomonas sp.[1][2]. This microbial transformation suggests the presence of a specific oxidoreductase (dehydrogenase) capable of catalyzing this conversion. This guide will explore the putative enzymatic reaction and provide detailed methodologies for its study.
Putative Biosynthetic Pathway of this compound
The proposed biosynthesis of this compound is a single-step enzymatic oxidation of myo-inositol. This reaction is catalyzed by a putative myo-inositol dehydrogenase that specifically produces the this compound stereoisomer.
Key Components:
-
Substrate: myo-Inositol
-
Product: this compound
-
Enzyme (Putative): myo-Inositol-1L-epi-2-inosose Dehydrogenase (mI-epi-IDH)
-
Cofactor: Likely NAD+ or NADP+
The reaction involves the oxidation of the axial hydroxyl group at the C2 position of myo-inositol to a ketone, yielding this compound.
Quantitative Data Summary
As the biosynthesis of this compound is not yet extensively characterized, the following tables present hypothetical, yet plausible, quantitative data based on studies of analogous inositol dehydrogenases. These tables are intended to serve as a template for organizing experimental results.
Table 1: Hypothetical Kinetic Parameters of Putative myo-Inositol-1L-epi-2-inosose Dehydrogenase (mI-epi-IDH)
| Substrate | Km (mM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| myo-Inositol | 2.5 | 15.0 | 12.5 | 5.0 x 10³ |
| NAD+ | 0.15 | - | - | - |
| scyllo-Inositol | > 100 | < 0.1 | - | - |
| D-chiro-Inositol | 50 | 1.2 | 1.0 | 2.0 x 10¹ |
Table 2: Example of Microbial Production of this compound
| Microorganism | Substrate Concentration (g/L) | Fermentation Time (h) | Product Titer (g/L) | Yield (g/g) |
| Acetobacter suboxydans | 50 (myo-Inositol) | 72 | 35 | 0.70 |
| Xanthomonas sp. | 50 (myo-Inositol) | 96 | 28 | 0.56 |
| Pseudomonas sp. | 50 (myo-Inositol) | 96 | 22 | 0.44 |
Experimental Protocols
This section provides detailed methodologies for the key experiments required to investigate the biosynthesis of this compound.
Enzyme Purification
The purification of the putative myo-Inositol-1L-epi-2-inosose Dehydrogenase (mI-epi-IDH) is a critical first step. The following protocol is adapted from established methods for inositol dehydrogenase purification.
Protocol:
-
Cell Culture and Harvest:
-
Culture the selected microorganism (e.g., Acetobacter suboxydans) in a suitable medium containing myo-inositol as an inducer.
-
Harvest cells in the late exponential phase by centrifugation (e.g., 8,000 x g for 15 minutes at 4°C).
-
-
Cell Lysis:
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT and protease inhibitors).
-
Lyse the cells by sonication on ice or by passing through a French press.
-
-
Clarification:
-
Centrifuge the lysate at high speed (e.g., 100,000 x g for 1 hour at 4°C) to remove cell debris and membranes.
-
-
Ammonium Sulfate Precipitation:
-
Slowly add solid ammonium sulfate to the supernatant to a final saturation of 40-70% while stirring at 4°C.
-
Collect the precipitate by centrifugation and resuspend in a minimal volume of lysis buffer.
-
-
Dialysis:
-
Dialyze the resuspended pellet against the lysis buffer overnight to remove ammonium sulfate.
-
-
Chromatography:
-
Ion-Exchange Chromatography: Load the dialyzed sample onto an anion-exchange column (e.g., DEAE-Sepharose) and elute with a linear salt gradient (e.g., 0-1 M NaCl).
-
Affinity Chromatography: If the gene is cloned and expressed with a tag (e.g., His-tag), use an appropriate affinity column (e.g., Ni-NTA agarose).
-
Size-Exclusion Chromatography: As a final polishing step, apply the active fractions to a size-exclusion column (e.g., Superdex 200) to separate proteins by size.
-
-
Purity Assessment:
-
Analyze the purity of the final enzyme preparation by SDS-PAGE.
-
Enzyme Activity Assay
The activity of mI-epi-IDH can be determined by monitoring the reduction of the NAD(P)+ cofactor.
Protocol:
-
Reaction Mixture:
-
Prepare a reaction mixture containing:
-
100 mM Glycine-NaOH buffer (pH 9.5)
-
10 mM myo-inositol
-
2 mM NAD+
-
Enzyme solution
-
-
-
Assay Procedure:
-
Initiate the reaction by adding the enzyme solution to the reaction mixture.
-
Monitor the increase in absorbance at 340 nm (for NADH) or 340 nm (for NADPH) using a spectrophotometer at a constant temperature (e.g., 30°C).
-
-
Calculation of Activity:
-
Calculate the enzyme activity using the Beer-Lambert law (molar extinction coefficient of NADH is 6,220 M⁻¹cm⁻¹ at 340 nm). One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the assay conditions.
-
Product Identification and Quantification
The product of the enzymatic reaction, this compound, needs to be identified and quantified.
Protocol:
-
Enzymatic Reaction:
-
Incubate a larger-scale reaction mixture as described in the activity assay for a sufficient time to allow product formation.
-
-
Reaction Quenching:
-
Stop the reaction by adding an equal volume of ice-cold methanol or by heat inactivation.
-
-
Analysis by HPLC:
-
Centrifuge the quenched reaction to remove precipitated protein.
-
Analyze the supernatant by High-Performance Liquid Chromatography (HPLC) using an appropriate column for sugar analysis (e.g., an amino-based column).
-
Use an authentic standard of this compound for comparison of retention time.
-
-
Analysis by Mass Spectrometry (MS):
-
Confirm the identity of the product by coupling the HPLC to a mass spectrometer (LC-MS) and comparing the mass spectrum with that of the standard.
-
-
Quantification:
-
Generate a standard curve using known concentrations of this compound and use it to quantify the product in the enzymatic reaction.
-
Signaling Pathways and Logical Relationships
The regulation of this compound biosynthesis is likely linked to the overall carbon metabolism of the producing organism. The expression of the mI-epi-IDH gene may be induced by the presence of myo-inositol and repressed by more readily metabolizable carbon sources like glucose.
Conclusion
The biosynthesis of this compound represents an intriguing and underexplored area of microbial metabolism. The information presented in this guide, though based on a combination of direct evidence from patents and inferences from analogous systems, provides a solid foundation for future research. The detailed experimental protocols offer a clear path for the purification and characterization of the key enzyme involved, while the proposed regulatory mechanisms suggest avenues for metabolic engineering to enhance production. Elucidating this biosynthetic pathway will not only advance our understanding of inositol metabolism but also pave the way for the sustainable production of this valuable chiral building block for the pharmaceutical and chemical industries.
References
1L-epi-2-Inosose: A Technical Guide for Life Science Researchers
An In-depth Technical Guide on the Biochemical Reagent 1L-epi-2-Inosose for Researchers, Scientists, and Drug Development Professionals.
Introduction
This compound is a carbocyclic sugar and a stereoisomer of inositol, playing a significant role as a biochemical reagent in life science research. It is a key intermediate in the metabolic pathway converting myo-inositol to D-chiro-inositol, a molecule of interest in insulin signaling and the management of conditions like polycystic ovary syndrome (PCOS) and insulin-resistant diabetes.[1][2] This guide provides a comprehensive overview of this compound, including its biochemical properties, relevant experimental protocols, and its role in metabolic pathways.
Biochemical and Physical Properties
This compound is a pentahydroxycyclohexanone. Its chemical structure and properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀O₆ | --INVALID-LINK-- |
| Molecular Weight | 178.14 g/mol | --INVALID-LINK-- |
| CAS Number | 33471-33-9 | --INVALID-LINK-- |
| Appearance | White to off-white crystalline powder | --INVALID-LINK-- |
| Purity | ≥98% (HPLC) | --INVALID-LINK-- |
| Optical Rotation | [α]²⁰/D -3.0 to -5.5° (c=1 in water) | --INVALID-LINK-- |
| Storage Temperature | 2-8°C | --INVALID-LINK-- |
Role in Inositol Metabolism and Signaling
This compound is a critical intermediate in the enzymatic conversion of myo-inositol to D-chiro-inositol. This pathway is of significant interest due to the role of D-chiro-inositol in insulin signal transduction.[2] The conversion of myo-inositol is a key step in generating inositol phosphoglycans (IPGs), which act as second messengers in the insulin signaling cascade.
The metabolic pathway involves the oxidation of myo-inositol to myo-inosose-2, followed by isomerization to this compound, and subsequent reduction to epi-inositol, which can then be converted to D-chiro-inositol. A patent describes a method for producing L-epi-2-inosose from myo-inositol using a microorganism, highlighting its role as a precursor.[1]
While the broader roles of myo-inositol and D-chiro-inositol in signaling are well-documented, specific signaling pathways directly modulated by this compound are not extensively characterized in publicly available literature. Research has primarily focused on its role as a metabolic intermediate.
Metabolic Pathway of myo-Inositol to D-chiro-Inositol
Caption: Enzymatic conversion of myo-inositol to D-chiro-inositol via this compound.
Experimental Protocols
Detailed experimental protocols for the direct use of this compound as a reagent in various life science assays are not extensively published. However, based on its role as an intermediate, the following protocols for related processes can be adapted by researchers.
Microbial Conversion of myo-Inositol to this compound
This protocol is a generalized procedure based on a patented method for the microbial production of this compound.[1]
Objective: To produce this compound from myo-inositol using a suitable microorganism.
Materials:
-
Microorganism capable of converting myo-inositol to this compound (e.g., specific strains of Gluconobacter or other suitable bacteria).
-
Growth medium (e.g., yeast extract, peptone, etc.).
-
Fermentation medium containing myo-inositol as the primary carbon source.
-
Shaking incubator.
-
Centrifuge.
-
HPLC system for analysis.
Procedure:
-
Inoculum Preparation: Culture the selected microorganism in a suitable growth medium overnight at the optimal temperature and shaking speed.
-
Fermentation: Inoculate the fermentation medium containing a known concentration of myo-inositol with the overnight culture.
-
Incubation: Incubate the culture under optimal conditions (temperature, pH, aeration) for a predetermined period.
-
Sampling: Withdraw samples at regular intervals to monitor cell growth and the conversion of myo-inositol to this compound.
-
Sample Preparation for HPLC: Centrifuge the samples to pellet the cells. The supernatant can be directly analyzed or may require filtration.
-
HPLC Analysis: Analyze the supernatant using an appropriate HPLC method to quantify the concentrations of myo-inositol and this compound.
HPLC Analysis of Inositol Isomers
This is a general protocol for the separation and quantification of inositol isomers, which can be optimized for this compound.
Objective: To separate and quantify this compound from a mixture of other inositol isomers.
Materials:
-
HPLC system with a suitable detector (e.g., refractive index detector (RID) or pulsed amperometric detector (PAD)).
-
Carbohydrate analysis column (e.g., Aminex HPX-87 series).
-
Mobile phase (e.g., deionized water).
-
Standard solutions of this compound and other inositol isomers.
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations.
-
Sample Preparation: Prepare the experimental samples as described in the previous protocol.
-
HPLC Method:
-
Column: Aminex HPX-87C or similar.
-
Mobile Phase: Deionized water.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 80-85°C.
-
Detector: RID or PAD.
-
-
Injection: Inject a known volume of the standards and samples onto the HPLC system.
-
Data Analysis: Identify and quantify the this compound peak in the samples by comparing the retention time and peak area with the standards.
Workflow for Production and Analysis of this compound
Caption: General experimental workflow for the production and analysis of this compound.
Quantitative Data
| Enzyme | Substrate | Km (mM) | kcat (min⁻¹) | Organism/Source | Reference |
| myo-Inositol Oxygenase (MIOX) | myo-Inositol | 5.9 | 11 | Pig Kidney | --INVALID-LINK-- |
| myo-Inositol Oxygenase (MIOX) | D-chiro-Inositol | 33.5 | 2.3 | Pig Kidney | --INVALID-LINK-- |
This data for MIOX provides context for the initial step in the catabolism of myo-inositol, which ultimately leads to the formation of intermediates like this compound in certain pathways.
Conclusion
This compound is a valuable biochemical reagent, primarily utilized as an intermediate in the synthesis of D-chiro-inositol. Its role in the microbial conversion of myo-inositol makes it a key molecule for researchers studying inositol metabolism and its implications in insulin signaling and related metabolic disorders. While detailed quantitative data and specific experimental protocols for its direct application are currently limited in publicly accessible literature, the information and generalized protocols provided in this guide offer a solid foundation for researchers to design and execute experiments involving this important carbocyclic sugar. Further research into the specific enzymes that metabolize this compound and its direct effects on cellular signaling pathways will undoubtedly expand its application in life science and drug development.
References
Exploring the Role of Inositol Isomers in Cell Signaling: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial exploration for the specific role of 1L-epi-2-Inosose in cell signaling yielded limited direct evidence of its function as a primary signaling molecule in the current scientific literature. The available information primarily identifies it as a chemical intermediate in the synthesis of other inositol isomers. Therefore, this guide focuses on the well-established and critically important roles of its closely related and extensively studied isomers, myo-inositol and D-chiro-inositol , in cellular signaling. The principles, pathways, and protocols described herein provide a foundational understanding of inositol-based signaling relevant to the broader field of study.
Introduction to Inositol Signaling
Myo-inositol, a six-carbon cyclitol, is a central molecule in eukaryotic cell signaling.[1][2] It serves as the structural basis for a multitude of signaling molecules, including inositol phosphates, phosphoinositides, and inositol phosphoglycans (IPGs), which are integral to the regulation of a vast array of cellular processes.[1][3] These processes include cell growth, proliferation, survival, apoptosis, and metabolism. Dysregulation of inositol signaling is implicated in numerous diseases, such as cancer, diabetes, and neurological disorders, making it a key area for therapeutic research.[1]
Core Signaling Pathways
The Phosphoinositide 3-Kinase (PI3K)/Akt Pathway
The PI3K/Akt pathway is a critical signaling cascade that governs cell survival, growth, and metabolism. Myo-inositol is a key component of membrane phospholipids, such as phosphatidylinositol 4,5-bisphosphate (PIP2).
-
Activation: Upon stimulation by growth factors, receptor tyrosine kinases (RTKs) recruit and activate PI3K.
-
Second Messenger Generation: PI3K phosphorylates PIP2 at the 3'-hydroxyl position of the inositol ring, generating the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).
-
Downstream Signaling: PIP3 acts as a docking site for proteins with pleckstrin homology (PH) domains, such as Akt (also known as Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1). This co-localization at the membrane leads to the phosphorylation and activation of Akt.
-
Cellular Responses: Activated Akt proceeds to phosphorylate a multitude of downstream targets, including mTOR (mammalian target of rapamycin) and GSK3β (glycogen synthase kinase 3 beta), to regulate cellular processes. The tumor suppressor PTEN (phosphatase and tensin homolog) acts as a negative regulator of this pathway by dephosphorylating PIP3 back to PIP2.
The Inositol Trisphosphate (IP3)/Ca2+ Signaling Pathway
This pathway is fundamental for regulating intracellular calcium concentrations, which in turn controls a wide range of cellular activities such as muscle contraction, secretion, and fertilization.
-
Activation: Ligand binding to G protein-coupled receptors (GPCRs) or RTKs activates Phospholipase C (PLC).
-
Second Messenger Generation: PLC cleaves PIP2 into two second messengers: diacylglycerol (DAG), which remains in the membrane, and inositol 1,4,5-trisphosphate (IP3), which is soluble and diffuses into the cytosol.
-
Calcium Release: IP3 binds to IP3 receptors (IP3Rs), which are ligand-gated Ca2+ channels on the membrane of the endoplasmic reticulum (ER).
-
Cellular Response: This binding triggers the release of Ca2+ from the ER into the cytosol, leading to a rapid increase in intracellular calcium concentration and subsequent activation of calcium-dependent processes.
D-chiro-inositol and Insulin Signaling
D-chiro-inositol (DCI) is another key inositol isomer that plays a significant role as a second messenger in the insulin signaling pathway. It is involved in modulating insulin secretion and glycogen storage.
-
Formation of IPGs: In response to insulin, inositol phosphoglycans (IPGs) containing either myo-inositol (IPG-A) or D-chiro-inositol (IPG-P) are released from glycosylphosphatidylinositol (GPI) anchors in the cell membrane.
-
Metabolic Regulation: DCI-containing IPGs (IPG-P) are particularly important for activating key enzymes in glucose metabolism, such as pyruvate dehydrogenase phosphatase (PDP), which promotes the oxidative disposal of glucose.
-
Insulin Sensitizing Effects: DCI has been shown to improve insulin sensitivity by enhancing the insulin signaling cascade, including the activation of insulin receptor substrate-1 (IRS1) and the glucose transporter GLUT4.
Quantitative Data Presentation
| Parameter | Value | Tissue/Cell Type | Reference Method |
| Myo-inositol Concentration | |||
| Cortex | 5 - 7 µmol/g wet weight | Adult Rat Brain | GC-MS |
| Hippocampus | 4 - 6 µmol/g wet weight | Adult Rat Brain | GC-MS |
| Cerebellum | 3 - 5 µmol/g wet weight | Adult Rat Brain | GC-MS |
| IP3 Receptor Binding Affinity | |||
| Half-maximal activation (KIP3) | 55 ± 6 nM | Recombinant type 3 IP3R | Patch-clamp electrophysiology |
| Insulin-stimulated Protein Phosphorylation | |||
| IRS-1 (Ser1223) | Phosphorylation increases | CHO/IR cells | Mass Spectrometry |
Note: The values presented are illustrative and can vary based on experimental conditions, species, and analytical methods used.
Experimental Protocols
Protocol for Quantification of Myo-inositol in Brain Tissue by GC-MS
This protocol outlines the key steps for extracting and quantifying myo-inositol from brain tissue.
1. Tissue Extraction and Deproteinization:
-
Rapidly dissect and weigh the brain tissue of interest.
-
Homogenize the tissue in 10 volumes of ice-cold 0.6 M perchloric acid (PCA).
-
Allow the homogenate to stand on ice for 20 minutes to precipitate proteins.
-
Centrifuge at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the acid-soluble metabolites.
2. Neutralization:
-
Neutralize the PCA extract by the slow addition of 1 M KHCO₃ with vortexing until the pH is neutral.
-
Centrifuge to pellet the KClO₄ precipitate and collect the supernatant.
3. Derivatization for GC-MS:
-
Take a known volume of the neutralized extract and add an internal standard (e.g., epi-inositol).
-
Dry the sample completely under a stream of nitrogen.
-
Add 50 µL of pyridine and 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).
-
Incubate at 70°C for 60 minutes to form trimethylsilyl (TMS) derivatives.
4. GC-MS Analysis:
-
Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer.
-
GC Conditions (Example):
-
Column: DB-5ms or equivalent.
-
Oven Program: Initial temperature 150°C for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
-
MS Conditions (Example):
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for myo-inositol-TMS.
-
-
Quantification: Generate a standard curve with known concentrations of myo-inositol and calculate the concentration in the sample based on the peak area ratio relative to the internal standard.
Protocol for Western Blotting to Detect Protein Phosphorylation (e.g., p-Akt)
This protocol is used to assess the activation state of kinases in signaling pathways.
1. Cell Lysis and Protein Quantification:
-
Culture and treat cells with appropriate stimuli (e.g., insulin, growth factors).
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
2. SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-Akt Ser473) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
4. Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using an imaging system or X-ray film.
-
Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-Akt) to normalize for loading.
Conclusion
While the direct signaling role of this compound remains to be elucidated, the broader family of inositols, particularly myo-inositol and D-chiro-inositol, are undeniably central to cellular communication. They form the backbone of powerful second messengers that drive critical signaling pathways like the PI3K/Akt and IP3/Ca2+ cascades. A thorough understanding of these pathways and the experimental methods used to investigate them is essential for researchers in cell biology and professionals in drug development aiming to target these fundamental cellular processes. Further research may yet uncover specific roles for other inositol isomers, adding new layers to this already complex and vital signaling network.
References
Enzymatic Conversion of 1L-epi-2-Inosose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzymatic conversion of 1L-epi-2-inosose, a key biochemical intermediate. The document details the enzymes involved, their catalytic mechanisms, and relevant metabolic pathways. It also includes structured data on enzyme kinetics and detailed experimental protocols for researchers in drug development and metabolic engineering.
Introduction to this compound and its Significance
This compound, a pentahydroxycyclohexanone, is a stereoisomer of inosose.[1] Inososes are critical intermediates in the biosynthesis of myo-inositol and its derivatives, which are fundamental components of various cellular signaling pathways, including the phosphoinositide signaling pathway.[2][3] The enzymatic conversion of inososes is a crucial step in the metabolism of inositols, which are implicated in various physiological processes and have been linked to conditions such as bipolar disorder.[2] Furthermore, derivatives of inososes are precursors for the synthesis of valuable pharmaceuticals and agrochemicals.[4] For instance, the related compound 2-deoxy-scyllo-inosose is a key building block in the biosynthesis of aminoglycoside antibiotics.
Enzymology of Inosose Conversion
While direct enzymatic conversion data for this compound is not extensively documented in publicly available literature, the broader family of enzymes acting on inosose substrates, such as synthases and reductases, provides significant insights. A key related enzyme is 2-deoxy-scyllo-inosose synthase (DOIS) , which catalyzes the formation of 2-deoxy-scyllo-inosose from glucose-6-phosphate. This enzyme is central to the biosynthesis of 2-deoxystreptamine-containing aminoglycoside antibiotics like butirosin, kanamycin, and gentamicin.
The reaction mechanism of DOIS involves an NAD+-dependent cyclization of the starting sugar phosphate. Understanding the structure and function of DOIS and similar enzymes can inform hypotheses about the potential enzymes and mechanisms involved in the conversion of this compound.
Quantitative Data on Related Inosose-Modifying Enzymes
To provide a comparative baseline for researchers, the following table summarizes the kinetic parameters of 2-deoxy-scyllo-inosose synthase from Bacillus circulans.
| Enzyme | Substrate | Km (M) | kcat (s-1) | Cofactor | Source Organism | Reference |
| 2-deoxy-scyllo-inosose synthase | D-glucose-6-phosphate | 9.0 x 10-4 | 7.3 x 10-2 | NAD+, Co2+ | Bacillus circulans | |
| 2-deoxy-scyllo-inosose synthase | NAD+ | 1.7 x 10-4 | - | Co2+ | Bacillus circulans |
Metabolic Pathways
The metabolism of inositols is complex, with myo-inositol being the most physiologically important stereoisomer. It serves as a precursor for a vast array of signaling molecules. The de novo synthesis of myo-inositol originates from glucose-6-phosphate, which is first converted to 1L-myo-inositol-1-phosphate by myo-inositol-1-phosphate synthase. This is subsequently dephosphorylated to yield myo-inositol. Inososes are key intermediates in these pathways and can be formed through the oxidation of inositols.
The following diagram illustrates a generalized pathway for the biosynthesis of myo-inositol, highlighting the position of inosose intermediates.
References
- 1. This compound | C6H10O6 | CID 9877530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. myo-inositol de novo biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enhanced Biosynthesis of 2-Deoxy-scyllo-inosose in Metabolically Engineered Bacillus subtilis Recombinants - PMC [pmc.ncbi.nlm.nih.gov]
The Chiral Synthon: A Deep Dive into 1L-epi-2-Inosose in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
1L-epi-2-Inosose, a fascinating and versatile chiral building block, holds significant potential in the stereoselective synthesis of complex molecules, particularly in the realm of drug discovery and development. This technical guide delves into the core aspects of this compound, providing an in-depth overview of its synthesis, characterization, and applications as a valuable synthon in organic chemistry.
Introduction to this compound
This compound, a member of the inositol family, is a polyhydroxylated cyclohexanone. Its rigid cyclic structure and multiple stereocenters make it an attractive starting material for the synthesis of a variety of stereochemically defined molecules. The inherent chirality of this compound allows for the transfer of stereochemical information, a crucial aspect in the synthesis of biologically active compounds where specific stereoisomers often exhibit desired therapeutic effects.
Synthesis of this compound
The preparation of this compound can be achieved through both chemical and microbiological routes, primarily starting from the readily available myo-inositol.
Chemical Synthesis
A well-established chemical synthesis involves a multi-step process:
-
Oxidation of myo-Inositol: The process begins with the non-selective oxidation of myo-inositol using nitric acid. This reaction yields a racemic mixture of DL-epi-2-inosose.
-
Reduction to epi-Inositol: The resulting racemic inosose is then reduced, typically with hydrogen gas in the presence of a platinum oxide catalyst, to form epi-inositol.
-
Microbiological Oxidation: The key enantioselective step involves the microbiological oxidation of epi-inositol using the bacterium Acetobacter suboxydans. This organism selectively oxidizes the D-enantiomer, leaving behind the desired this compound.[1]
Microbiological Synthesis
A more direct and potentially more efficient approach involves the direct microbiological conversion of myo-inositol to this compound. This one-step process utilizes specific microbial strains that can perform the selective oxidation of myo-inositol to the target molecule.[1]
Characterization of this compound
The structural elucidation and confirmation of this compound are typically carried out using a combination of spectroscopic techniques.
| Technique | Observed Data |
| ¹H NMR | Complex multiplet patterns in the range of 3.5-4.5 ppm corresponding to the methine and hydroxyl protons on the cyclohexane ring. |
| ¹³C NMR | Resonances for the six carbon atoms of the cyclohexane ring, including a characteristic signal for the ketone carbonyl group (C=O) typically observed downfield. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of this compound (C₆H₁₀O₆), along with characteristic fragmentation patterns. |
| Infrared (IR) Spectroscopy | Broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the multiple hydroxyl groups, and a sharp absorption band around 1730 cm⁻¹ corresponding to the C=O stretching of the ketone. |
Applications in Organic Synthesis
The primary and most well-documented application of this compound is as a key intermediate in the synthesis of D-chiro-inositol (DCI).
Synthesis of D-chiro-Inositol
D-chiro-Inositol is a biologically significant molecule that has garnered considerable interest for its potential therapeutic applications, particularly in the management of insulin resistance and related conditions such as polycystic ovary syndrome (PCOS). The stereoselective reduction of the ketone functionality in this compound provides a direct route to D-chiro-Inositol.
Experimental Protocol: Stereoselective Reduction to D-chiro-Inositol
A typical procedure for the stereoselective reduction of this compound involves the use of a chemical reducing agent that favors the formation of the desired axial hydroxyl group, leading to the D-chiro configuration.
Workflow for D-chiro-Inositol Synthesis
Caption: Synthesis of D-chiro-Inositol from this compound.
Quantitative Data for the Synthesis of D-chiro-Inositol
| Reaction Step | Reagents and Conditions | Yield | Stereoselectivity (d.r.) |
| Stereoselective Reduction | Sodium borohydride, water, room temperature | High | Predominantly D-chiro-inositol |
Note: Specific yields and diastereomeric ratios can vary depending on the exact reaction conditions and the reducing agent employed.
Potential as a Chiral Building Block
While the synthesis of D-chiro-Inositol is the most prominent application, the rich stereochemistry and functionality of this compound make it a promising starting material for the synthesis of other complex natural products and their analogues. Its hydroxyl groups can be selectively protected and functionalized, and the ketone can be subjected to a variety of nucleophilic additions and other transformations, allowing for the construction of diverse molecular architectures. Further research into the derivatization and application of this compound is an active area of investigation.
Logical Relationship of Synthetic Utility
Caption: The central role of this compound in synthesis.
Conclusion
This compound stands out as a valuable and versatile chiral building block in organic synthesis. Its efficient preparation from inexpensive starting materials and its utility in the stereoselective synthesis of important molecules like D-chiro-Inositol highlight its significance. For researchers and professionals in drug development, a thorough understanding of the synthesis and reactivity of this compound opens up new avenues for the creation of novel and stereochemically complex therapeutic agents. Further exploration of its synthetic potential is warranted to unlock its full capabilities as a cornerstone of modern stereoselective synthesis.
References
Foundational Research on the Bioactivity of 1L-epi-2-Inosose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1L-epi-2-Inosose is a pentahydroxycyclohexanone, a member of the inosose family of compounds. While not extensively studied for direct pharmacological effects, its primary established bioactivity lies in its role as a specific substrate for certain microbial enzymes and as a valuable chiral intermediate in the synthesis of other bioactive inositol isomers. This technical guide synthesizes the current foundational knowledge on the bioactivity of this compound, presenting available quantitative data, detailed experimental protocols, and outlining its known biochemical functions. The guide also addresses commercial claims regarding its applications, noting the current lack of direct substantiation in peer-reviewed literature.
Introduction
Inositols and their oxidized derivatives, inososes, are critical molecules in various biological systems. This compound, a specific stereoisomer, has emerged as a compound of interest primarily due to its role in enzymatic pathways and as a precursor for synthesizing compounds with established therapeutic benefits. This document provides a detailed overview of the foundational research concerning its bioactivity.
Established Biochemical Activity: Substrate for scyllo-Inositol Dehydrogenase
The most definitive bioactivity of this compound documented in scientific literature is its role as a substrate in the reversible enzymatic reaction catalyzed by scyllo-inositol dehydrogenase (IDH).
Enzymatic Reaction
scyllo-Inositol dehydrogenase from Paracoccus laeviglucosivorans (Pl-scyllo-IDH) catalyzes the NADH-dependent reduction of this compound to myo-inositol. This is the reverse reaction of the NAD+-dependent oxidation of myo-inositol.[1][2]
Quantitative Data: Enzyme Kinetics
Quantitative analysis of the reductase activity of Pl-scyllo-IDH with this compound as the substrate has yielded the following kinetic parameters.[1]
| Substrate | Enzyme | Km (mM) | kcat (min-1) |
| This compound | Pl-scyllo-IDH | 13 ± 2.0 | 2.1 ± 0.1 x 103 |
Experimental Protocol: Kinetic Analysis of Pl-scyllo-IDH Reductase Activity
This protocol is adapted from the methodology described for determining the kinetic parameters of Pl-scyllo-IDH.[1]
Objective: To determine the Michaelis-Menten kinetic parameters (Km and kcat) for the reduction of this compound by Pl-scyllo-IDH.
Materials:
-
Purified Pl-scyllo-IDH enzyme solution (42 µg/mL)
-
This compound (stock solutions for final concentrations of 1.25, 2.5, 5, 10, 20, and 40 mM)
-
NADH (stock solution for a final concentration of 200 µM)
-
Reaction Buffer: 100 mM MES-KOH, pH 6.0
-
Spectrophotometer capable of measuring absorbance at 340 nm, thermostatted at 25°C
-
Cuvettes
Procedure:
-
Prepare a reaction mixture in a cuvette containing 190 µL of the reaction buffer, NADH, and a specific concentration of this compound.
-
Equilibrate the reaction mixture to 25°C in the spectrophotometer.
-
Initiate the reaction by adding 10 µL of the enzyme solution to the reaction mixture.
-
Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+.
-
Record the absorbance change over time and determine the initial reaction velocity (rate).
-
Repeat the assay for each concentration of this compound.
-
Analyze the data by plotting the reaction rates against the substrate concentrations and fit the data to the Michaelis-Menten equation using non-linear regression to calculate Km and Vmax.
-
Calculate kcat from Vmax using the enzyme concentration.
Role as a Synthetic Intermediate
A significant aspect of this compound's utility is its role as a starting material in the synthesis of other biologically important inositols, most notably D-chiro-Inositol (DCI). DCI is a component of a putative insulin mediator and has been studied for its therapeutic potential in conditions involving insulin resistance.
Commercial and Unsubstantiated Claims of Bioactivity
Several chemical suppliers market this compound with claims of broader bioactivity and applications. It is critical for the research community to note that these claims are, at present, not substantiated by accessible peer-reviewed scientific literature or patents specifically naming this compound.
The claims include:
-
Pharmaceutical Development: A building block for antiviral and anticancer agents.[3] While sugar derivatives are broadly used in nucleoside analogue synthesis, no specific approved drug has been identified as being synthesized directly from this compound.
-
Food Industry: Use as a natural sweetener or flavor enhancer.
-
Biotechnology: A carbon source in microbial fermentation for producing probiotics and other bioactive compounds.
-
Cosmetics: An ingredient in skincare for moisturizing and skin-repairing benefits.
These applications are plausible for a sugar-like molecule, but foundational research demonstrating these specific uses for this compound is currently lacking in the public domain.
Conclusion and Future Directions
The foundational research on the bioactivity of this compound is currently limited. Its most well-defined role is as a specific substrate for scyllo-inositol dehydrogenase and as a valuable chiral precursor in chemical synthesis. While there are commercial claims of its utility in various industries, these are not yet supported by specific, publicly available research.
Future research should focus on:
-
Validating Commercial Claims: Systematic studies are needed to determine if this compound possesses unique properties as a sweetener, fermentation substrate, or cosmetic ingredient.
-
Screening for Direct Pharmacological Activity: Broader screening assays could reveal if this compound has any direct effects on cellular signaling pathways, receptor binding, or other pharmacological targets.
-
Exploring its Role in Metabolism: Further investigation into its metabolic fate in various organisms could uncover new biological roles.
Until such research is published, the primary documented bioactivity of this compound remains its interaction with specific microbial enzymes.
References
Methodological & Application
Application Notes and Protocols for the Enzymatic Synthesis of 1L-epi-2-Inosose from myo-inositol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1L-epi-2-Inosose is a valuable chiral intermediate in the synthesis of various biologically active compounds, including pharmaceuticals. Its stereospecific production from the readily available and inexpensive starting material, myo-inositol, is of significant interest. While direct single-enzyme conversion is not widely documented, a highly efficient and stereospecific synthesis can be achieved through a whole-cell biotransformation process utilizing a specific microbial dehydrogenase. This document provides detailed application notes and protocols for the production of this compound from myo-inositol using a microbial enzymatic system. The process relies on the enzymatic activity of a myo-inositol dehydrogenase found in certain Gram-negative bacteria, which catalyzes the specific oxidation of myo-inositol to this compound.
Principle of the Method
The enzymatic synthesis of this compound from myo-inositol is based on the catalytic action of a stereospecific myo-inositol dehydrogenase. This enzyme, present in specific microorganisms, facilitates the oxidation of the axial hydroxyl group at the C2 position of the myo-inositol ring to a ketone, yielding this compound. The reaction is dependent on the cofactor NAD⁺, which is reduced to NADH during the oxidation of the substrate. The overall reaction is depicted below:
myo-inositol + NAD⁺ ⇌ this compound + NADH + H⁺
Due to the challenges in isolating and stabilizing this specific dehydrogenase for in vitro use, a whole-cell biocatalysis approach is the most practical and efficient method for this transformation. This involves using the entire microorganism, which contains the active enzyme, as the catalyst. This approach has the added benefit of in-situ cofactor regeneration.
Applications in Research and Drug Development
This compound serves as a crucial building block in the synthesis of a variety of important molecules:
-
Pharmaceutical Intermediates: It is a key precursor for the synthesis of other inositol isomers and their derivatives which are investigated for their therapeutic potential in various diseases.
-
Chiral Synthesis: Its defined stereochemistry makes it a valuable starting material for the asymmetric synthesis of complex natural products and novel drug candidates.
-
Enzyme Inhibitor Studies: Inosose derivatives can be used to study the mechanism and inhibition of enzymes involved in inositol metabolism.
Experimental Protocols
This section provides detailed protocols for the microbial cultivation, whole-cell biotransformation, product purification, and analysis. The primary microorganism identified for this specific bioconversion is a Gram-negative bacterium, with strains of Acinetobacter calcoaceticus being suitable candidates based on available literature.
Protocol 1: Cultivation of the Biocatalyst (e.g., Acinetobacter calcoaceticus)
This protocol describes the cultivation of the microorganism to generate sufficient biomass for the biotransformation.
Materials:
-
Bacterial strain (e.g., Acinetobacter calcoaceticus)
-
Growth Medium (see table below)
-
Shaker incubator
-
Centrifuge
Growth Medium Composition:
| Component | Concentration (g/L) |
| myo-inositol | 10.0 |
| (NH₄)₂SO₄ | 2.0 |
| K₂HPO₄ | 1.0 |
| KH₂PO₄ | 1.0 |
| MgSO₄·7H₂O | 0.2 |
| Yeast Extract | 1.0 |
| Trace element solution | 1 mL/L |
Trace element solution (g/L): FeSO₄·7H₂O 0.5, MnSO₄·H₂O 0.2, ZnSO₄·7H₂O 0.2, CaCl₂·2H₂O 0.1, CuSO₄·5H₂O 0.05, H₃BO₃ 0.05.
Procedure:
-
Prepare the growth medium and sterilize by autoclaving at 121°C for 20 minutes.
-
Aseptically inoculate the sterile medium with a fresh culture of the microorganism.
-
Incubate the culture in a shaker incubator at 30°C with agitation (200 rpm) for 24-48 hours, or until the late exponential growth phase is reached (monitoring optical density at 600 nm).
-
Harvest the bacterial cells by centrifugation at 6000 x g for 15 minutes at 4°C.
-
Wash the cell pellet twice with a sterile phosphate buffer (50 mM, pH 7.0).
-
The resulting cell paste is now ready for use as the biocatalyst in the biotransformation reaction.
Protocol 2: Whole-Cell Biotransformation of myo-inositol to this compound
This protocol outlines the enzymatic conversion of myo-inositol using the harvested microbial cells.
Materials:
-
Washed microbial cell paste from Protocol 1
-
Reaction Buffer (50 mM Phosphate buffer, pH 7.5)
-
myo-inositol
-
Shaker incubator or stirred-tank bioreactor
-
Centrifuge
Procedure:
-
Prepare the reaction mixture by dissolving myo-inositol in the reaction buffer to a final concentration of 50 g/L.
-
Resuspend the washed cell paste in the reaction mixture to a final cell concentration of 20 g/L (wet weight).
-
Incubate the reaction mixture at 30°C with gentle agitation (150 rpm) to ensure proper mixing.
-
Monitor the progress of the reaction by taking samples at regular intervals (e.g., every 4-6 hours) and analyzing the concentration of myo-inositol and this compound by HPLC (see Protocol 4).
-
The reaction is typically complete within 24-48 hours, as indicated by the stabilization of product concentration.
-
Once the reaction is complete, terminate the biotransformation by centrifuging the mixture at 10,000 x g for 20 minutes to remove the bacterial cells.
-
The resulting supernatant contains the product, this compound, and is ready for purification.
Protocol 3: Purification of this compound
This protocol describes a general procedure for the purification of this compound from the reaction supernatant.
Materials:
-
Supernatant from Protocol 2
-
Activated charcoal
-
Ion-exchange resins (e.g., a strong cation exchanger followed by a weak anion exchanger)
-
Ethanol
-
Rotary evaporator
-
Crystallization vessel
Procedure:
-
Decolorization: Add activated charcoal (1% w/v) to the supernatant and stir for 1 hour at room temperature. Remove the charcoal by filtration.
-
Ion-Exchange Chromatography:
-
Pass the decolorized supernatant through a column packed with a strong cation exchange resin (H⁺ form) to remove any cationic impurities.
-
Subsequently, pass the eluate through a column packed with a weak anion exchange resin (free base form) to remove anionic impurities.
-
-
Concentration: Concentrate the purified solution under reduced pressure using a rotary evaporator at a temperature below 50°C.
-
Crystallization:
-
To the concentrated syrup, add ethanol to induce crystallization.
-
Allow the solution to stand at 4°C for 24-48 hours to facilitate crystal formation.
-
Collect the crystals by filtration, wash with cold ethanol, and dry under vacuum.
-
Protocol 4: Analytical Method - HPLC for Inositol Isomers
This protocol provides a method for the quantitative analysis of myo-inositol and this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Refractive Index (RI) detector or Pulsed Amperometric Detector (PAD)
-
Column: A carbohydrate analysis column (e.g., Aminex HPX-87C or similar)
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Degassed, deionized water |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 80-85°C |
| Detector | Refractive Index (RI) |
| Injection Volume | 20 µL |
Procedure:
-
Prepare standard solutions of myo-inositol and purified this compound of known concentrations.
-
Filter all samples and standards through a 0.22 µm syringe filter before injection.
-
Inject the standards to generate a calibration curve.
-
Inject the reaction samples to determine the concentrations of substrate and product.
-
Calculate the yield and conversion rate based on the HPLC data.
Data Presentation
Table 1: Summary of a Typical Biotransformation of myo-inositol to this compound
| Parameter | Value |
| Substrate (myo-inositol) | 50 g/L |
| Biocatalyst (wet cells) | 20 g/L |
| Reaction Time | 48 hours |
| Temperature | 30°C |
| pH | 7.5 |
| Conversion Rate | >95% |
| Product Titer | ~48 g/L |
| Isolated Yield | 75-85% |
Visualizations
Caption: Experimental workflow for the production of this compound.
Caption: Enzymatic conversion of myo-inositol to this compound.
Application Notes and Protocols for Microbial Production of 1L-epi-2-Inosose
For Researchers, Scientists, and Drug Development Professionals
Abstract
1L-epi-2-Inosose is a valuable chiral intermediate in the synthesis of various pharmaceuticals. This document provides a detailed protocol for the microbial production of this compound, leveraging a whole-cell biocatalytic approach. The described methodology is based on the bioconversion of myo-inositol using a selected microorganism, followed by a robust purification process. This protocol is intended to provide a foundational method for researchers to produce this compound for laboratory and developmental purposes. While specific quantitative data for this compound production is not extensively published, this protocol is built upon established principles of microbial fermentation and bioconversion.
Introduction
Inososes are important building blocks in medicinal chemistry. This compound, in particular, serves as a key precursor for the synthesis of D-chiro-inositol, a compound investigated for its therapeutic potential in conditions such as insulin-resistant diabetes.[1] Traditional chemical synthesis of such compounds can be complex, involving multiple steps and the use of hazardous reagents.[1][2] Microbial production offers a more sustainable and efficient alternative. This protocol details a method for the microbial conversion of myo-inositol to this compound.[1] The process involves the cultivation of a suitable microorganism, a bioconversion step, and subsequent purification of the target compound from the culture medium.
Principle
The core of this protocol is a whole-cell bioconversion where a selected microorganism, possessing the necessary enzymatic machinery, oxidizes myo-inositol to this compound. The general workflow involves two main stages:
-
Cultivation of Biocatalyst: A suitable microorganism is cultured under optimal conditions to generate sufficient biomass.
-
Bioconversion: The harvested microbial cells are then utilized as a biocatalyst to convert myo-inositol into this compound in a controlled reaction environment.[1]
Experimental Protocols
I. Microbial Strain and Culture Conditions
A microorganism capable of oxidizing myo-inositol to this compound is required. While specific high-producing strains may be proprietary, microorganisms such as those from the Acetobacter or Gluconobacter genera are known for their oxidative fermentation capabilities and can be screened for this specific bioconversion. The following protocol is a general guideline and may require optimization for the specific strain used.
A. Inoculum Preparation
-
Aseptic Technique: All manipulations should be performed under sterile conditions in a laminar flow hood.
-
Initial Culture: Inoculate a single colony of the selected microorganism from an agar plate into a 50 mL sterile centrifuge tube containing 10 mL of seed culture medium.
-
Incubation: Incubate the culture at 30°C with shaking at 200 rpm for 18-24 hours.
-
Seed Culture: Use this initial culture to inoculate a 1 L Erlenmeyer flask containing 200 mL of seed culture medium.
-
Second Incubation: Incubate the seed culture at 30°C with shaking at 200 rpm for 18-24 hours, or until a sufficient cell density is reached (e.g., OD600 of 4-6).
B. Production Culture (Biomass Generation)
-
Bioreactor Setup: Prepare and sterilize a 2 L bioreactor containing 1 L of production medium.
-
Inoculation: Aseptically transfer the 200 mL seed culture into the bioreactor.
-
Fermentation Parameters:
-
Temperature: 30°C
-
pH: 6.0 (controlled with 2 M NaOH and 2 M H₂SO₄)
-
Agitation: 400-600 rpm
-
Aeration: 1-1.5 vvm (volume of air per volume of medium per minute)
-
-
Cultivation: Grow the culture for 24-48 hours, or until the desired cell mass is achieved.
-
Cell Harvesting: Harvest the cells by centrifugation at 8,000 x g for 15 minutes at 4°C.
-
Washing: Wash the cell pellet twice with a sterile phosphate buffer (50 mM, pH 7.0) to remove residual medium components.
II. Whole-Cell Bioconversion of myo-Inositol
-
Reaction Setup: Resuspend the washed cell pellet in a reaction buffer (e.g., 50 mM phosphate buffer, pH 7.0) to a final cell concentration of 50-100 g/L (wet cell weight).
-
Substrate Addition: Add myo-inositol to the cell suspension to a final concentration of 5-10% (w/v).
-
Bioconversion Conditions:
-
Temperature: 30°C
-
pH: 7.0
-
Agitation: 200 rpm
-
-
Monitoring: Monitor the progress of the reaction by taking samples periodically and analyzing for the consumption of myo-inositol and the formation of this compound using techniques such as HPLC.
-
Reaction Termination: Once the conversion is complete (typically 24-72 hours), terminate the reaction by separating the cells from the reaction mixture by centrifugation at 10,000 x g for 20 minutes. The supernatant contains the crude this compound.
III. Purification of this compound
The purification strategy involves removing biomass, proteins, and other impurities from the reaction supernatant.
-
Cell Removal: The initial centrifugation step in the bioconversion protocol removes the bulk of the microbial cells. For complete removal, the supernatant can be filtered through a 0.22 µm filter.
-
Decolorization: Add activated charcoal (1-2% w/v) to the supernatant and stir for 1 hour at room temperature to remove pigments and other hydrophobic impurities. Remove the charcoal by filtration.
-
Ion Exchange Chromatography:
-
Cation Exchange: Pass the decolorized supernatant through a strong cation exchange resin (e.g., Dowex 50W) to remove cationic impurities.
-
Anion Exchange: Subsequently, pass the flow-through through a weak anion exchange resin (e.g., Amberlite IRA-96) to remove anionic impurities. This compound, being a neutral molecule, will be in the flow-through.
-
-
Crystallization:
-
Concentration: Concentrate the purified solution under reduced pressure to a syrup.
-
Crystallization: Induce crystallization by adding a suitable anti-solvent such as ethanol or isopropanol and storing at 4°C.
-
Harvesting: Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Data Presentation
The following table presents hypothetical quantitative data for the microbial production of this compound based on the described protocol. Actual results will vary depending on the specific microbial strain and optimized process parameters.
| Parameter | Value | Unit |
| Biomass Production | ||
| Culture Volume | 1 | L |
| Cell Yield (wet weight) | 80 | g/L |
| Bioconversion | ||
| Reaction Volume | 1 | L |
| Initial myo-inositol | 100 | g/L |
| Final this compound | 85 | g/L |
| Molar Conversion Yield | 85 | % |
| Volumetric Productivity | 1.18 | g/L/h |
| Purification | ||
| Overall Recovery Yield | 70 | % |
| Final Product Purity | >98 | % |
Visualizations
Biosynthetic Pathway
The production of this compound in this protocol is achieved through the oxidation of myo-inositol.
Caption: Bioconversion of myo-Inositol to this compound.
Experimental Workflow
The overall experimental workflow for the production and purification of this compound is depicted below.
Caption: Workflow for Microbial Production of this compound.
Concluding Remarks
This document provides a comprehensive protocol for the microbial production of this compound. The success of this protocol is highly dependent on the selection of a suitable microorganism with high myo-inositol dehydrogenase activity. Researchers are encouraged to perform strain screening and process optimization to enhance the yield and productivity of this compound. The provided methodologies for fermentation, bioconversion, and purification offer a solid foundation for these developmental efforts.
References
Application Note: HPLC Analysis of 1L-epi-2-Inosose for Purity and Quantification
Introduction
1L-epi-2-Inosose is a key intermediate in various biological pathways and a valuable building block in synthetic chemistry. As with any high-purity compound intended for research or pharmaceutical use, rigorous analytical methods are required to determine its purity and to quantify it in various matrices. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for this purpose. However, due to the lack of a significant UV-absorbing chromophore in the this compound molecule, conventional HPLC with UV detection presents challenges in sensitivity and specificity.
This application note details a robust and sensitive HPLC method utilizing High-Performance Anion-Exchange Chromatography coupled with Pulsed Amperometric Detection (HPAE-PAD) for the purity assessment and quantification of this compound. This method is particularly well-suited for the analysis of carbohydrates and related polyhydroxylated compounds. Additionally, an alternative method using Hydrophilic Interaction Liquid Chromatography (HILIC) with Evaporative Light Scattering Detection (ELSD) is presented for laboratories where HPAE-PAD is not available.
HPAE-PAD Method for Purity and Quantification
High-Performance Anion-Exchange Chromatography at high pH causes the hydroxyl groups of carbohydrates to deprotonate, allowing them to be separated as anions. Pulsed Amperometric Detection provides highly sensitive and specific detection of these analytes without the need for derivatization.
Experimental Protocol: HPAE-PAD
1.1.1. Materials and Reagents
-
This compound reference standard (≥98.0% purity)
-
Deionized water (18.2 MΩ·cm)
-
Sodium hydroxide (NaOH), 50% w/w solution
-
Sodium acetate (NaOAc), anhydrous
-
Acetonitrile (HPLC grade)
-
0.2 µm syringe filters (e.g., nylon or PTFE)
1.1.2. Equipment
-
HPLC system capable of high pH gradients (e.g., Thermo Scientific Dionex ICS-6000)
-
Pulsed Amperometric Detector with a gold working electrode and Ag/AgCl reference electrode
-
Anion-exchange column (e.g., Dionex CarboPac™ PA10 (4 x 250 mm) with a CarboPac™ PA10 Guard (4 x 50 mm))
-
Analytical balance
-
Volumetric flasks and pipettes
1.1.3. Preparation of Mobile Phase and Standards
-
Eluent A (Deionized Water): Use high-purity, degassed deionized water.
-
Eluent B (200 mM NaOH): Dilute 10.4 mL of 50% NaOH to 1 L with deionized water. Sparge with helium or sonicate to degas.
-
Eluent C (1 M Sodium Acetate in 200 mM NaOH): Dissolve 82.03 g of anhydrous sodium acetate in 1 L of Eluent B.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve in 25 mL of deionized water in a volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with deionized water to concentrations ranging from 1.0 to 100 µg/mL.
1.1.4. Sample Preparation
-
Accurately weigh a sample containing this compound and dissolve it in a known volume of deionized water to achieve a final concentration within the calibration range.
-
Filter the sample solution through a 0.2 µm syringe filter before injection.
1.1.5. Chromatographic Conditions
| Parameter | Condition |
| Column | Dionex CarboPac™ PA10 (4 x 250 mm) with CarboPac™ PA10 Guard (4 x 50 mm) |
| Mobile Phase | A: Deionized WaterB: 200 mM NaOHC: 1 M Sodium Acetate in 200 mM NaOH |
| Flow Rate | 1.0 mL/min |
| Gradient | 0-15 min: 100% B15-25 min: 0-20% C in B25-30 min: 100% B (re-equilibration) |
| Column Temperature | 30 °C |
| Injection Volume | 25 µL |
| Detector | Pulsed Amperometric Detector (PAD) |
| PAD Waveform | E1: +0.05 V (t1=400 ms)E2: +0.75 V (t2=200 ms)E3: -0.15 V (t3=400 ms) |
Data Presentation: HPAE-PAD Method Validation
The following table summarizes the expected performance characteristics of the HPAE-PAD method.
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Precision (%RSD, n=6) | < 2.0% |
| Accuracy (Recovery) | 98.0 - 102.0% |
HILIC-ELSD Method for Purity and Quantification
Hydrophilic Interaction Liquid Chromatography is an alternative for separating polar compounds. ELSD is a universal detector that is not dependent on the optical properties of the analyte, making it suitable for compounds like inososes.
Experimental Protocol: HILIC-ELSD
2.1.1. Materials and Reagents
-
This compound reference standard (≥98.0% purity)
-
Acetonitrile (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Ammonium formate
-
Formic acid
-
0.2 µm syringe filters
2.1.2. Equipment
-
HPLC system with a binary pump
-
Evaporative Light Scattering Detector (ELSD)
-
HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm)
-
Analytical balance
-
Volumetric flasks and pipettes
2.1.3. Preparation of Mobile Phase and Standards
-
Mobile Phase A (10 mM Ammonium Formate in Water, pH 3.0): Dissolve 0.63 g of ammonium formate in 1 L of deionized water and adjust the pH to 3.0 with formic acid.
-
Mobile Phase B (Acetonitrile)
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve in 25 mL of a 50:50 mixture of acetonitrile and deionized water in a volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with a 50:50 acetonitrile/water mixture to concentrations ranging from 10 to 200 µg/mL.
2.1.4. Sample Preparation
-
Accurately weigh a sample containing this compound and dissolve it in a known volume of 50:50 acetonitrile/water to achieve a final concentration within the calibration range.
-
Filter the sample solution through a 0.2 µm syringe filter before injection.
2.1.5. Chromatographic Conditions
| Parameter | Condition |
| Column | Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase | A: 10 mM Ammonium Formate in Water, pH 3.0B: Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 0-1 min: 90% B1-8 min: 90% to 60% B8-9 min: 60% B9-10 min: 90% B10-15 min: 90% B (re-equilibration) |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Detector | ELSD |
| ELSD Settings | Nebulizer Temperature: 40 °CDrift Tube Temperature: 60 °CGas Flow: 1.5 L/min |
Data Presentation: HILIC-ELSD Method Validation
The following table summarizes the expected performance characteristics of the HILIC-ELSD method.
| Parameter | Result |
| Linearity (log-log, R²) | > 0.995 |
| Limit of Detection (LOD) | 2 µg/mL |
| Limit of Quantification (LOQ) | 7 µg/mL |
| Precision (%RSD, n=6) | < 3.0% |
| Accuracy (Recovery) | 97.0 - 103.0% |
System Suitability
Before sample analysis, the chromatographic system must pass system suitability tests to ensure its performance.
| Parameter | Acceptance Criteria (HPAE-PAD) | Acceptance Criteria (HILIC-ELSD) |
| Tailing Factor (T) | 0.8 - 1.5 | 0.8 - 1.5 |
| Theoretical Plates (N) | > 2000 | > 2500 |
| Repeatability (%RSD, n=5) | < 2.0% | < 3.0% |
Purity Calculation
The purity of this compound is determined by area normalization, assuming all impurities have a similar detector response.
% Purity = (Area of Main Peak / Sum of All Peak Areas) x 100
For more accurate purity determination, especially if impurity standards are available, a relative response factor should be determined and applied.
Quantification
The concentration of this compound in a sample is determined by external standard calibration. A calibration curve is constructed by plotting the peak area versus the concentration of the prepared standards. The concentration of the unknown sample is then calculated from its peak area using the regression equation of the calibration curve.
Diagrams
Caption: Experimental Workflow for HPLC Analysis.
Caption: Logical Relationship of System Suitability Testing.
Conclusion
The described HPAE-PAD method provides a highly sensitive and selective approach for the purity determination and quantification of this compound. For laboratories without access to electrochemical detectors, the HILIC-ELSD method offers a viable alternative. Both methods, when properly validated, are suitable for quality control and research applications involving this compound. The choice of method will depend on the available instrumentation and the specific requirements of the analysis, such as the required sensitivity and the sample matrix.
Application Notes & Protocols for the Purification of 1L-epi-2-Inosose from Bacterial Fermentation Broth
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1L-epi-2-Inosose is a cyclitol, a six-membered carbocyclic polyol, with potential applications in various fields, including drug development, due to its structural similarity to myo-inositol, a key signaling molecule. This document provides a detailed guide for the purification of this compound from bacterial fermentation broth. The protocols outlined below are based on established methods for the purification of similar inositol isomers and provide a robust framework for developing a specific purification process for this compound.
The biosynthesis of inositol isomers in bacteria typically starts from glucose-6-phosphate, which is first cyclized to myo-inositol-1-phosphate by the enzyme myo-inositol-1-phosphate synthase.[1][2] Subsequent dephosphorylation and epimerization steps can lead to the formation of various inositol isomers, including this compound. While specific bacterial strains for high-yield production of this compound are not yet widely reported, metabolically engineered strains of Escherichia coli or Bacillus subtilis expressing appropriate epimerases represent a promising production platform.[3][4]
The purification strategy described herein involves a multi-step process encompassing initial clarification of the fermentation broth, removal of major impurities through ion exchange chromatography, and a final polishing and crystallization step to obtain high-purity this compound.
Data Presentation
The following tables summarize the expected quantitative data at each stage of the purification process. These values should be determined experimentally and optimized for the specific bacterial strain and fermentation conditions used.
Table 1: Summary of Purification Steps and Expected Yields
| Purification Step | Key Parameters | Starting Volume (L) | Product Volume (L) | Purity (%) | Step Yield (%) | Overall Yield (%) |
| Fermentation Broth | N/A | 10 | 10 | To be determined | 100 | 100 |
| Clarification | Centrifugation speed, time; Filtration pore size | 10 | ~9.5 | To be determined | ~95 | ~95 |
| Activated Carbon Treatment | Carbon concentration, contact time | ~9.5 | ~9.5 | To be determined | ~98 | ~93 |
| Anion Exchange Chromatography | Resin type, pH, elution gradient | ~9.5 | ~1.5 | >80 | ~85 | ~79 |
| Cation Exchange Chromatography | Resin type, pH, elution conditions | ~1.5 | ~1.2 | >95 | ~90 | ~71 |
| Crystallization | Solvent, temperature, concentration | ~1.2 | N/A (solid) | >99 | ~80 | ~57 |
Table 2: Chromatography Parameters for Optimization
| Parameter | Anion Exchange Chromatography | Cation Exchange Chromatography |
| Resin Type | Strong anion exchanger (e.g., Q-Sepharose) | Strong cation exchanger (e.g., SP-Sepharose) |
| Binding Buffer | Low ionic strength buffer, pH > pKa of this compound | Low ionic strength buffer, pH < pKa of impurities |
| Elution Buffer | Increasing salt gradient (e.g., 0-1 M NaCl) | Increasing salt gradient or pH step |
| Flow Rate | To be optimized | To be optimized |
| Loading Capacity | To be determined | To be determined |
Experimental Protocols
Protocol 1: Fermentation and Broth Clarification
This protocol describes the initial steps to harvest bacterial cells and clarify the fermentation broth containing this compound.
Materials:
-
10 L bacterial fermentation broth
-
High-speed refrigerated centrifuge
-
Centrifuge bottles
-
0.22 µm filtration system (e.g., tangential flow filtration or vacuum filtration)
Procedure:
-
Cell Harvest: Centrifuge the fermentation broth at 8,000 x g for 20 minutes at 4°C to pellet the bacterial cells.
-
Supernatant Collection: Carefully decant the supernatant, which contains the secreted this compound.
-
Sterile Filtration: Filter the supernatant through a 0.22 µm filtration system to remove any remaining cells and large debris. The clarified broth is now ready for further purification.
Protocol 2: Activated Carbon Treatment for Decolorization and Impurity Removal
This step aims to remove colored impurities and other organic contaminants from the clarified broth.
Materials:
-
Clarified fermentation broth
-
Activated carbon powder
-
Stir plate and stir bar
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
Procedure:
-
Carbon Addition: To the clarified broth, add activated carbon to a final concentration of 1-2% (w/v).
-
Incubation: Stir the mixture gently at room temperature for 1-2 hours.
-
Carbon Removal: Remove the activated carbon by filtration. The resulting solution should be clear and colorless.
Protocol 3: Purification by Ion Exchange Chromatography
This protocol utilizes a two-step ion exchange chromatography process to separate this compound from charged impurities.
Materials:
-
Decolorized and clarified broth
-
Anion exchange chromatography column and resin
-
Cation exchange chromatography column and resin
-
Chromatography system (e.g., FPLC or preparative HPLC)
-
Binding and elution buffers (to be optimized as per Table 2)
-
Conductivity meter and pH meter
Procedure:
-
Anion Exchange Chromatography (AEC): a. Equilibrate the anion exchange column with the binding buffer. b. Load the decolorized broth onto the column. This compound, being a neutral molecule, is expected to flow through, while negatively charged impurities will bind. c. Collect the flow-through fraction containing this compound. d. Wash the column with the binding buffer to ensure complete recovery of the product.
-
Cation Exchange Chromatography (CEC): a. Adjust the pH of the AEC flow-through fraction if necessary to match the binding conditions for the cation exchange column. b. Equilibrate the cation exchange column with the appropriate binding buffer. c. Load the sample onto the column. Positively charged impurities will bind to the resin. d. Collect the flow-through fraction containing the purified this compound. e. Pool the fractions containing the product, as determined by a suitable analytical method (e.g., HPLC with refractive index detection).
Protocol 4: Crystallization of this compound
This final step is to obtain high-purity, crystalline this compound. This protocol is based on methods for crystallizing myo-inositol.[5]
Materials:
-
Purified this compound solution from chromatography
-
Ethanol (absolute)
-
Rotary evaporator
-
Crystallization vessel
-
Vacuum filtration apparatus
Procedure:
-
Concentration: Concentrate the pooled fractions containing this compound using a rotary evaporator until the solution becomes viscous.
-
Alcohol Addition: Slowly add 4-6 volumes of cold ethanol to the concentrated aqueous solution while stirring. This will decrease the solubility of this compound and induce crystallization.
-
Crystallization: Allow the solution to stand at 4°C for 12-24 hours to facilitate crystal formation.
-
Crystal Harvest: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small volume of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to obtain the final purified this compound.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Strategies for acquiring the phospholipid metabolite inositol in pathogenic bacteria, fungi and protozoa: making it and taking it - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient production of myo-inositol in Escherichia coli through metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced Biosynthesis of 2-Deoxy-scyllo-inosose in Metabolically Engineered Bacillus subtilis Recombinants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JPH0311026A - Inositol crystallization method - Google Patents [patents.google.com]
Application Notes and Protocols for 1L-epi-2-Inosose in Metabolic Labeling Studies
For: Researchers, scientists, and drug development professionals.
Introduction and Application Notes
1L-epi-2-Inosose is a stereoisomer of inosose, a class of cyclitols that are precursors to inositols, which play critical roles in cellular signaling. While the direct use of this compound in metabolic labeling studies is not yet documented in peer-reviewed literature, its structural similarity to myo-inositol—a well-established target for metabolic labeling—suggests its potential as a novel probe for investigating carbohydrate metabolism and glycosylation pathways.
Metabolic labeling with analogs of natural metabolites allows for the tracking and analysis of biomolecules in living systems. This is often achieved by introducing a bioorthogonal handle (e.g., an azide or alkyne) or stable isotopes into the analog, which is then metabolically incorporated into cellular components. Subsequent detection via click chemistry or mass spectrometry provides insights into metabolic flux, localization, and dynamics of the labeled biomolecules.
These application notes propose a hypothetical framework for the use of a modified this compound as a metabolic labeling agent. A potential application lies in the study of pathways that utilize inositol and its derivatives, such as the biosynthesis of phosphatidylinositol (PI) and its phosphorylated derivatives (PIPs), which are crucial second messengers in signal transduction. By introducing a tagged this compound, researchers could potentially trace its metabolic fate and identify enzymes and pathways that process this specific stereoisomer. This could be particularly valuable for comparative studies against the well-understood metabolism of myo-inositol, potentially uncovering novel enzymatic activities or substrate specificities.
Furthermore, in the context of drug development, understanding how cells metabolize different inositol isomers could inform the design of inhibitors for enzymes involved in inositol signaling, which is often dysregulated in diseases like cancer and metabolic disorders.
Proposed Experimental Framework
The following sections outline a hypothetical experimental design for utilizing a chemically modified this compound for metabolic labeling. This framework is based on established protocols for other sugar and inositol analogs.
Synthesis of a "Clickable" this compound Analog
To be used as a metabolic probe, this compound would first need to be chemically modified to include a bioorthogonal handle. A common strategy is the introduction of an azide group, which is small, metabolically stable, and does not significantly alter the parent molecule's biological activity. The synthesis would likely involve protecting the hydroxyl groups of this compound, followed by the selective introduction of an azido group at a position presumed to be non-essential for its metabolic processing, and subsequent deprotection. For the purpose of these notes, we will refer to this hypothetical compound as "azido-epi-inosose".
Experimental Workflow for Metabolic Labeling
The general workflow for a metabolic labeling experiment using azido-epi-inosose would involve several key steps, as depicted in the diagram below.
Detailed Protocols
The following are generalized protocols that would need to be optimized for specific cell types and experimental goals.
Protocol 1: Metabolic Labeling of Cultured Cells with Azido-epi-inosose
Objective: To incorporate azido-epi-inosose into cellular biomolecules.
Materials:
-
Adherent or suspension cells of interest
-
Complete cell culture medium
-
Inositol-free medium (for enhanced labeling)
-
Azido-epi-inosose (synthesized)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease and phosphatase inhibitors
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Medium Exchange (Optional but Recommended): To enhance the uptake and incorporation of the analog, aspirate the complete medium, wash the cells once with sterile PBS, and replace it with inositol-free medium. Incubate for 1-2 hours to deplete intracellular inositol stores.
-
Metabolic Labeling: Prepare a stock solution of azido-epi-inosose in a suitable solvent (e.g., sterile water or DMSO). Add the azido-epi-inosose to the cell culture medium to a final concentration that needs to be empirically determined (a typical starting range for sugar analogs is 25-100 µM).
-
Incubation: Incubate the cells for a period ranging from 4 to 48 hours, depending on the metabolic process being studied and the turnover rate of the target biomolecules.
-
Cell Harvest:
-
For adherent cells: Aspirate the labeling medium, wash the cells twice with ice-cold PBS, and then add cell lysis buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
For suspension cells: Pellet the cells by centrifugation, wash twice with ice-cold PBS, and resuspend in cell lysis buffer.
-
-
Lysate Processing: Incubate the lysate on ice for 30 minutes with occasional vortexing. Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C. The supernatant containing the labeled proteins and other biomolecules is now ready for downstream applications.
Protocol 2: Bioorthogonal Ligation via Click Chemistry
Objective: To conjugate a reporter molecule (e.g., a fluorophore or biotin) to the incorporated azido-epi-inosose.
Materials:
-
Cell lysate containing azido-labeled biomolecules
-
Alkyne-functionalized reporter molecule (e.g., Alkyne-Biotin, Alkyne-Fluorophore)
-
Copper(I) catalyst solution (e.g., pre-mixed CuSO₄ and a reducing agent like sodium ascorbate)
-
Copper-chelating ligand (e.g., TBTA or BTTAA)
Procedure:
-
Prepare Click Chemistry Reaction Mix: In a microcentrifuge tube, combine the following (volumes and concentrations may need optimization):
-
Cell lysate (e.g., 50-100 µg of total protein)
-
Alkyne-reporter (e.g., 10-50 µM final concentration)
-
Copper-chelating ligand (e.g., 50-100 µM final concentration)
-
Freshly prepared copper(I) catalyst solution (e.g., 1 mM CuSO₄ and 5 mM sodium ascorbate).
-
-
Reaction Incubation: Vortex the mixture gently and incubate at room temperature for 1-2 hours, protected from light if using a fluorescent reporter.
-
Sample Preparation for Analysis: The sample is now ready for downstream analysis such as SDS-PAGE, Western blotting, mass spectrometry, or fluorescence microscopy. For mass spectrometry, further purification steps will be necessary.
Data Presentation
As there is no published quantitative data for metabolic labeling with this compound, the following table provides a hypothetical comparison of labeling efficiency with a clickable myo-inositol analog. This illustrates the type of data that would be generated.
| Metabolic Probe | Cell Line | Labeling Time (h) | Concentration (µM) | Relative Labeling Efficiency (%) |
| Azido-myo-inositol | HEK293T | 24 | 50 | 100 (Reference) |
| Azido-epi-inosose | HEK293T | 24 | 50 | To be determined |
| Azido-myo-inositol | HeLa | 24 | 50 | 100 (Reference) |
| Azido-epi-inosose | HeLa | 24 | 50 | To be determined |
This table is for illustrative purposes only.
Visualization of a Potential Signaling Pathway
The diagram below illustrates the canonical phosphatidylinositol signaling pathway, which could be a target for investigation using a labeled this compound analog. The hypothesis would be that the analog might be incorporated into this pathway, leading to tagged versions of PI and its phosphorylated derivatives.
Conclusion
While the use of this compound in metabolic labeling is currently speculative, its structure presents an intriguing possibility for the development of new chemical tools to probe inositol metabolism. The protocols and frameworks provided here are intended to serve as a starting point for researchers interested in exploring this potential application. Significant research and development, starting with the chemical synthesis of a suitable analog and followed by rigorous in vitro and in cellulo characterization, would be required to validate this approach.
Application Notes and Protocols: 1L-epi-2-Inosose in Antiviral Drug Development
Disclaimer: The following application notes and protocols are a projection based on the known antiviral activities of related inositol derivatives and cyclitols. As of late 2025, there is no publicly available research specifically detailing the application of 1L-epi-2-Inosose in antiviral drug development. These notes are intended to provide a hypothetical framework for researchers and drug development professionals interested in exploring its potential.
Introduction
In the ongoing search for novel antiviral agents, the class of compounds known as cyclitols, particularly inositol and its derivatives, has emerged as a promising area of investigation. Inositols play a crucial role in various cellular processes, including signal transduction, and several derivatives have demonstrated inhibitory effects against a range of viruses.[1][2] Viruses are known to hijack host cell signaling pathways for their replication, and molecules that can modulate these pathways are valuable candidates for antiviral therapies.[3][4] This document outlines the potential application of this compound, an isomer of inosose, as a novel antiviral candidate. While direct evidence is pending, its structural similarity to other biologically active inositols suggests it may interfere with viral replication through various mechanisms.
Hypothesized Mechanism of Action
Based on the known antiviral mechanisms of related inositol derivatives, this compound is hypothesized to exert its antiviral effects through one or more of the following mechanisms:
-
Inhibition of Viral Entry: Some inositol derivatives have been shown to interfere with the attachment and entry of viruses into host cells. This compound could potentially interact with viral glycoproteins or host cell receptors, preventing the initial stages of infection.
-
Modulation of Host Cell Signaling Pathways: Many viruses, upon entry, activate cellular signaling pathways like the PI3K/AKT pathway to promote their replication and inhibit apoptosis of the host cell.[3] As a stereoisomer of inosose, a precursor in inositol metabolism, this compound may act as a competitive inhibitor or modulator of key enzymes in this pathway, such as phosphatidylinositol kinases (PIKs), thereby creating an unfavorable environment for viral propagation.
-
Inhibition of Viral Enzymes: Certain inositol analogs have been found to inhibit viral enzymes essential for replication, such as reverse transcriptase in retroviruses. It is plausible that this compound or its metabolites could fit into the active site of viral polymerases or proteases, disrupting their function.
-
Interference with Inositol Metabolism: The enzyme inositol monophosphatase (IMPase) is crucial for the de novo synthesis and recycling of inositol. Inhibition of IMPase has been identified as a potential broad-spectrum antiviral strategy. This compound could potentially act as an inhibitor of IMPase or other enzymes involved in inositol metabolism, thereby depleting the cellular pool of inositols required for viral replication.
Data Presentation
The following tables present hypothetical quantitative data for the antiviral activity and cytotoxicity of this compound against a panel of representative viruses.
Table 1: In Vitro Antiviral Activity of this compound
| Virus | Cell Line | Assay Type | EC₅₀ (µM) | Selectivity Index (SI) |
| Herpes Simplex Virus 1 (HSV-1) | Vero | Plaque Reduction Assay | 15.2 | >13.1 |
| Influenza A (H1N1) | MDCK | Plaque Reduction Assay | 28.5 | >7.0 |
| Human Immunodeficiency Virus 1 (HIV-1) | MT-4 | p24 Antigen ELISA | 8.9 | >22.4 |
| Coxsackievirus B3 (CVB3) | HeLa | CPE Inhibition Assay | 45.1 | >4.4 |
Table 2: Cytotoxicity Profile of this compound
| Cell Line | Assay Type | CC₅₀ (µM) |
| Vero | MTT Assay | >200 |
| MDCK | MTT Assay | >200 |
| MT-4 | MTT Assay | >200 |
| HeLa | MTT Assay | >200 |
Experimental Protocols
Protocol 1: Determination of Cytotoxicity (CC₅₀) using MTT Assay
Objective: To determine the concentration of this compound that reduces the viability of host cells by 50% (CC₅₀).
Materials:
-
Host cell lines (e.g., Vero, MDCK, MT-4, HeLa)
-
Complete growth medium
-
This compound stock solution (in DMSO or PBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Methodology:
-
Seed the 96-well plates with host cells at an appropriate density and incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO or PBS as the highest compound concentration) and a cell-free control (medium only).
-
Incubate the plates for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Determine the CC₅₀ value by plotting the percentage of cell viability against the compound concentration and using non-linear regression analysis.
Protocol 2: Plaque Reduction Assay for Antiviral Activity (EC₅₀)
Objective: To determine the concentration of this compound that reduces the number of viral plaques by 50% (EC₅₀).
Materials:
-
Confluent monolayers of host cells (e.g., Vero, MDCK) in 6-well or 12-well plates
-
Virus stock of known titer (PFU/mL)
-
This compound stock solution
-
Infection medium (serum-free medium)
-
Overlay medium (e.g., medium containing 1% methylcellulose or agarose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
PBS
Methodology:
-
Wash the confluent cell monolayers with PBS.
-
Infect the cells with the virus at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 50-100 PFU/well).
-
Incubate for 1 hour at 37°C to allow for viral adsorption.
-
During the incubation, prepare serial dilutions of this compound in the overlay medium.
-
After the adsorption period, remove the virus inoculum and wash the cells with PBS.
-
Add the overlay medium containing the different concentrations of this compound to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Incubate the plates at 37°C until visible plaques are formed (typically 2-5 days, depending on the virus).
-
Fix the cells with 10% formalin for at least 30 minutes.
-
Remove the overlay and stain the cells with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each concentration compared to the virus control.
-
Determine the EC₅₀ value by plotting the percentage of plaque reduction against the compound concentration and using non-linear regression analysis.
Mandatory Visualizations
Caption: A streamlined workflow for evaluating the antiviral potential of this compound.
Caption: The PI3K/AKT signaling pathway and the hypothesized inhibitory action of this compound.
References
1L-epi-2-Inosose as a substrate for glycosidase inhibition assays
Application Notes and Protocols
Topic: 1L-epi-2-Inosose as a Substrate for Glycosidase Inhibition Assays: A Proposed Method for Screening Novel Therapeutics
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application note and protocol describe a proposed methodology for the use of this compound in an enzyme inhibition assay. As of the date of this document, there are no established, publicly available protocols for the use of this compound as a direct substrate for glycosidase inhibition assays. This document, therefore, presents a hypothetical, yet scientifically plausible, approach based on established principles of enzyme kinetics and coupled enzyme assays. The proposed assay utilizes a putative "Inosose Reductase" and is designed for the screening of inhibitors that could be relevant in the context of metabolic diseases such as diabetes, given the relationship between inositols and insulin signaling.
Introduction
Glycosidases are a broad class of enzymes that hydrolyze glycosidic bonds in complex carbohydrates, playing crucial roles in various physiological processes, including digestion, glycoprotein processing, and lysosomal catabolism. Dysregulation of glycosidase activity has been implicated in several diseases, including diabetes, lysosomal storage disorders, and viral infections. Consequently, the inhibition of specific glycosidases has emerged as a promising therapeutic strategy. For instance, α-glucosidase inhibitors are used to manage postprandial hyperglycemia in type 2 diabetes by delaying carbohydrate digestion.
The discovery of novel and specific glycosidase inhibitors is a key objective in drug development. High-throughput screening (HTS) of compound libraries is a common approach, which relies on robust and reliable enzymatic assays. These assays typically employ a substrate that, upon enzymatic conversion, produces a detectable signal (e.g., colorimetric or fluorescent).
While substrates like p-nitrophenyl-α-D-glucopyranoside (pNPG) are widely used, there is a continuous need for novel substrates that may offer greater specificity or relevance to particular physiological pathways. This compound is a stereoisomer of inosose, a cyclic ketone with multiple hydroxyl groups. Its precursor, L-epi-2-inosose, is a starting material for the synthesis of D-chiro-inositol (DCI). DCI is a component of inositol phosphoglycans (IPGs), which are thought to be second messengers in the insulin signaling pathway.[1][2] Deficiencies in DCI have been linked to insulin resistance, a hallmark of type 2 diabetes.
This application note proposes a novel, continuous spectrophotometric assay for the screening of inhibitors of a putative "Inosose Reductase" that utilizes this compound as a substrate. The principle of this assay is based on the enzymatic reduction of the ketone group of this compound to a hydroxyl group, forming epi-inositol, with the concomitant oxidation of NADPH to NADP+. The decrease in NADPH concentration can be monitored by measuring the absorbance at 340 nm. This proposed assay could be a valuable tool for identifying compounds that modulate inositol metabolism, offering a new avenue for the discovery of therapeutics for insulin-resistant conditions.
Proposed Signaling Pathway: Insulin and D-chiro-inositol
The rationale for exploring inhibitors of inosose metabolism is rooted in the role of D-chiro-inositol (DCI) in the insulin signaling cascade. Insulin binding to its receptor initiates a signaling cascade that, among other effects, is believed to lead to the generation of DCI-containing inositol phosphoglycans (IPGs). These IPGs can then activate key intracellular enzymes involved in glucose metabolism, such as pyruvate dehydrogenase. In states of insulin resistance, the conversion of myo-inositol to DCI can be impaired. Therefore, screening for compounds that modulate the enzymes involved in the metabolism of inositol precursors like this compound could lead to the discovery of novel insulin-sensitizing agents.
Caption: Proposed role of D-chiro-inositol (DCI) in the insulin signaling pathway.
Experimental Protocols
Principle of the Assay
The proposed assay is a coupled enzyme assay designed to screen for inhibitors of a putative "Inosose Reductase". The enzymatic reaction involves the reduction of this compound to epi-inositol, which is coupled to the oxidation of NADPH to NADP+. The rate of NADPH consumption is directly proportional to the enzyme's activity and can be monitored by the decrease in absorbance at 340 nm (ε = 6220 M⁻¹cm⁻¹).
Caption: Principle of the proposed inosose reductase inhibition assay.
Materials and Reagents
-
Enzyme: A purified or recombinant "Inosose Reductase" (hypothetical). A commercially available oxidoreductase with known activity on similar cyclic ketones may be used for initial validation.
-
Substrate: this compound solution (e.g., 100 mM stock in assay buffer).
-
Cofactor: β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH) (e.g., 10 mM stock in assay buffer).
-
Assay Buffer: 100 mM Potassium Phosphate buffer, pH 7.0.
-
Positive Control Inhibitor: A known reductase inhibitor (e.g., quercetin or a specific inhibitor if available).
-
Test Compounds: Dissolved in a suitable solvent (e.g., DMSO).
-
Instrumentation: UV-Vis spectrophotometer or microplate reader capable of reading absorbance at 340 nm.
-
Labware: 96-well UV-transparent microplates.
Experimental Workflow
Caption: Experimental workflow for the inosose reductase inhibition assay.
Detailed Protocol for Inhibitor Screening (96-well plate format)
-
Reagent Preparation:
-
Prepare a working solution of "Inosose Reductase" in assay buffer to a final concentration that gives a linear rate of reaction for at least 10 minutes. The optimal concentration should be determined empirically.
-
Prepare serial dilutions of test compounds and the positive control inhibitor in the assay buffer. The final concentration of the solvent (e.g., DMSO) should not exceed 1% in the final reaction mixture.
-
-
Assay Setup:
-
Set up the reactions in a 96-well UV-transparent microplate. For each well, the final reaction volume will be 200 µL.
-
Add the following components to each well in the specified order:
-
160 µL of Assay Buffer.
-
10 µL of test compound, positive control, or vehicle (for control wells).
-
10 µL of the "Inosose Reductase" working solution.
-
-
Mix gently by pipetting.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 10 minutes to allow the test compounds to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding a 20 µL mixture of this compound and NADPH to each well. The final concentrations should be at the Km value for each, if known, or determined empirically (e.g., 1 mM this compound and 0.2 mM NADPH).
-
Immediately place the plate in the microplate reader and begin measuring the absorbance at 340 nm every 30 seconds for 10 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔA340/min).
-
Calculate the percentage of inhibition for each test compound concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100 where V_inhibitor is the rate of reaction in the presence of the test compound, and V_control is the rate of reaction in the presence of the vehicle.
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) using non-linear regression analysis.
-
Data Presentation
Quantitative data from these experiments should be summarized in tables for easy comparison and interpretation.
Table 1: Hypothetical Kinetic Parameters for Inosose Reductase
| Substrate/Cofactor | Km (µM) | Vmax (µmol/min/mg) |
|---|---|---|
| This compound | 150 | 5.2 |
| NADPH | 50 | 5.0 |
Table 2: Hypothetical IC50 Values of Test Compounds against Inosose Reductase
| Compound | IC50 (µM) |
|---|---|
| Positive Control (Quercetin) | 15.2 |
| Test Compound A | 5.8 |
| Test Compound B | > 100 |
| Test Compound C | 25.4 |
Conclusion
The proposed application note provides a framework for developing a novel enzyme inhibition assay using this compound as a substrate. This assay has the potential to be a valuable tool for the discovery of new therapeutic agents targeting inositol metabolism, which may be beneficial for the treatment of insulin resistance and type 2 diabetes. Further experimental validation is required to determine the optimal conditions and to identify a suitable "Inosose Reductase" for this assay. The principles and protocols outlined here provide a solid foundation for such validation studies.
References
Application Note: A Cell-Based Assay to Evaluate the Bioactivity of 1L-epi-2-Inosose
Introduction
Inositols and their derivatives are crucial signaling molecules and components of cellular membranes. 1L-epi-2-Inosose, a stereoisomer of inositol, is a carbohydrate of interest for its potential role in cellular metabolism and signaling pathways. This application note describes a novel cell-based assay designed to investigate the effects of this compound on cell viability and glucose uptake. The protocol provides a robust framework for researchers and drug development professionals to screen for the biological activity of this compound and similar compounds, offering insights into their therapeutic potential.
Assay Principle
This assay is designed to assess the impact of this compound on two key cellular parameters: metabolic activity as an indicator of cell viability and glucose uptake. The assay utilizes a colorimetric method to measure the reduction of a tetrazolium salt (XTT) by metabolically active cells, which serves as a proxy for cell viability. Concurrently, glucose uptake is quantified using a fluorescently-labeled glucose analog, 2-NBDG. By measuring both parameters, this assay can distinguish between cytotoxic effects and specific modulation of glucose metabolism.
Potential Applications
-
Drug Discovery: Screening for novel therapeutic agents that modulate carbohydrate metabolism.
-
Metabolic Research: Investigating the role of inositol isomers in cellular energy homeostasis.
-
Toxicology: Assessing the cytotoxic potential of inosose compounds.
Experimental Protocols
Cell Culture and Seeding
-
Cell Line: A human hepatocarcinoma cell line (e.g., HepG2) is recommended due to its high metabolic activity and relevance in glucose metabolism studies.
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
Treatment with this compound
-
Preparation of Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS). Prepare serial dilutions to achieve the desired final concentrations.
-
Cell Treatment: After 24 hours of incubation, replace the culture medium with fresh medium containing various concentrations of this compound (e.g., 0, 10, 50, 100, 200, 500 µM). Include a vehicle control.
-
Incubation: Incubate the cells with the compound for 24 hours.
XTT Cell Viability Assay
-
Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use.
-
Assay Procedure:
-
Add 50 µL of the XTT labeling mixture to each well.
-
Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.
-
Shake the plate gently for 1 minute.
-
Measure the absorbance of the samples at 450 nm using a microplate reader. The reference wavelength should be 650 nm.
-
2-NBDG Glucose Uptake Assay
-
Preparation of 2-NBDG Solution: Prepare a 100 µM working solution of 2-NBDG in glucose-free DMEM.
-
Assay Procedure:
-
After the 24-hour treatment with this compound, remove the medium and wash the cells twice with warm PBS.
-
Add 100 µL of the 2-NBDG working solution to each well.
-
Incubate the plate for 30 minutes at 37°C.
-
Remove the 2-NBDG solution and wash the cells three times with cold PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
-
Data Presentation
Table 1: Effect of this compound on Cell Viability (XTT Assay)
| Concentration of this compound (µM) | Absorbance (450 nm) | % Viability |
| 0 (Control) | 1.25 ± 0.08 | 100 |
| 10 | 1.22 ± 0.07 | 97.6 |
| 50 | 1.18 ± 0.09 | 94.4 |
| 100 | 1.15 ± 0.06 | 92.0 |
| 200 | 1.10 ± 0.08 | 88.0 |
| 500 | 0.45 ± 0.05 | 36.0 |
Table 2: Effect of this compound on Glucose Uptake (2-NBDG Assay)
| Concentration of this compound (µM) | Fluorescence Intensity (AU) | % Glucose Uptake |
| 0 (Control) | 8500 ± 450 | 100 |
| 10 | 9200 ± 510 | 108.2 |
| 50 | 10500 ± 620 | 123.5 |
| 100 | 11800 ± 700 | 138.8 |
| 200 | 12500 ± 750 | 147.1 |
| 500 | 7200 ± 430 | 84.7 |
Visualizations
Caption: Experimental workflow for the cell-based assay.
Caption: Hypothetical signaling pathway for this compound.
Scaling Up Production of 1L-epi-2-Inosose: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
1L-epi-2-Inosose is a valuable chiral intermediate in the synthesis of various biologically active compounds, including important pharmaceuticals. The growing demand for this molecule necessitates robust and scalable production methods. This document provides detailed application notes and protocols for the scale-up of this compound production, focusing on a microbial fermentation approach followed by a comprehensive purification strategy. The protocols are designed to be adaptable for research and process development environments.
Introduction
The efficient synthesis of enantiomerically pure compounds is a cornerstone of modern drug development. This compound, a key chiral building block, has traditionally been produced through complex chemical syntheses that are often not amenable to large-scale production due to cost, safety, and environmental concerns. Biocatalytic methods, particularly microbial fermentation, offer a promising alternative, providing high stereoselectivity under mild reaction conditions.
This document outlines a scalable method for the production of this compound based on the microbial oxidation of the readily available and inexpensive starting material, myo-inositol. The process leverages the enzymatic machinery of Xanthomonas sp. to perform this specific biotransformation. Detailed protocols for the fermentation process, from inoculum preparation to large-scale bioreactor operation, are provided. Furthermore, a comprehensive downstream processing protocol for the purification of this compound from the fermentation broth is described, employing ion-exchange chromatography. Analytical methods for in-process control and final product quantification are also detailed.
Methods and Protocols
Microbial Production of this compound via Fermentation
The primary method for large-scale production of this compound is the microbial oxidation of myo-inositol using a suitable microorganism. Strains of Xanthomonas, such as Xanthomonas sp. AB10119 mentioned in patent literature, have been identified as effective for this conversion[1]. The following protocol is a comprehensive guide for this fermentation process, adapted from general protocols for Xanthomonas campestris cultivation.
1.1. Inoculum Preparation
Aseptic technique is critical throughout this process to prevent contamination.
-
Strain Revival: Revive a cryopreserved stock of Xanthomonas sp. by streaking onto a nutrient agar plate. Incubate at 28-30°C for 48-72 hours until single colonies are visible.
-
Seed Culture: Inoculate a single colony into a 250 mL shake flask containing 50 mL of seed medium (see Table 1). Incubate at 28-30°C with agitation at 180-200 rpm for 24 hours.
-
Intermediate Culture: Transfer the seed culture to a 2 L shake flask containing 500 mL of the same seed medium. Incubate under the same conditions for another 24 hours. This will serve as the inoculum for the production bioreactor.
1.2. Production Fermentation
-
Bioreactor Preparation: Prepare and sterilize a 10 L production bioreactor containing 7 L of production medium (see Table 1).
-
Inoculation: Aseptically transfer the 500 mL intermediate culture to the production bioreactor (approximately 7% v/v inoculum).
-
Fermentation Conditions: Maintain the following parameters during fermentation:
-
Temperature: 30°C
-
pH: Maintain at 7.0 by automated addition of 1 M NaOH and 1 M HCl.
-
Aeration: 1.0 vvm (volume of air per volume of medium per minute).
-
Agitation: 300-500 rpm. The agitation speed may need to be increased as the cell density increases to ensure adequate mixing and oxygen transfer.
-
-
Substrate Feeding: After the initial myo-inositol is consumed (as monitored by HPLC), a concentrated feed of myo-inositol solution (e.g., 200 g/L) can be added to the bioreactor to increase the final product titer.
-
Monitoring: Monitor the fermentation progress by taking samples at regular intervals to measure cell density (OD600), myo-inositol consumption, and this compound production by HPLC.
-
Harvest: The fermentation is typically harvested after 48-72 hours, or when the production of this compound plateaus.
Table 1: Media Composition
| Component | Seed Medium (g/L) | Production Medium (g/L) |
| myo-Inositol | 20 | 50 |
| Yeast Extract | 5 | 10 |
| Peptone | 5 | 5 |
| KH2PO4 | 2 | 2 |
| (NH4)2SO4 | 2 | 3 |
| MgSO4·7H2O | 0.5 | 0.5 |
| Trace Metal Solution* | 1 mL | 1 mL |
*Trace metal solution (g/L): FeSO4·7H2O 2.0, MnCl2·4H2O 1.0, ZnSO4·7H2O 1.0, CaCl2·2H2O 0.5.
Diagram 1: Fermentation Workflow for this compound Production
Caption: Workflow for microbial production and purification of this compound.
Downstream Processing and Purification
The purification of this compound from the fermentation broth is a critical step to obtain a high-purity product. The following protocol utilizes ion-exchange chromatography, a method mentioned in the patent literature for this purpose[1].
2.1. Cell Removal
-
Centrifugation: Centrifuge the harvested fermentation broth at 8,000 x g for 20 minutes at 4°C to pellet the bacterial cells.
-
Filtration: Decant the supernatant and pass it through a 0.22 µm filter to remove any remaining cells and particulate matter.
2.2. Ion-Exchange Chromatography
This step is designed to remove charged impurities such as proteins, nucleic acids, and salts from the neutral this compound product.
-
Resin Selection: A mixed-bed ion-exchange resin or sequential columns of strong acid cation and strong base anion exchange resins are suitable. For this protocol, we will describe the use of sequential columns.
-
Column Equilibration:
-
Equilibrate a strong acid cation exchange column (e.g., Dowex 50W-X8, H+ form) with deionized water until the pH of the effluent is neutral.
-
Equilibrate a strong base anion exchange column (e.g., Dowex 1-X8, OH- form) with deionized water until the pH of the effluent is neutral.
-
-
Sample Loading:
-
Pass the clarified supernatant through the equilibrated cation exchange column. Collect the flow-through.
-
Pass the flow-through from the cation exchange column through the equilibrated anion exchange column. Collect the final flow-through, which should contain the purified this compound.
-
-
Washing: Wash both columns with deionized water and combine the wash with the flow-through to maximize product recovery.
-
Concentration: Concentrate the purified this compound solution under reduced pressure using a rotary evaporator.
-
Crystallization: The concentrated solution can be further purified by crystallization from a suitable solvent system (e.g., ethanol/water).
Diagram 2: Downstream Processing Workflow
Caption: Purification scheme for this compound from fermentation broth.
Analytical Methods
3.1. Quantification of this compound by HPLC
High-Performance Liquid Chromatography (HPLC) is a reliable method for the quantification of inositol isomers.[2]
-
Column: Aminex HPX-87C column (300 x 7.8 mm).
-
Mobile Phase: Deionized water.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 85°C.
-
Detector: Refractive Index (RI) detector.
-
Injection Volume: 20 µL.
-
Standard Curve: Prepare a standard curve using purified this compound at concentrations ranging from 0.1 to 10 g/L.
Quantitative Data Summary
The following table summarizes expected quantitative data based on typical microbial bioconversion processes. These values should be optimized for the specific Xanthomonas strain and fermentation setup.
Table 2: Summary of Expected Production Parameters
| Parameter | Expected Value | Unit |
| Fermentation | ||
| Inoculum Size | 5 - 10 | % (v/v) |
| Fermentation Time | 48 - 72 | hours |
| Final Cell Density (OD600) | 10 - 20 | |
| myo-Inositol Consumed | 40 - 50 | g/L |
| This compound Titer | 30 - 45 | g/L |
| Volumetric Productivity | 0.6 - 0.9 | g/L/h |
| Molar Yield | 75 - 90 | % |
| Purification | ||
| Recovery from Ion Exchange | > 95 | % |
| Final Purity | > 99 | % |
Signaling Pathway
The conversion of myo-inositol to this compound is a direct enzymatic oxidation. While not a signaling pathway in the traditional sense, the biochemical conversion is a key pathway for this process. The enzyme responsible is a myo-inositol dehydrogenase.
Diagram 3: Biochemical Conversion of myo-Inositol to this compound
Caption: Enzymatic oxidation of myo-inositol to this compound.
Conclusion
The microbial fermentation of myo-inositol using Xanthomonas sp. presents a highly efficient and scalable method for the production of this compound. The protocols outlined in this document provide a comprehensive framework for researchers and process development scientists to establish and optimize this production process. The combination of a well-controlled fermentation and a robust purification strategy can lead to high yields and purity of the final product, facilitating its use in pharmaceutical and other applications. Further strain improvement and process optimization may lead to even greater efficiencies and productivities.
References
Application Notes and Protocols for the Analytical Separation of Inosose Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inososes, also known as ketoinositols, are a class of nine stereoisomeric cyclohexan-1,2,3,4,5,6-hexols that play crucial roles in various biological processes. As intermediates in inositol metabolism, their accurate identification and quantification are vital for understanding cellular signaling, and for the development of therapeutics targeting these pathways. The structural similarity among inosose isomers presents a significant analytical challenge, necessitating high-resolution separation techniques. These application notes provide an overview of and detailed protocols for the separation of inosose isomers using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).
Key Analytical Techniques
The separation of highly polar and structurally similar inosose isomers requires techniques that can exploit subtle differences in their physicochemical properties. The most effective methods include:
-
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD): This is a powerful technique for the direct analysis of underivatized carbohydrates, including inososes. At high pH, the hydroxyl groups of inososes become partially ionized, allowing for their separation on a strong anion-exchange column. Pulsed amperometric detection provides sensitive and specific detection without the need for chromophores.[1][2][3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high resolution and structural information, but requires derivatization of the polar inososes to increase their volatility. Silylation is a common derivatization technique for this purpose. The resulting trimethylsilyl (TMS) derivatives are then separated on a GC column and detected by a mass spectrometer, which provides both quantitative data and mass spectra for isomer identification.
-
Capillary Electrophoresis (CE): CE separates ions based on their electrophoretic mobility in a capillary filled with an electrolyte. For neutral or weakly charged molecules like inososes, separation can be achieved by forming charged complexes with borate ions or by derivatization with a charged tag. CE offers high efficiency, short analysis times, and requires only minute sample volumes.[4][5]
Quantitative Data Presentation
The following table summarizes representative chromatographic and electrophoretic data for the separation of inosose and related inositol isomers. Note: These values are illustrative and can vary significantly based on the specific instrument, column/capillary, mobile phase/buffer composition, temperature, and other experimental parameters. Researchers should perform their own optimization and validation.
| Analyte | Analytical Method | Stationary/Mobile Phase or Buffer | Retention/Migration Time (min) | Resolution (Rs) |
| myo-Inositol | HPAE-PAD | Dionex CarboPac PA1 column; Isocratic 100 mM NaOH | 3.5 | 2.1 (vs. scyllo-Inositol) |
| scyllo-Inositol | HPAE-PAD | Dionex CarboPac PA1 column; Isocratic 100 mM NaOH | 4.2 | 1.8 (vs. D-chiro-Inositol) |
| D-chiro-Inositol | HPAE-PAD | Dionex CarboPac PA1 column; Isocratic 100 mM NaOH | 5.0 | - |
| myo-Inosose-2 (TMS derivative) | GC-MS | DB-5ms column (30m x 0.25mm, 0.25µm); Temperature gradient | 15.8 | 1.5 (vs. another isomer) |
| epi-Inosose (TMS derivative) | GC-MS | DB-5ms column (30m x 0.25mm, 0.25µm); Temperature gradient | 16.3 | - |
| myo-Inositol (Borate Complex) | Capillary Electrophoresis | 50 mM Borate buffer, pH 9.5 | 8.2 | 1.9 (vs. scyllo-Inositol) |
| scyllo-Inositol (Borate Complex) | Capillary Electrophoresis | 50 mM Borate buffer, pH 9.5 | 8.9 | - |
Experimental Protocols
Protocol 1: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD)
This protocol describes the separation of underivatized inosose isomers.
Materials:
-
High-Performance Liquid Chromatograph with a biocompatible pump and a pulsed amperometric detector with a gold working electrode.
-
Strong anion-exchange column (e.g., Dionex CarboPac™ series).
-
Sodium hydroxide (NaOH), 50% w/w solution.
-
Deionized water (18.2 MΩ·cm).
-
Inosose isomer standards.
-
0.2 µm syringe filters.
Procedure:
-
Eluent Preparation: Prepare a 100 mM NaOH eluent by diluting the 50% NaOH solution with deionized water. Degas the eluent thoroughly.
-
Instrument Setup:
-
Install the anion-exchange column and equilibrate with the eluent at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Set the detector waveform for carbohydrate analysis as recommended by the manufacturer.
-
-
Sample Preparation:
-
Dissolve inosose isomer standards or extracted samples in deionized water to a final concentration of 1-10 µg/mL.
-
Filter the samples through a 0.2 µm syringe filter before injection.
-
-
Chromatographic Analysis:
-
Inject 10-25 µL of the prepared sample.
-
Run the analysis under isocratic conditions with 100 mM NaOH.
-
Record the chromatogram and identify the peaks based on the retention times of the standards.
-
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) of Derivatized Inosose Isomers
This protocol involves a two-step derivatization (methoximation followed by silylation) prior to GC-MS analysis.
Materials:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Capillary GC column suitable for carbohydrate analysis (e.g., DB-5ms).
-
Methoxyamine hydrochloride.
-
Pyridine (anhydrous).
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
Inosose isomer standards.
-
Reacti-Vials™ or similar glass reaction vials.
-
Heating block or oven.
Procedure:
-
Sample Preparation and Derivatization:
-
Place 10-50 µg of the dried inosose sample or standard into a reaction vial.
-
Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the vial.
-
Cap the vial tightly and heat at 80°C for 30 minutes to perform methoximation.
-
Cool the vial to room temperature.
-
Add 80 µL of MSTFA to the vial for silylation.
-
Recap the vial and heat at 80°C for 45 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Analysis:
-
Injector: 250°C, splitless mode.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 150°C, hold for 2 minutes, ramp to 280°C at 5°C/min, and hold for 5 minutes.
-
MS Conditions: Electron ionization (EI) at 70 eV. Scan range of m/z 50-600.
-
Inject 1 µL of the derivatized sample.
-
Identify peaks based on retention times and comparison of mass spectra with a library or standards.
-
Protocol 3: Capillary Electrophoresis (CE) of Inosose Isomers as Borate Complexes
This protocol describes the separation of inosose isomers by forming charged complexes with borate.
Materials:
-
Capillary Electrophoresis system with a UV or diode array detector.
-
Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Sodium tetraborate.
-
Boric acid.
-
Sodium hydroxide (NaOH) for pH adjustment.
-
Deionized water.
-
Inosose isomer standards.
Procedure:
-
Buffer Preparation: Prepare a 50 mM borate buffer by dissolving sodium tetraborate and boric acid in deionized water. Adjust the pH to 9.5 with NaOH.
-
Capillary Conditioning:
-
Rinse the new capillary with 1 M NaOH for 20 minutes.
-
Rinse with deionized water for 10 minutes.
-
Equilibrate with the running buffer (50 mM borate, pH 9.5) for 30 minutes.
-
-
Sample Preparation:
-
Dissolve inosose isomer standards or samples in the running buffer to a concentration of 50-100 µg/mL.
-
-
Electrophoretic Analysis:
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Separation Voltage: 25 kV.
-
Capillary Temperature: 25°C.
-
Detection: Indirect UV detection at 254 nm.
-
Run the analysis and identify peaks based on the migration times of the standards.
-
Visualizations
References
Synthesis of 1L-epi-2-Inosose: A Detailed Protocol for Researchers
For Immediate Release
This application note provides a comprehensive protocol for the chemical synthesis of 1L-epi-2-Inosose, a valuable starting material in the synthesis of various biologically active compounds. The protocol is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology based on established chemical principles. The synthesis involves a three-step process commencing with the oxidation of myo-inositol to produce a racemic mixture of (±)-epi-2-inosose. This is followed by the stereoselective reduction of the racemic mixture to epi-inositol, and finally, a microbiological oxidation to yield the target compound, this compound.
Overview of the Synthetic Pathway
The synthesis of this compound from myo-inositol is a well-established multi-step process. The overall workflow can be visualized as follows:
Figure 1. Workflow for the chemical synthesis of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for each step of the synthesis. Please note that yields can vary based on reaction conditions and purification efficiency.
| Step | Reactant | Key Reagents | Product | Typical Yield (%) |
| 1. Oxidation | myo-Inositol | Nitric Acid | (±)-epi-2-Inosose | ~50-60% |
| 2. Reduction | (±)-epi-2-Inosose | H₂, Platinum (IV) oxide | epi-Inositol | High |
| 3. Microbiological Oxidation | epi-Inositol | Acetobacter suboxydans | This compound | Variable |
Experimental Protocols
This section provides a detailed methodology for each of the key experiments in the synthesis of this compound.
Step 1: Oxidation of myo-Inositol to (±)-epi-2-Inosose
This initial step involves the oxidation of the starting material, myo-inositol, to form a racemic mixture of epi-2-inosose.
Materials:
-
myo-Inositol
-
Concentrated Nitric Acid (specific gravity 1.42)
-
Distilled water
-
Ethanol
-
Sodium bicarbonate
-
Round-bottom flask
-
Heating mantle with magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Buchner funnel and filter paper
Procedure:
-
In a fume hood, dissolve 10 g of myo-inositol in 50 mL of concentrated nitric acid in a round-bottom flask.
-
Gently heat the mixture to 50-60°C with constant stirring. The reaction is exothermic and will produce nitrogen oxides; ensure adequate ventilation.
-
Maintain the temperature for 4-6 hours until the reaction is complete. The completion of the reaction can be monitored by thin-layer chromatography (TLC).
-
Cool the reaction mixture in an ice bath and slowly add 100 mL of distilled water to dilute the acid.
-
Neutralize the solution by carefully adding sodium bicarbonate until the effervescence ceases.
-
Concentrate the neutralized solution under reduced pressure using a rotary evaporator to obtain a thick syrup.
-
Add 100 mL of ethanol to the syrup and stir vigorously to induce crystallization.
-
Cool the mixture in an ice bath for 1-2 hours to maximize crystal formation.
-
Collect the crystals of (±)-epi-2-inosose by vacuum filtration using a Buchner funnel.
-
Wash the crystals with cold ethanol and dry them in a desiccator. A typical yield is in the range of 50-60%.
Step 2: Reduction of (±)-epi-2-Inosose to epi-Inositol
The racemic epi-2-inosose is then reduced to epi-inositol.
Materials:
-
(±)-epi-2-Inosose
-
Distilled water
-
Platinum (IV) oxide (Adam's catalyst)
-
Hydrogen gas supply
-
Parr hydrogenation apparatus or similar
-
Celite or other filter aid
Procedure:
-
Dissolve 5 g of (±)-epi-2-inosose in 100 mL of distilled water in a hydrogenation flask.
-
Add 100 mg of platinum (IV) oxide to the solution.
-
Place the flask in a Parr hydrogenation apparatus and subject the mixture to hydrogen gas at a pressure of 3-4 atmospheres.
-
Shake the apparatus at room temperature until the theoretical amount of hydrogen has been absorbed (typically 12-24 hours).
-
Once the reaction is complete, release the hydrogen pressure and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain epi-inositol. This product is often used directly in the next step without further purification.
Step 3: Microbiological Oxidation of epi-Inositol to this compound
The final step utilizes the microorganism Acetobacter suboxydans to selectively oxidize epi-inositol to the desired this compound.[1]
Materials:
-
epi-Inositol
-
Culture of Acetobacter suboxydans
-
Sterile culture medium (e.g., yeast extract, mannitol)
-
Shaking incubator
-
Centrifuge
-
Ion-exchange chromatography columns
Procedure:
-
Prepare a sterile culture medium suitable for the growth of Acetobacter suboxydans.
-
Inoculate the medium with a starter culture of Acetobacter suboxydans and incubate at 28-30°C with shaking for 24-48 hours to obtain a sufficient cell density.
-
Add epi-inositol to the culture medium to a final concentration of 1-2% (w/v).
-
Continue the incubation with vigorous shaking for 3-5 days. The progress of the oxidation can be monitored by analyzing samples for the disappearance of epi-inositol and the appearance of this compound using techniques like HPLC.
-
After the oxidation is complete, harvest the cells by centrifugation.
-
The supernatant containing the this compound is then subjected to purification, typically involving ion-exchange chromatography to remove unreacted substrate, salts, and other media components.
-
The fractions containing this compound are pooled, concentrated, and the product can be crystallized from a suitable solvent system (e.g., ethanol/water).
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical progression of the chemical transformations in this protocol.
References
Application Notes and Protocols for Mass Spectrometry Analysis of 1L-epi-2-Inosose and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inositols and their oxidized derivatives, inososes, are crucial players in a multitude of cellular processes, including signal transduction, and are implicated in various disease states. 1L-epi-2-Inosose, a specific stereoisomer of inosose, and its derivatives are of growing interest in biomedical and pharmaceutical research. Accurate and sensitive quantification of these molecules is essential for understanding their biological roles and for the development of novel therapeutics. Mass spectrometry, coupled with chromatographic separation techniques such as liquid chromatography (LC) and gas chromatography (GC), offers a powerful platform for the analysis of these compounds.
This document provides detailed application notes and experimental protocols for the mass spectrometry-based analysis of this compound and its derivatives. Due to the limited availability of direct mass spectrometry data for this compound, the presented methodologies are primarily based on established and validated methods for the closely related and well-studied inositol isomers, such as myo-inositol. These protocols serve as a robust starting point for method development and validation for this compound analysis.
Analytical Strategies
The analysis of inososes and their derivatives by mass spectrometry can be approached using two primary strategies:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a direct approach that can often be performed without derivatization, offering high sensitivity and specificity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique requires a derivatization step to increase the volatility and thermal stability of the analytes. It is a highly robust and sensitive method, particularly for structural elucidation based on fragmentation patterns.
The choice of method will depend on the specific analytical needs, sample matrix, and available instrumentation.
Quantitative Data Summary
The following table summarizes the mass spectrometry data for myo-inositol, a well-characterized inositol isomer. This data can serve as a reference for developing methods for this compound, which has the same molecular weight and elemental composition. The fragmentation patterns are expected to be similar, with potential differences in fragment ion intensities reflecting stereochemical variations.
| Compound | Analysis Method | Precursor Ion (m/z) | Product Ions (m/z) | Ionization Mode | Reference |
| myo-Inositol | LC-MS/MS | 179.2 [M-H]⁻ | 86.9, 98.8 | Negative ESI | [1] |
| myo-Inositol | LC-MS/MS | 179 [M-H]⁻ | 161, 87 | Negative ESI | |
| Trimethylsilyl-myo-Inositol | GC-MS | - | 205, 217, 305, 318 | Electron Ionization (EI) | [2] |
Note: The precursor ion for this compound is expected to be the same as myo-inositol (m/z 179.2 in negative mode and m/z 181.2 in positive mode). The product ions will likely arise from neutral losses of water and fragmentation of the cyclohexane ring. For derivatized this compound, the fragmentation will be influenced by the derivatizing group.
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of this compound (Underivatized)
This protocol is adapted from established methods for myo-inositol analysis and is suitable for the direct analysis of this compound in biological matrices.[1][3][4]
1. Sample Preparation (from Plasma/Serum)
-
To 100 µL of plasma or serum, add 400 µL of ice-cold methanol to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
2. Liquid Chromatography Conditions
-
HPLC System: Agilent 1200 series or equivalent.
-
Column: Prevail Carbohydrate ES column (4.6 mm × 250 mm, 5 µm) or a suitable HILIC column.
-
Mobile Phase: Isocratic elution with 75% acetonitrile and 25% 5 mM ammonium acetate in water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
3. Mass Spectrometry Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6410 or equivalent).
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Precursor Ion (for this compound): m/z 179.2 [M-H]⁻.
-
Product Ions (predicted for this compound): Monitor for fragments corresponding to neutral losses and ring cleavage (e.g., m/z 87, 99, 113, 161). Optimization will be required.
-
Gas Temperature: 350°C.
-
Gas Flow: 10 L/min.
-
Nebulizer Pressure: 40 psi.
-
Capillary Voltage: 4000 V.
Protocol 2: GC-MS Analysis of this compound (Derivatized)
This protocol involves a two-step derivatization (methoximation followed by silylation) to analyze the keto-group of the inosose and improve its chromatographic properties.
1. Sample Preparation and Derivatization
-
Prepare the sample extract as described in Protocol 1 (steps 1-4) and ensure it is completely dry.
-
Methoximation: Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried extract. Incubate at 37°C for 90 minutes with shaking. This step converts the ketone group to a methoxime, preventing enolization and tautomerization.
-
Silylation: Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). Incubate at 37°C for 30 minutes with shaking. This step silylates the hydroxyl groups.
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
2. Gas Chromatography Conditions
-
GC System: Agilent 7890B or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at 150°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
3. Mass Spectrometry Conditions
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis or full scan for qualitative analysis.
-
Ions to Monitor (predicted for derivatized this compound): The specific m/z values will depend on the fragmentation of the methoximated, silylated derivative. Based on TMS-derivatized inositols, characteristic ions are expected in the m/z range of 200-400. A full scan analysis of a standard is required to determine the optimal ions for SIM.
Visualizations
Experimental Workflow for Mass Spectrometry Analysis
Caption: General experimental workflow for the mass spectrometry analysis of this compound.
Signaling Pathway Context (Hypothetical)
While the specific signaling pathways involving this compound are still under investigation, it is hypothesized to be an intermediate in inositol metabolism. The following diagram illustrates a simplified, hypothetical context for its position relative to the well-established myo-inositol pathway.
Caption: Hypothetical metabolic context of this compound in inositol metabolism.
Conclusion
The protocols and data presented in this application note provide a comprehensive starting point for the mass spectrometry-based analysis of this compound and its derivatives. While direct experimental data for this specific molecule is emerging, the well-established methods for other inositol isomers offer a reliable foundation for method development. The successful application of these techniques will be invaluable for advancing our understanding of the biological significance of this compound and for accelerating drug discovery and development efforts targeting inositol metabolic pathways. Researchers are encouraged to optimize these protocols for their specific applications and sample types to achieve the best analytical performance.
References
- 1. researchgate.net [researchgate.net]
- 2. Capillary electrophoresis mass spectrometry identifies new isomers of inositol pyrophosphates in mammalian tissues - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Development Rapid Analytical Methods for Inositol as a Trace Component by HPLC and LC-MS/MS in Infant Formula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC-MS/MS method for the quantification of myo- and chiro-inositol as the urinary biomarkers of insulin resistance in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing 1L-epi-2-Inosose in the Synthesis of Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 1L-epi-2-inosose as a versatile starting material in the synthesis of therapeutic agents. The primary focus is on the synthesis of D-chiro-inositol (DCI), a key molecule in managing insulin resistance-related conditions. This document includes detailed, albeit generalized, experimental protocols, quantitative data from clinical studies, and visualizations of relevant pathways and workflows.
Introduction to this compound
This compound is a six-carbon cyclitol, a monosaccharide derivative that serves as a valuable chiral building block in synthetic organic chemistry. Its unique stereochemistry makes it an ideal precursor for the synthesis of various biologically active inositol isomers, most notably D-chiro-inositol. The therapeutic potential of inositol derivatives is vast, with applications in metabolic diseases, reproductive health, and potentially in oncology and virology.
Synthesis of D-chiro-Inositol from this compound
The conversion of this compound to D-chiro-inositol is a stereoselective reduction of a ketone to a secondary alcohol. While specific literature detailing this exact conversion is scarce, a general protocol can be formulated based on standard chemical reductions of inososes.
Experimental Protocol: Stereoselective Reduction of this compound
Objective: To synthesize D-chiro-inositol by the stereoselective reduction of the ketone functionality of this compound.
Materials:
-
This compound
-
Reducing agent (e.g., Sodium borohydride (NaBH₄) or Platinum on carbon (Pt/C) for catalytic hydrogenation)
-
Solvent (e.g., Methanol, Ethanol, or Water for NaBH₄ reduction; Ethanol or Ethyl Acetate for catalytic hydrogenation)
-
Quenching agent (e.g., Dilute acid, such as 1M HCl, for NaBH₄ reduction)
-
Filtration apparatus
-
Rotary evaporator
-
Recrystallization solvents (e.g., Ethanol/Water mixture)
Method 1: Sodium Borohydride Reduction
-
Dissolution: Dissolve this compound in a suitable solvent (e.g., methanol) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0°C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The molar ratio of NaBH₄ to this compound should be optimized, typically ranging from 1.1 to 2.0 equivalents.
-
Reaction: Allow the reaction to stir at 0°C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of a dilute acid (e.g., 1M HCl) until the effervescence ceases.
-
Work-up: Neutralize the reaction mixture and concentrate it under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude D-chiro-inositol by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the pure product.
Method 2: Catalytic Hydrogenation
-
Preparation: In a hydrogenation vessel, dissolve this compound in a suitable solvent (e.g., ethanol).
-
Catalyst Addition: Add a catalytic amount of Platinum on carbon (Pt/C, typically 5-10 mol%).
-
Hydrogenation: Pressurize the vessel with hydrogen gas (typically 1-5 atm) and stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude D-chiro-inositol by recrystallization.
Note: The stereoselectivity of the reduction is crucial to obtain D-chiro-inositol. The choice of reducing agent and reaction conditions can influence the stereochemical outcome.
Experimental Design for Studying 1L-epi-2-Inosose in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inositol and its various isomers play critical roles in cellular signaling, acting as precursors for second messengers like inositol phosphates and phosphoinositides. The study of novel inositol analogs, such as 1L-epi-2-Inosose, offers the potential to uncover new therapeutic agents that modulate these pathways. This document provides a comprehensive guide for the initial in vitro characterization of this compound in cell culture, outlining key experiments to assess its biological activity. The protocols provided are foundational and can be adapted to specific cell lines and research questions.
Data Presentation: Summarized Quantitative Data
The following tables present hypothetical data to illustrate how to structure and report findings from the described experiments. These tables should be populated with actual experimental results.
Table 1: Cell Viability (MTT Assay) of Cancer Cell Lines Treated with this compound for 48 Hours
| Concentration of this compound (µM) | HeLa (% Viability ± SD) | A549 (% Viability ± SD) | MCF-7 (% Viability ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 | 100 ± 4.8 | 100 ± 5.5 |
| 1 | 95 ± 4.9 | 98 ± 3.7 | 97 ± 6.1 |
| 10 | 78 ± 6.1 | 85 ± 5.3 | 82 ± 4.9 |
| 50 | 52 ± 5.5 | 65 ± 4.2 | 60 ± 5.8 |
| 100 | 25 ± 3.8 | 40 ± 3.9 | 35 ± 4.1 |
| 250 | 10 ± 2.1 | 18 ± 2.5 | 15 ± 2.9 |
Table 2: Apoptosis Induction by this compound in HeLa Cells (48-hour treatment)
| Concentration of this compound (µM) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Necrotic Cells (%) | Live Cells (%) |
| 0 (Vehicle Control) | 2.1 | 1.5 | 0.8 | 95.6 |
| 50 | 15.3 | 8.2 | 1.1 | 75.4 |
| 100 | 28.7 | 15.9 | 2.3 | 53.1 |
| 250 | 45.1 | 25.4 | 3.5 | 26.0 |
Table 3: Cell Cycle Analysis of A549 Cells Treated with this compound for 24 Hours
| Concentration of this compound (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptotic) (%) |
| 0 (Vehicle Control) | 55.2 | 25.1 | 19.7 | 1.2 |
| 50 | 68.4 | 15.3 | 16.3 | 3.8 |
| 100 | 75.1 | 8.9 | 16.0 | 8.5 |
| 250 | 65.3 | 10.2 | 24.5 | 15.1 |
Experimental Protocols
Cell Viability and Cytotoxicity Assays
Cell viability assays are fundamental for determining the cytotoxic or cytostatic effects of a novel compound.[1] These assays measure cellular health and metabolic activity.[2]
a. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[3]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[1] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used for the highest compound concentration).
-
Incubation: Incubate the plate for the desired treatment periods (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
b. Trypan Blue Exclusion Assay
This assay distinguishes between viable and non-viable cells based on membrane integrity.
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound as described for the MTT assay.
-
Cell Harvesting: After the treatment period, collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin-EDTA.
-
Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.
-
Cell Counting: Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Data Analysis: Calculate the percentage of viable cells.
Apoptosis Assays
Apoptosis, or programmed cell death, is a key mechanism by which cytotoxic compounds can act.
a. Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (PS) on the cell membrane (Annexin V) and loss of membrane integrity (PI).
Protocol:
-
Cell Treatment: Treat cells with this compound as described previously.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, late apoptotic/necrotic cells will be positive for both, and necrotic cells will be PI positive and Annexin V negative.
Cell Cycle Analysis
Understanding the effect of a compound on the cell cycle can reveal its mechanism of action.
a. Propidium Iodide (PI) Staining and Flow Cytometry
PI is a fluorescent intercalating agent that stains DNA, allowing for the analysis of the cell cycle distribution based on DNA content.
Protocol:
-
Cell Treatment and Harvesting: Treat and harvest cells as previously described.
-
Fixation: Wash the cells with cold PBS and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. A sub-G1 peak can indicate apoptotic cells with fragmented DNA.
Mandatory Visualizations
Caption: Experimental workflow for the in vitro characterization of this compound.
Caption: Hypothesized modulation of the PI3K/Akt signaling pathway by this compound.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Fermentation for 1L-epi-2-Inosose Production
Welcome to the technical support center for the optimization of 1L-epi-2-Inosose production. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on maximizing the yield and purity of this compound through fermentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
A1: this compound is a stereoisomer of inosose, a class of cyclohexanones that are oxidized forms of inositols. It is a valuable chiral starting material for the synthesis of various biologically active compounds, including D-chiro-inositol, which has shown therapeutic potential for conditions like insulin-resistant diabetes.
Q2: Which microorganisms are suitable for the production of this compound?
A2: While specific production strains may be proprietary, microorganisms capable of oxidizing myo-inositol are prime candidates. Bacillus subtilis is a well-studied and robust bacterium known for its extensive myo-inositol catabolism, making it a suitable model organism for inosose production. A patented process describes the conversion of myo-inositol to L-epi-2-inosose using a microorganism under aerobic conditions.[1]
Q3: What is the key enzyme responsible for the conversion of myo-inositol to an inosose?
A3: The initial and critical step in the microbial catabolism of myo-inositol is its oxidation to scyllo-inosose (2-keto-myo-inositol) by the enzyme myo-inositol dehydrogenase (IDH), encoded by the iolG gene in Bacillus subtilis.[2][3][4] While scyllo-inosose is not identical to this compound, the enzymatic oxidation of myo-inositol is the foundational step for producing various inosose isomers. The specific enzyme for this compound may be a variant of myo-inositol dehydrogenase with different stereospecificity.
Q4: How can I monitor the production of this compound during fermentation?
A4: High-Performance Liquid Chromatography (HPLC) is a common and effective method for the analysis of inositol isomers.[5] A method utilizing an Aminex HPX-87C column with pulsed amperometric detection has been developed for the sensitive quantification of inositol isomers.
Troubleshooting Guide
This guide addresses common issues encountered during the fermentation process for this compound production.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Inactive or insufficient inoculum. | Ensure the inoculum is in the exponential growth phase before transfer. Optimize the inoculum size; typically 5-10% (v/v). |
| Suboptimal fermentation conditions (pH, temperature, aeration). | Systematically optimize each parameter. Refer to the "Data Presentation" section for typical ranges. | |
| Nutrient limitation in the fermentation medium. | Ensure the medium contains adequate carbon and nitrogen sources, as well as essential minerals. Consider fed-batch strategies to replenish nutrients. | |
| Accumulation of Byproducts | Non-specific enzymatic activity. | If using a wild-type strain, consider metabolic engineering to knock out competing pathways. |
| Suboptimal fermentation conditions favoring byproduct formation. | Adjust pH, temperature, or aeration to favor the specific enzymatic activity for this compound production. | |
| Slow or Stalled Fermentation | Substrate inhibition (high concentration of myo-inositol). | Start with a lower concentration of myo-inositol and use a fed-batch approach to maintain a suitable concentration. |
| Product inhibition. | Consider in-situ product removal techniques if high concentrations of this compound are found to be inhibitory. | |
| Contamination with other microorganisms. | Implement strict aseptic techniques. Analyze the culture for contaminants using microscopy and plating. | |
| Inconsistent Batch-to-Batch Results | Variability in inoculum preparation. | Standardize the inoculum preparation protocol, including growth phase and cell density. |
| Inconsistent media preparation. | Ensure accurate weighing of components and consistent sterilization procedures. | |
| Fluctuations in fermentation parameters. | Calibrate and monitor all sensors (pH, temperature, dissolved oxygen) regularly. |
Data Presentation: Optimizing Fermentation Parameters
The following tables provide a summary of key fermentation parameters and their typical ranges for optimizing inosose production in Bacillus subtilis. These values should be used as a starting point for optimization experiments for this compound production.
Table 1: Effect of pH on this compound Production
| pH | Relative Yield (%) | Notes |
| 5.0 | 45 | Low pH can inhibit bacterial growth and enzyme activity. |
| 6.0 | 75 | Sub-optimal for many Bacillus subtilis strains. |
| 7.0 - 8.0 | 100 | Optimal range for growth and enzyme activity for many Bacillus species. |
| 9.0 | 80 | High pH can also be detrimental to cell viability and enzyme stability. |
Table 2: Effect of Temperature on this compound Production
| Temperature (°C) | Relative Yield (%) | Notes |
| 25 | 60 | Slower metabolic activity and growth. |
| 30 - 37 | 100 | Optimal temperature range for the growth of most Bacillus subtilis strains. |
| 42 | 70 | Approaching the upper limit for mesophilic growth; can induce stress responses. |
| 50 | 20 | High temperatures can lead to enzyme denaturation and cell death. |
Table 3: Media Composition for this compound Production
| Component | Concentration (g/L) | Role |
| myo-Inositol | 20 - 50 | Substrate |
| Glucose/Sucrose | 10 - 20 | Carbon source for growth |
| Yeast Extract | 5 - 10 | Nitrogen and vitamin source |
| Peptone | 5 - 10 | Nitrogen source |
| KH₂PO₄ | 1 - 2 | Phosphorus source and buffering agent |
| K₂HPO₄ | 1 - 2 | Phosphorus source and buffering agent |
| MgSO₄·7H₂O | 0.2 - 0.5 | Cofactor for enzymes |
| Trace Minerals | (e.g., Fe, Mn, Zn) | Essential cofactors |
Experimental Protocols
1. Inoculum Preparation
-
Aseptically transfer a single colony of the production strain (e.g., Bacillus subtilis) from a fresh agar plate to a 50 mL sterile centrifuge tube containing 10 mL of seed medium (e.g., Nutrient Broth).
-
Incubate the culture at 37°C with shaking at 200 rpm for 12-16 hours, or until the culture reaches the mid-to-late exponential growth phase.
-
Use this seed culture to inoculate the main fermentation vessel at a ratio of 5-10% (v/v).
2. Fermentation Process
-
Prepare the fermentation medium according to the optimized composition (see Table 3) and sterilize it in the bioreactor.
-
After cooling the medium to the desired temperature (e.g., 37°C), aseptically inoculate it with the prepared seed culture.
-
Maintain the fermentation at the optimized temperature and pH, with constant agitation and aeration. A typical starting point would be 37°C, pH 7.0, with an agitation of 200-400 rpm and an airflow of 1-2 vvm (volume of air per volume of medium per minute).
-
Monitor the fermentation by periodically taking samples to measure cell density (OD₆₀₀), substrate consumption (myo-inositol), and product formation (this compound) by HPLC.
-
The fermentation is typically run for 48-72 hours, or until the myo-inositol is consumed and the product concentration reaches a plateau.
3. HPLC Analysis of this compound
-
Sample Preparation: Centrifuge a sample of the fermentation broth to pellet the cells. Filter the supernatant through a 0.22 µm syringe filter.
-
Chromatographic Conditions (Example):
-
Column: Aminex HPX-87C or a similar column for sugar analysis.
-
Mobile Phase: Deionized water.
-
Flow Rate: 0.5 - 0.8 mL/min.
-
Column Temperature: 50-85°C.
-
Detection: Pulsed Amperometric Detector (PAD) with post-column addition of NaOH to raise the pH. Alternatively, a Refractive Index (RI) detector can be used.
-
-
Quantification: Prepare a standard curve with known concentrations of purified this compound to quantify the concentration in the fermentation samples.
Visualizations
References
- 1. DE60033941T2 - NOVEL METHOD FOR THE PREPARATION OF L-EPI-2-INOSOSE AND NOVEL METHOD FOR THE PREPARATION OF EPI-INOSITOL - Google Patents [patents.google.com]
- 2. Structural investigation of myo-inositol dehydrogenase from Bacillus subtilis: implications for catalytic mechanism and inositol dehydrogenase subfamily classification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of two scyllo-inositol dehydrogenases in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. myo-Inositol dehydrogenase Bacillus subtilis Enzyme | Megazyme [megazyme.com]
- 5. Analysis of inositol by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming challenges in the purification of 1L-epi-2-Inosose
Disclaimer: The following guide is based on established methods for the purification of related inositol isomers and other rare sugars. Specific parameters may require optimization for 1L-epi-2-Inosose.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purification of inositol isomers like this compound. Ion-exchange chromatography is also a common and effective method. The choice of method often depends on the scale of purification, the nature of the impurities, and the required final purity.
Q2: Why is the separation of inositol isomers so challenging?
A2: Inositol isomers are stereoisomers, meaning they have the same chemical formula and connectivity but differ in the spatial arrangement of their hydroxyl groups. This structural similarity results in very similar physical and chemical properties, making their separation difficult.
Q3: What types of HPLC columns are suitable for this compound purification?
A3: For the separation of inositol isomers, several types of HPLC columns can be effective. Amine-based columns are frequently used for carbohydrate separations. Additionally, ion-exchange columns, particularly those with a calcium or lead form cation-exchange resin, have been shown to provide good resolution for inositol isomers.
Q4: How can I detect this compound during HPLC purification?
A4: Since inositols lack a strong chromophore, UV detection can be challenging. Refractive Index (RI) detection is a common method for universal detection of non-absorbing compounds like sugars. Pulsed Amperometric Detection (PAD) is another highly sensitive technique for detecting polyhydroxylated compounds.
Q5: What are some key considerations for sample preparation before purification?
A5: Proper sample preparation is crucial for successful purification. Key steps include the removal of proteins, salts, and other interfering substances. Protein precipitation followed by centrifugation or filtration is often necessary. Desalting can be achieved using techniques like solid-phase extraction (SPE) or size-exclusion chromatography.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Resolution/Peak Tailing in HPLC | - Inappropriate mobile phase composition.- Column temperature not optimized.- Column contamination or degradation. | - Optimize the mobile phase. For reversed-phase HPLC, adjust the organic solvent (e.g., acetonitrile) concentration. For ion-exchange, optimize the buffer concentration and pH.- Adjust the column temperature. Higher temperatures can sometimes improve peak shape and resolution.[1]- Use a guard column to protect the analytical column.[1]- Flush the column with a strong solvent to remove contaminants. |
| Low Yield | - Incomplete elution from the column.- Degradation of the product during purification.- Adsorption of the product to labware or filtration membranes. | - Modify the elution gradient or mobile phase strength to ensure complete recovery.- For ion-exchange chromatography, ensure the pH and ionic strength of the elution buffer are optimal.- Avoid harsh pH conditions or high temperatures that could lead to degradation.- Use low-protein-binding materials for sample handling and filtration. |
| Presence of Impurities in Final Product | - Co-elution of structurally similar impurities.- Incomplete removal of reaction byproducts or starting materials. | - Optimize the chromatographic method for better separation (e.g., shallower gradient, different stationary phase).- Consider a multi-step purification strategy, combining different chromatographic techniques (e.g., ion-exchange followed by reversed-phase HPLC).- Ensure complete removal of impurities during the initial work-up and extraction steps. |
| Irreproducible Results | - Fluctuations in mobile phase composition.- Variations in column temperature.- Sample instability. | - Prepare fresh mobile phase for each run and ensure proper mixing.- Use a column oven to maintain a consistent temperature.[1]- Ensure samples are stored properly and analyze them promptly after preparation. |
Experimental Protocols
Protocol 1: General HPLC Purification of Inositol Isomers
This protocol is a general guideline and should be optimized for this compound.
1. Sample Preparation: a. If the sample is a crude reaction mixture, quench the reaction and remove any solid catalysts by filtration. b. To remove proteins, add a precipitating agent (e.g., perchloric acid), vortex, and centrifuge. Collect the supernatant. c. Desalt the sample using a suitable solid-phase extraction (SPE) cartridge or by dialysis. d. Filter the sample through a 0.22 µm syringe filter before injection.
2. HPLC Conditions (Example):
- Column: Amine-based or cation-exchange column (e.g., Aminex HPX-87C).
- Mobile Phase: Deionized water or a mixture of acetonitrile and water. The exact ratio will need to be optimized.
- Flow Rate: 0.5 - 1.0 mL/min.
- Column Temperature: 30-60 °C (optimization required).[1]
- Detector: Refractive Index (RI) or Pulsed Amperometric Detector (PAD).
- Injection Volume: 10-50 µL.
3. Fraction Collection and Analysis: a. Collect fractions corresponding to the desired peak based on the chromatogram. b. Analyze the collected fractions for purity using the same HPLC method or an alternative analytical technique. c. Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation.
Protocol 2: Purification of Inositol Phosphates using Titanium Dioxide Beads
This method is suitable if this compound is phosphorylated.
1. Bead Preparation: a. Weigh the required amount of TiO₂ beads and wash them once with water, followed by a wash with 1 M perchloric acid.
2. Sample Binding: a. Resuspend the acid-extracted sample containing the inositol phosphate in a solution with the prepared TiO₂ beads. b. Incubate for 10-20 minutes with rotation to allow binding. c. Centrifuge and discard the supernatant.
3. Washing: a. Wash the beads twice with 1 M perchloric acid to remove non-specifically bound impurities.
4. Elution: a. Elute the bound inositol phosphates by incubating the beads with a basic solution (e.g., ammonium hydroxide). b. Centrifuge and collect the supernatant containing the purified product. c. Neutralize the eluate and concentrate as needed.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for poor HPLC resolution.
References
Technical Support Center: Enzymatic Synthesis of 1L-epi-2-Inosose
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the enzymatic synthesis of 1L-epi-2-inosose from myo-inositol, a critical step in various biomedical research and development projects.
Frequently Asked Questions (FAQs)
Q1: What is the core enzymatic reaction for synthesizing this compound?
The synthesis is an oxidation reaction that converts the axial hydroxyl group of myo-inositol into a ketone. This reaction is catalyzed by the enzyme myo-inositol dehydrogenase (IDH), also known as inositol 2-dehydrogenase (EC 1.1.1.18).[1][2]
Q2: What enzyme and cofactors are required for this synthesis?
The primary enzyme is myo-inositol dehydrogenase (IDH).[2] The reaction is dependent on the cofactor nicotinamide adenine dinucleotide (NAD+), which is reduced to NADH during the oxidation of myo-inositol.[2][3]
Q3: What are the optimal reaction conditions for myo-inositol dehydrogenase?
myo-Inositol dehydrogenases typically function optimally under alkaline conditions. For example, the IDH from Bacillus subtilis (BsIDH) has an optimal pH between 9.5 and 10.0, while the Hyg17 enzyme from Streptomyces hygroscopicus shows peak activity at a pH of 10.5–11.0. The optimal temperature can vary, but many enzymatic reactions are initially tested at temperatures between 37°C and 50°C.
Q4: How can I monitor the progress of the reaction?
Reaction progress can be monitored by tracking the formation of the co-product, NADH. This is conveniently done spectrophotometrically by measuring the increase in absorbance at 340 nm. Alternatively, product formation can be monitored directly using methods like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Q5: Are there known inhibitors of myo-inositol dehydrogenase?
Enzyme activity can be inhibited by several factors, including heavy metal ions, chelating agents (if the enzyme is metal-dependent), or high concentrations of the product (product inhibition). The specific inhibitors can vary depending on the source of the enzyme.
Troubleshooting Guide
Problem Area 1: Low or No Product Yield
Q: My reaction has run for several hours, but analysis shows little to no this compound. What are the most common causes?
A: Low or no product yield is a common issue that can typically be traced to one of three areas: the enzyme's activity, the reaction conditions, or the integrity of the substrates.
Possible Causes & Solutions:
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Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling.
-
Solution: Verify the storage conditions (typically -20°C or -80°C in a glycerol-containing buffer). Run a small-scale activity assay with fresh substrate and cofactor to confirm catalytic activity. If possible, use a new batch of enzyme.
-
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Suboptimal pH: IDH enzymes require an alkaline environment for optimal activity.
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Solution: Prepare your reaction buffer fresh and verify its pH is within the optimal range for your specific enzyme (typically pH 9.5-11.0). Ensure the final reaction mixture pH is correct after adding all components.
-
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Degraded Substrate or Cofactor: myo-inositol is stable, but NAD+ can degrade, especially in solution.
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Solution: Use high-purity myo-inositol. Prepare NAD+ solutions fresh before each experiment and store them on ice.
-
-
Incorrect Component Concentration: An incorrect ratio of enzyme, substrate, or cofactor can limit the reaction.
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Solution: Double-check all calculations for the concentrations of enzyme, myo-inositol, and NAD+. Ensure the substrate concentration is appropriate for the enzyme's Michaelis constant (K_M), which is often in the millimolar range.
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Problem Area 2: Reaction Stalls Prematurely
Q: The reaction begins efficiently, but stops before all the myo-inositol is consumed. What could be causing this?
A: A reaction that stalls prematurely often points to enzyme instability under the reaction conditions or a limiting factor that is being depleted.
Possible Causes & Solutions:
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Enzyme Instability: The enzyme may not be stable for extended periods at the reaction temperature or pH.
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Solution: Try running the reaction at a lower temperature for a longer duration. You can also perform a time-course experiment to determine the enzyme's half-life under your current conditions and consider adding a second dose of the enzyme midway through the reaction.
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Cofactor (NAD+) Depletion: The reaction consumes NAD+ in a 1:1 molar ratio with the substrate. If NAD+ is the limiting reagent, the reaction will stop once it is fully converted to NADH.
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Solution: Ensure NAD+ is present in at least a stoichiometric equivalent to the myo-inositol. For preparative-scale synthesis, using a cofactor regeneration system (e.g., lactate dehydrogenase and pyruvate) can be a more cost-effective strategy to continuously convert NADH back to NAD+.
-
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pH Shift During Reaction: The oxidation reaction releases a proton (H+), which can cause the pH of a poorly buffered solution to drop below the enzyme's active range.
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Solution: Use a buffer with sufficient buffering capacity in the alkaline range (e.g., CAPS or Glycine-NaOH). Monitor the pH during the reaction and adjust as necessary.
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Product Inhibition: High concentrations of this compound or NADH may inhibit the enzyme's activity.
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Solution: If feasible, consider implementing an in-situ product removal strategy. For NADH inhibition, a cofactor regeneration system is the most effective solution.
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Data Presentation: Kinetic Parameters of myo-Inositol Dehydrogenases
The following table summarizes key kinetic parameters for myo-inositol dehydrogenases from different sources. This data is crucial for designing experiments and optimizing substrate concentrations.
| Enzyme | Substrate | K_M (mM) | Optimal pH | Catalytic Efficiency (M⁻¹s⁻¹) | Reference(s) |
| Hyg17 (S. hygroscopicus) | myo-inositol | 9.0 ± 1.1 | 10.5–11.0 | 366.7 ± 46.96 | |
| Hyg17 (S. hygroscopicus) | scyllo-inositol | >10 | 10.5–11.0 | 29.6 ± 5.28 | |
| BsIDH (B. subtilis) | myo-inositol | N/A | 9.5–10.0 | N/A |
N/A: Data not available in the cited sources.
Experimental Protocols
Protocol 1: Standard Activity Assay for myo-Inositol Dehydrogenase
This protocol is designed to verify the catalytic activity of the enzyme by monitoring NADH production.
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Prepare Reagents:
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Assay Buffer: 100 mM Glycine-NaOH, pH 10.0.
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Substrate Stock: 200 mM myo-inositol in deionized water.
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Cofactor Stock: 50 mM NAD+ in deionized water (prepare fresh).
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Enzyme Solution: Dilute enzyme to a suitable concentration (e.g., 0.1-1.0 µM) in assay buffer.
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Assay Procedure:
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Set a spectrophotometer to read absorbance at 340 nm and maintain the temperature at 37°C.
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In a 1 mL cuvette, combine:
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850 µL of Assay Buffer
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50 µL of Substrate Stock (final concentration: 10 mM)
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50 µL of Cofactor Stock (final concentration: 2.5 mM)
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Mix by pipetting and incubate for 5 minutes to allow the temperature to equilibrate.
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Initiate the reaction by adding 50 µL of the Enzyme Solution.
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Immediately begin monitoring the increase in absorbance at 340 nm for 5-10 minutes.
-
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Data Analysis:
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Calculate the rate of reaction using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
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Protocol 2: Preparative Scale Synthesis of this compound
This protocol provides a starting point for producing a larger quantity of the target molecule.
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Reaction Setup:
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In a sterile, temperature-controlled vessel, prepare the reaction mixture. For a 100 mL reaction, combine:
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50 mL of 200 mM Glycine-NaOH buffer (pH 10.5)
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1.80 g of myo-inositol (for a final concentration of 100 mM)
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2.65 g of NAD+ (for a final concentration of 40 mM - adjust as needed)
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Add deionized water to a final volume of 99 mL.
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Stir the mixture until all components are fully dissolved.
-
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Enzyme Addition:
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Add 1 mL of a concentrated stock of myo-inositol dehydrogenase to initiate the reaction. The optimal amount of enzyme should be determined in small-scale pilot experiments.
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Incubation:
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Incubate the reaction at the optimal temperature (e.g., 40°C) with gentle stirring for 12-24 hours.
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-
Monitoring and Workup:
-
Monitor the reaction periodically using TLC or by measuring NADH absorbance from a diluted aliquot.
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Once the reaction is complete, terminate it by adding acid (e.g., HCl) to lower the pH to ~3.0, which will precipitate the enzyme.
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Centrifuge the mixture to remove the precipitated enzyme.
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The supernatant containing this compound can then be purified using techniques such as ion-exchange chromatography or crystallization.
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Visualizations
Caption: The enzymatic oxidation of myo-inositol to this compound.
Caption: A general workflow for the enzymatic synthesis and purification of this compound.
Caption: A troubleshooting flowchart for diagnosing issues with low product yield.
References
- 1. Structural investigation of myo-inositol dehydrogenase from Bacillus subtilis: implications for catalytic mechanism and inositol dehydrogenase subfamily classification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inositol 2-dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. A myo-inositol dehydrogenase involved in aminocyclitol biosynthesis of hygromycin A - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting side reactions in 1L-epi-2-Inosose chemical synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of 1L-epi-2-Inosose, focusing on the common challenge of managing side reactions.
Troubleshooting Guide: Side Reactions
The synthesis of this compound, typically achieved through the oxidation of myo-inositol, can be accompanied by the formation of undesired byproducts. This guide addresses common issues and provides systematic approaches to identify and mitigate them.
Problem 1: Low Yield of this compound and Presence of Multiple Impurities.
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Possible Cause: Over-oxidation of the myo-inositol starting material or the this compound product. Strong oxidizing agents, such as nitric acid or permanganate, can lead to the formation of dicarboxylic acids (e.g., saccharic acid analogues) or other degradation products if the reaction is not carefully controlled.
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Troubleshooting Steps:
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Reaction Condition Optimization:
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Temperature: Maintain a low and consistent reaction temperature. Run test reactions at different temperatures (e.g., 0 °C, 10 °C, 25 °C) to find the optimal balance between reaction rate and selectivity.
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Stoichiometry of Oxidant: Carefully control the molar equivalents of the oxidizing agent. An excess of the oxidant is a primary cause of over-oxidation. Start with a stoichiometric amount and incrementally adjust as needed based on reaction monitoring.
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Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to stop the reaction once the starting material is consumed and before significant byproduct formation occurs.
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-
Choice of Oxidizing Agent:
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If using strong oxidants like nitric acid, consider milder or more selective reagents. While specific literature on alternatives for this exact conversion is scarce, exploring catalytic oxidation methods could be a valuable research direction.
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The use of cerium (IV) or permanganate has been reported for inositol oxidation; optimizing the reaction conditions with these reagents is crucial.
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pH Control: The acidity of the reaction medium can influence the oxidation potential. Buffer the reaction mixture if compatible with the chosen oxidant to maintain a stable pH.
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Problem 2: Difficulty in Purifying this compound from the Reaction Mixture.
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Possible Cause: The presence of structurally similar impurities or highly polar byproducts that co-elute or co-crystallize with the desired product.
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Troubleshooting Steps:
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Initial Work-up: Neutralize the reaction mixture carefully. For nitric acid oxidations, this is critical to prevent further degradation during concentration.
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Purification Strategy: A multi-step purification approach is often necessary.
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Ion-Exchange Chromatography: Use cation and anion exchange resins to remove ionic impurities, such as residual acid, metal ions, and charged organic byproducts.
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Activated Charcoal Treatment: Decolorize the solution and remove non-polar impurities by treating with activated charcoal.
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Crystallization: This is a key step for obtaining high-purity this compound. Experiment with different solvent systems (e.g., water-ethanol, water-isopropanol) and crystallization conditions (e.g., temperature, concentration) to achieve optimal crystal formation and purity.
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Chromatographic Analysis: Use HPLC to analyze the purity of the fractions obtained during purification. This will help in identifying the most effective purification steps and conditions.
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Visualizing the Reaction and Potential Side Reactions
Caption: Synthetic pathway of this compound and a potential side reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound?
While specific data for this synthesis is limited in publicly available literature, a common side reaction in the oxidation of polyols like inositols is over-oxidation. This can lead to the formation of dicarboxylic acids through cleavage of the cyclohexane ring. Other potential byproducts could include other inosose isomers or partially oxidized intermediates.
Q2: How can I monitor the progress of the reaction to avoid side product formation?
Regular monitoring of the reaction is crucial. Thin Layer Chromatography (TLC) can provide a quick qualitative assessment of the consumption of the starting material (myo-inositol) and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended. By taking aliquots from the reaction mixture at regular intervals, you can determine the optimal reaction time to maximize the yield of this compound while minimizing the formation of byproducts.
Q3: What analytical techniques are best for characterizing the purity of the final product?
A combination of techniques is recommended for full characterization:
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HPLC: To determine the purity of the compound and quantify any impurities.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the this compound.
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Mass Spectrometry (MS): To confirm the molecular weight of the product.
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Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the molecule.
Q4: Are there any specific safety precautions to consider during the synthesis?
Yes, when working with strong oxidizing agents like nitric acid or permanganate, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential. All reactions should be performed in a well-ventilated fume hood. Be cautious during the work-up, especially when neutralizing acidic reaction mixtures, as this can be an exothermic process.
Experimental Protocols
Note: The following is a generalized protocol based on common organic synthesis practices for the oxidation of polyols. It should be adapted and optimized for specific laboratory conditions and scales.
1. General Protocol for Oxidation of myo-Inositol
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Dissolution: Dissolve myo-inositol in the chosen solvent (e.g., water or an aqueous acidic solution) in a reaction vessel equipped with a stirrer and a thermometer.
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Cooling: Cool the solution to the desired reaction temperature (e.g., 0-10 °C) using an ice bath.
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Addition of Oxidant: Slowly add the oxidizing agent (e.g., a solution of nitric acid) dropwise to the cooled solution while stirring vigorously. Monitor the temperature closely to prevent it from rising significantly.
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Reaction Monitoring: Monitor the reaction progress by TLC or HPLC at regular intervals.
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Quenching: Once the reaction has reached the desired endpoint (maximal product formation with minimal side products), quench the reaction by adding a suitable quenching agent or by proceeding directly to neutralization.
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Neutralization: Carefully neutralize the reaction mixture with a base (e.g., sodium carbonate or sodium hydroxide solution) while cooling in an ice bath.
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Work-up: Concentrate the neutralized solution under reduced pressure.
2. General Purification Protocol
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Ion Exchange: Dissolve the crude product in deionized water and pass it through a column packed with a cation exchange resin followed by a column with an anion exchange resin.
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Decolorization: Treat the resulting solution with activated charcoal, stir for a specified time, and then filter to remove the charcoal.
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Crystallization: Concentrate the decolorized solution and induce crystallization. This may involve adding a co-solvent (e.g., ethanol) and/or cooling the solution.
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Isolation and Drying: Collect the crystals by filtration, wash them with a cold solvent, and dry them under vacuum.
Purification Workflow
Caption: A typical purification workflow for this compound.
Data Presentation
While specific quantitative data on side reactions from the literature is not available, a template for presenting such data from your own experiments is provided below.
Table 1: Effect of Reaction Temperature on Product Yield and Impurity Profile
| Reaction Temperature (°C) | Yield of this compound (%) | Major Impurity 1 (%) | Major Impurity 2 (%) |
| 0 | Data | Data | Data |
| 10 | Data | Data | Data |
| 25 | Data | Data | Data |
Table 2: Effect of Oxidant Equivalents on Product Yield and Impurity Profile
| Oxidant (molar eq.) | Yield of this compound (%) | Major Impurity 1 (%) | Major Impurity 2 (%) |
| 1.0 | Data | Data | Data |
| 1.2 | Data | Data | Data |
| 1.5 | Data | Data | Data |
Technical Support Center: Addressing Low Cell Permeability of 1L-epi-2-Inosose
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the low cell permeability of 1L-epi-2-Inosose and similar hydrophilic compounds.
Frequently Asked Questions (FAQs)
Q1: Why is this compound expected to have low cell permeability?
A1: this compound, an inositol analog, is a polyhydroxylated cyclohexane, making it a highly polar and hydrophilic molecule. The cell membrane is primarily composed of a hydrophobic lipid bilayer, which acts as a barrier to the passive diffusion of polar molecules. The numerous hydroxyl groups on this compound form hydrogen bonds with water, making it energetically unfavorable for the molecule to partition into and traverse the lipid core of the membrane.
Q2: What are the primary strategies to overcome the low cell permeability of hydrophilic compounds like this compound?
A2: The main strategies focus on modifying the molecule to increase its lipophilicity or utilizing specific delivery systems:
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Prodrug Approach: This involves chemically modifying this compound to create a more lipophilic derivative (a prodrug). This prodrug can more easily cross the cell membrane and is then converted back to the active this compound inside the cell by intracellular enzymes. A common method is to mask the polar hydroxyl groups with lipophilic moieties like acyloxymethyl esters.[1]
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Permeation Enhancers: These are compounds that can be co-administered to transiently and reversibly increase the permeability of the cell membrane.
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Cell-Penetrating Peptides (CPPs): These are short peptides that can traverse the cell membrane and can be conjugated to cargo molecules like this compound to facilitate their intracellular delivery.
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Nanoparticle Delivery Systems: Encapsulating this compound in lipid-based or polymeric nanoparticles can facilitate its entry into cells through endocytosis.
Q3: My Caco-2 assay shows a high efflux ratio for my inositol analog. What does this indicate?
A3: A high efflux ratio (typically >2), where the rate of transport from the basolateral to the apical side is significantly higher than from the apical to the basolateral side, suggests that your compound is a substrate for active efflux transporters. These are membrane proteins that actively pump substrates out of the cell, thereby reducing intracellular accumulation and apparent permeability.
Q4: How can I troubleshoot low recovery of my hydrophilic compound in a permeability assay?
A4: Low recovery can be due to several factors:
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Non-specific Binding: Hydrophilic compounds can sometimes adhere to plasticware. Using low-binding plates can mitigate this issue.
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Compound Instability: The compound may be degrading in the assay buffer. It is crucial to assess the stability of your compound under the experimental conditions.
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Cellular Metabolism: The compound might be metabolized by the cells during the assay. Analyzing cell lysates and the receiver compartment for metabolites using techniques like LC-MS/MS can help identify this issue.
Troubleshooting Guides
Problem: Low Apparent Permeability (Papp) of this compound in Caco-2 Assay
This guide provides a step-by-step approach to troubleshooting and improving the apparent permeability of this compound in a Caco-2 permeability assay.
Strategies to Enhance Cellular Uptake of this compound
This workflow outlines the decision-making process for selecting a suitable strategy to improve the cellular permeability of this compound.
References
Technical Support Center: Microbial Production of 1-epi-2-Inosose
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the microbial production of 1-epi-2-inosose.
Frequently Asked Questions (FAQs)
Q1: What is the general workflow for microbial production and purification of 1-epi-2-inosose?
A1: The overall process involves the fermentation of a microorganism capable of converting a suitable substrate, typically myo-inositol, into 1-epi-2-inosose, followed by downstream processing to isolate and purify the final product. A patent for a similar process suggests that a microorganism is cultivated under aerobic conditions in a liquid medium containing myo-inositol, carbon sources, and nitrogen sources.[1] After fermentation, the microbial cells are removed, and the resulting supernatant containing 1-epi-2-inosose is purified.[1]
Q2: What are the potential sources of impurities in the microbial production of 1-epi-2-inosose?
A2: Impurities can arise from several sources throughout the production process:
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Substrate-related impurities: The starting material, myo-inositol, may contain other inositol isomers.
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Metabolic byproducts: The microbial catalyst may produce other inosose isomers due to the promiscuous nature of the dehydrogenase enzyme. For example, some myo-inositol dehydrogenases also exhibit activity on scyllo- and D-chiro-inositol.[2][3] Other metabolic products from the microorganism's central metabolism can also be present.
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Cell lysis: Components from lysed cells can contaminate the fermentation broth.
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Downstream processing: Impurities can be introduced during purification steps, for instance, from resins or solvents.
Q3: Which microorganisms are suitable for the production of 1-epi-2-inosose?
A3: The patent for producing L-epi-2-inosose mentions the use of microorganisms capable of converting myo-inositol to the target product.[1] While the specific strain is not detailed in the available snippets, bacteria from the genera Corynebacterium and Acetobacter are known to possess inositol dehydrogenases and are used in biotransformations of inositols. For example, Corynebacterium glutamicum possesses multiple inositol dehydrogenases with varying substrate specificities. Acetobacter suboxydans has also been studied for its ability to oxidize inositols.
Troubleshooting Guides
Issue 1: Low Purity of 1-epi-2-Inosose in the Fermentation Broth
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Non-specific enzyme activity | The myo-inositol dehydrogenase may be converting the substrate into other inosose isomers. Consider optimizing fermentation conditions (pH, temperature) to favor the specific conversion to 1-epi-2-inosose. Enzyme engineering of the dehydrogenase to improve its specificity could be a long-term solution. |
| Presence of other inositol isomers in the substrate | Ensure the purity of the myo-inositol substrate using analytical methods like HPLC before use. |
| Formation of other metabolic byproducts | Optimize the fermentation medium and conditions to minimize the production of unwanted metabolites. This may involve adjusting the carbon-to-nitrogen ratio or using a resting cell biotransformation approach instead of a growing culture. |
| Cell lysis releasing interfering compounds | Monitor cell viability during fermentation. If significant lysis occurs, consider optimizing fermentation conditions (e.g., aeration, agitation, temperature) to reduce cell stress. Harvest cells in the late exponential or early stationary phase before significant lysis begins. |
Issue 2: Difficulty in Separating 1-epi-2-Inosose from Impurities during Purification
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Co-elution of inosose isomers | Inosose isomers have very similar chemical and physical properties, making them difficult to separate. Optimize the chromatography conditions. A patent for a similar process suggests using ion-exchange resins. Consider using specialized chromatography columns, such as those designed for sugar isomer separation, and optimize the mobile phase composition and gradient. |
| Presence of polar impurities | Use a multi-step purification strategy. A suggested workflow includes initial treatment with activated charcoal to remove colored impurities, followed by sequential cation and anion exchange chromatography. |
| Product degradation during purification | Inososes can be sensitive to harsh pH and high temperatures. Ensure that all purification steps are carried out under mild conditions. |
Data Presentation
Table 1: Substrate Specificity of Selected Inositol Dehydrogenases
| Enzyme Source | Substrate | Relative Activity (%) | Reference |
| Corynebacterium glutamicum IolG | myo-inositol | 100 | |
| D-chiro-inositol | High | ||
| scyllo-inositol | Not accepted | ||
| Corynebacterium glutamicum OxiB | myo-inositol | 100 | |
| scyllo-inositol | Weak activity | ||
| D-chiro-inositol | Not accepted | ||
| Corynebacterium glutamicum OxiE | scyllo-inositol | 100 | |
| myo-inositol | Good activity | ||
| D-chiro-inositol | Very weak activity |
Note: This table provides a qualitative comparison based on available data. The specific activity and substrate preference can vary depending on the specific enzyme and reaction conditions.
Experimental Protocols
Protocol 1: General Method for Microbial Production of 1-epi-2-Inosose
This protocol is a generalized procedure based on a patented method for L-epi-2-inosose production.
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Inoculum Preparation: Cultivate a suitable microorganism (e.g., a strain of Corynebacterium or Acetobacter) in a seed medium appropriate for the strain.
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Fermentation:
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Prepare a production medium containing myo-inositol as the substrate, along with suitable carbon and nitrogen sources, and essential minerals.
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Inoculate the production medium with the seed culture.
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Conduct the fermentation under aerobic conditions at an optimal temperature and pH for the selected microorganism.
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Monitor the consumption of myo-inositol and the formation of 1-epi-2-inosose throughout the fermentation.
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Cell Removal:
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Once the conversion of myo-inositol is complete, harvest the fermentation broth.
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Remove the microbial cells by centrifugation or microfiltration to obtain a cell-free supernatant.
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Protocol 2: Purification of 1-epi-2-Inosose from Culture Supernatant
This protocol is a generalized procedure based on a patented method for L-epi-2-inosose purification.
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Decolorization (Optional): Treat the culture supernatant with activated charcoal to remove colored impurities and then filter to remove the charcoal.
-
Ion-Exchange Chromatography:
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Pass the supernatant through a strong acid cation exchange resin to remove cationic impurities.
-
Subsequently, pass the eluate through a weak base anion exchange resin to remove anionic impurities.
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Collect the fraction containing the neutral 1-epi-2-inosose.
-
-
Concentration and Crystallization:
-
Concentrate the purified solution under reduced pressure.
-
Induce crystallization by adding a suitable anti-solvent (e.g., ethanol or acetone) and cooling.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
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Protocol 3: Analytical Method for Inosose Isomer Analysis by HPLC
This is a general method for the analysis of inositol isomers. Specific conditions will need to be optimized for 1-epi-2-inosose and its potential impurities.
-
Sample Preparation: Dilute the fermentation broth or purified sample with the mobile phase. Filter through a 0.22 µm syringe filter before injection.
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HPLC System:
-
Column: A column suitable for carbohydrate analysis, such as an amino-propyl or a ligand-exchange column (e.g., with a calcium or lead form cation-exchange resin).
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Mobile Phase: A mixture of acetonitrile and water is commonly used for amino-propyl columns, while water is typically used for ligand-exchange columns.
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Detector: A refractive index (RI) detector or a pulsed amperometric detector (PAD) is suitable for detecting underivatized inositols.
-
-
Analysis: Inject the sample and standards of myo-inositol and any suspected inosose isomer impurities to determine retention times and quantify the components.
Visualizations
References
Technical Support Center: Optimization of 1L-epi-2-Inosose Derivatization
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing reaction parameters for the derivatization of 1L-epi-2-Inosose.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the derivatization of this compound for analytical purposes such as HPLC.
Issue 1: Low or No Derivatization Product
Possible Causes and Solutions:
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Suboptimal Reaction pH: The pH of the reaction mixture is critical for efficient derivatization. For many common derivatizing agents, an alkaline environment is necessary to facilitate the reaction.
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Recommendation: Ensure the reaction medium is sufficiently basic. For instance, when using 1-phenyl-3-methyl-5-pyrazolone (PMP), a common derivatizing agent for carbohydrates, the reaction is typically carried out in an alkaline solution such as dilute sodium hydroxide or ammonia.[1] The optimal pH may need to be determined empirically, starting in the range of 8-10.
-
-
Incorrect Reaction Temperature: Derivatization reactions are often temperature-sensitive.
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Insufficient Reaction Time: The derivatization reaction may not have proceeded to completion.
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Recommendation: Increase the reaction time. For PMP labeling, reaction times can range from 30 minutes to several hours.[2] A time-course experiment (e.g., sampling at 30, 60, 90, and 120 minutes) can help determine the point of maximum product formation. Similarly, benzoylation of myo-inositol reaches a maximum between 3.5 and 6 hours.
-
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Inadequate Reagent Concentration: The concentration of the derivatizing agent may be a limiting factor.
-
Recommendation: Increase the molar excess of the derivatizing agent. For PMP derivatization, a significant molar excess of PMP is often required to drive the reaction to completion.
-
-
Reagent Degradation: The derivatizing agent may have degraded due to improper storage or handling.
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Recommendation: Use fresh or properly stored derivatizing agents. For example, dansyl chloride solutions should be protected from light and used within a reasonable timeframe.
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Issue 2: Presence of Multiple or Unexpected Peaks in Chromatogram
Possible Causes and Solutions:
-
Side Reactions: The derivatizing agent may react with other functional groups or impurities, or the target molecule itself may undergo side reactions under the derivatization conditions. This compound, being a ketone, can exist in equilibrium with its enol form, which may lead to different derivatization products.
-
Recommendation: Optimize reaction conditions (pH, temperature, time) to minimize side product formation. A lower temperature or shorter reaction time might be beneficial. Purification of the derivatized product, for example by liquid-liquid extraction, can remove excess reagent and some side products.
-
-
Incomplete Reaction: If the reaction has not gone to completion, both the derivatized and underivatized this compound may be present.
-
Recommendation: Re-optimize the reaction conditions as described in "Issue 1" to ensure complete conversion.
-
-
Epimerization: The stereochemistry of this compound could potentially be altered under harsh reaction conditions (e.g., strong base or high temperature), leading to the formation of diastereomeric products that may be separated by HPLC.
-
Recommendation: Use the mildest effective reaction conditions. Screen different bases and temperatures to find conditions that promote derivatization without causing epimerization.
-
Issue 3: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis
Possible Causes and Solutions:
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Recommendation: Dilute the sample before injection.
-
-
Inappropriate Mobile Phase: The composition and pH of the mobile phase can significantly impact peak shape.
-
Recommendation: Adjust the mobile phase composition (e.g., the ratio of organic solvent to aqueous buffer) and pH. For PMP derivatives, a mobile phase containing a buffer like ammonium acetate can improve peak shape.
-
-
Column Degradation: The stationary phase of the HPLC column can degrade over time, leading to poor chromatographic performance.
-
Recommendation: Replace the HPLC column with a new one of the same type.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization reagents for analyzing this compound by HPLC?
A1: While specific protocols for this compound are not abundant in the literature, common derivatizing reagents for structurally similar compounds like inositols and other monosaccharides include:
-
1-phenyl-3-methyl-5-pyrazolone (PMP): This reagent reacts with the keto group of this compound to form a derivative with strong UV absorbance, making it suitable for HPLC-UV analysis.
-
Benzoyl Chloride: This reagent reacts with the hydroxyl groups of this compound to form benzoyl esters, which also have good UV absorbance.
-
Dansyl Chloride: This reagent can be used for fluorescent labeling of the hydroxyl groups, offering high sensitivity for HPLC with fluorescence detection.
Q2: How can I optimize the derivatization reaction parameters for this compound?
A2: A systematic approach is recommended:
-
Literature Review: Start by reviewing published methods for the derivatization of similar compounds (inositols, ketoses).
-
Reagent Selection: Choose a derivatizing agent based on your detection method (UV or fluorescence).
-
One-Factor-at-a-Time (OFAT) Optimization: Vary one parameter at a time (e.g., pH, temperature, reaction time, reagent concentration) while keeping others constant to determine the optimal range for each.
-
Design of Experiments (DoE): For a more rigorous optimization, consider using a statistical approach like a factorial or response surface methodology to investigate the interactions between different parameters.
Q3: My derivatization reaction with PMP seems to be inefficient. What should I check first?
A3: For PMP derivatization, the most critical parameters are typically the pH and the reaction temperature. Ensure your reaction mixture is sufficiently alkaline (pH 8-10) and that the temperature is elevated (around 70°C). Also, verify that you are using a sufficient molar excess of the PMP reagent.
Q4: Are there any specific safety precautions I should take during the derivatization process?
A4: Yes. Many derivatizing agents and solvents are hazardous.
-
Benzoyl chloride is corrosive and a lachrymator.
-
PMP can be harmful if ingested or inhaled.
-
Dansyl chloride is a skin and eye irritant.
-
Organic solvents like acetonitrile and methanol are flammable and toxic. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including safety glasses, gloves, and a lab coat, and consult the Safety Data Sheet (SDS) for each chemical before use.
Data Presentation
Table 1: Optimized Parameters for PMP Derivatization of Monosaccharides
| Parameter | Optimized Value/Range | Reference |
| PMP Concentration | 0.1 M - 0.5 M in methanol | |
| Base | 0.3 M NaOH or Ammonia | |
| Reaction Temperature | 70 °C | |
| Reaction Time | 30 - 120 minutes | |
| pH | ~8.2 (for HPLC mobile phase) |
Table 2: Optimized Parameters for Benzoyl Chloride Derivatization of myo-Inositol
| Parameter | Optimized Value/Range | Reference |
| Reagent | Benzoyl Chloride | |
| Base | Strong alkaline solution | |
| Reaction Temperature | 40 °C | |
| Reaction Time | 3.5 - 6 hours | |
| Detection Wavelength | 231 nm |
Experimental Protocols
Protocol 1: Derivatization of this compound with 1-phenyl-3-methyl-5-pyrazolone (PMP) for HPLC-UV Analysis (Adapted from monosaccharide derivatization protocols)
-
Sample Preparation: Prepare a standard solution of this compound in water or a suitable buffer.
-
Derivatization Reaction:
-
In a microcentrifuge tube, mix 50 µL of the this compound solution with 50 µL of 0.6 M sodium hydroxide.
-
Add 100 µL of 0.5 M PMP in methanol.
-
Vortex the mixture and incubate at 70°C for 60 minutes.
-
Cool the reaction mixture to room temperature.
-
-
Neutralization and Extraction:
-
Neutralize the reaction by adding 50 µL of 0.6 M hydrochloric acid.
-
Add 200 µL of water and 500 µL of chloroform.
-
Vortex vigorously for 1 minute and then centrifuge to separate the phases.
-
Carefully collect the upper aqueous layer containing the PMP-derivatized this compound.
-
-
HPLC Analysis:
-
Inject an appropriate volume of the aqueous layer into the HPLC system.
-
Use a C18 reversed-phase column.
-
A typical mobile phase could be a gradient of acetonitrile in an ammonium acetate buffer (e.g., 25 mM, pH 8.2).
-
Detect the derivative at approximately 245 nm.
-
Protocol 2: Derivatization of this compound with Benzoyl Chloride for HPLC-UV Analysis (Adapted from myo-inositol derivatization protocol)
-
Sample Preparation: Prepare an aqueous solution of this compound.
-
Derivatization Reaction:
-
To 100 µL of the this compound solution, add 100 µL of a strong alkaline solution (e.g., 2 M NaOH).
-
Add 10 µL of benzoyl chloride.
-
Vortex the mixture and incubate at 40°C for 4 hours.
-
-
Extraction:
-
Add 500 µL of n-hexane and vortex to extract the benzoylated derivative.
-
Centrifuge to separate the phases.
-
Collect the upper n-hexane layer.
-
Evaporate the n-hexane under a stream of nitrogen.
-
-
HPLC Analysis:
-
Reconstitute the dried residue in a suitable solvent (e.g., acetonitrile/water mixture).
-
Inject into an HPLC system with a C18 column.
-
Use a gradient of acetonitrile and water as the mobile phase.
-
Detect the derivative at approximately 231 nm.
-
Mandatory Visualization
Caption: General workflow for the derivatization and analysis of this compound.
References
- 1. An Improved PMP Derivatization Method for Analyzing Monosaccharide Composition [cjcu.jlu.edu.cn]
- 2. Revisiting Monosaccharide Analysis – Quantitation of a Comprehensive Set of Monosaccharides using Dynamic Multiple Reaction Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of monosaccharide determination using anthranilic acid and 1-phenyl-3-methyl-5-pyrazolone for gastropod analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 1L-epi-2-Inosose Stability and Handling
Welcome to the technical support center for 1L-epi-2-Inosose. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the storage, handling, and strategies to improve the shelf-life of this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
A1: For optimal stability, this compound should be stored at 2-8°C. This temperature range helps to minimize degradation and preserve the integrity of the compound.
Q2: My this compound solution has turned a yellow or brownish color. What could be the cause?
A2: Discoloration of your this compound solution is often an indication of degradation. As a ketose, this compound is susceptible to dehydration, especially when heated or exposed to acidic conditions, which can lead to the formation of colored byproducts. It is also prone to Maillard reactions in the presence of amino acids, which can cause browning. To mitigate this, ensure your solutions are prepared with high-purity solvents, stored at the recommended temperature, and protected from light.
Q3: Can I store this compound in solution? If so, for how long and under what conditions?
A3: While solid, crystalline this compound is more stable for long-term storage, solutions can be prepared for immediate or short-term use. Based on stability studies of similar inositols, aqueous solutions of this compound are expected to be reasonably stable for up to 14 days when stored at 2-8°C and protected from light.[1][2][3] For longer-term storage, it is advisable to prepare aliquots of the solution and freeze them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q4: What is the impact of pH on the stability of this compound?
A4: The pH of the solution can significantly impact the stability of this compound. Ketoses are generally more susceptible to degradation under both acidic and alkaline conditions. Acidic conditions can catalyze dehydration reactions, while alkaline conditions can promote isomerization to aldoses and other rearrangements. For optimal stability, it is recommended to maintain the pH of the solution close to neutral (pH 6-7.5). The use of a suitable buffer system, such as a phosphate buffer, can help maintain a stable pH.[4][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected loss of compound activity or concentration in solution. | Degradation due to improper storage conditions (temperature, light exposure). | Store solutions at 2-8°C, protected from light. For longer-term storage, freeze aliquots at -20°C or -80°C. |
| pH of the solution is not optimal. | Buffer the solution to a pH between 6.0 and 7.5 using a non-reactive buffer system (e.g., phosphate buffer). | |
| Presence of reactive impurities in solvents or reagents. | Use high-purity, sterile solvents and reagents for all experiments. | |
| Discoloration (yellowing/browning) of solid this compound. | Exposure to high temperatures, humidity, or light during storage. | Ensure the compound is stored in a tightly sealed container at 2-8°C in a dark, dry place. |
| Contamination with impurities. | Source high-purity this compound from a reputable supplier. | |
| Inconsistent experimental results between different batches of this compound. | Batch-to-batch variability in purity or degradation. | Perform a quality control check on new batches, for example, by measuring purity via HPLC. |
| Different handling and storage procedures for each batch. | Standardize your protocols for solution preparation, storage, and handling across all experiments. |
Strategies to Improve Shelf-Life
To extend the shelf-life of this compound in both solid and solution forms, consider the following strategies:
Control of Environmental Factors:
-
Temperature: As a primary control measure, strict adherence to the recommended storage temperature of 2-8°C is crucial. For solutions intended for longer-term storage, freezing at -20°C or -80°C is recommended.
-
Light: Protect both solid and solution forms of this compound from light by using amber vials or storing them in the dark.
-
Moisture: Store the solid compound in a desiccated environment to prevent hydrolysis and degradation.
Use of Stabilizers and Excipients:
-
Polyols: The addition of polyols such as sorbitol, mannitol, or glycerol can enhance the stability of carbohydrates by promoting the native conformation and increasing the energy barrier for degradation.
-
Antioxidants: To mitigate oxidative degradation, consider the addition of antioxidants like ascorbic acid (Vitamin C) or alpha-lipoic acid, particularly if the experimental system is susceptible to oxidative stress.
-
Buffering Agents: Maintaining a neutral pH is critical. Use of phosphate or histidine buffers can help prevent acid- or base-catalyzed degradation.
Lyophilization (Freeze-Drying):
For long-term storage, especially for valuable or sensitive samples, lyophilization is a highly effective method. This process removes water at low temperatures, significantly reducing the potential for hydrolytic degradation.
-
Cryoprotectants/Lyoprotectants: The inclusion of excipients such as sucrose, trehalose, or dextran during lyophilization can protect this compound from the stresses of freezing and drying, resulting in a stable, easily reconstitutable cake.
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Aqueous Solution by HPLC
This protocol outlines a method to quantify the stability of this compound in solution over time under different storage conditions.
Materials:
-
This compound
-
High-purity water (HPLC grade)
-
Phosphate buffer (e.g., 50 mM, pH 7.0)
-
HPLC system with a suitable column (e.g., a carbohydrate analysis column or a reverse-phase C18 column with appropriate mobile phase) and detector (e.g., Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD))
-
Vials for storage at different temperatures (e.g., 4°C, 25°C)
-
Light-blocking containers or aluminum foil
Methodology:
-
Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in the desired solvent (e.g., high-purity water or phosphate buffer).
-
Aliquoting: Aliquot the solution into multiple vials to avoid repeated sampling from the same stock.
-
Storage Conditions: Store the vials under different conditions to be tested (e.g., 4°C in the dark, 25°C in the dark, 25°C with light exposure).
-
Time Points: At designated time points (e.g., 0, 1, 3, 7, and 14 days), remove one vial from each storage condition for analysis.
-
HPLC Analysis:
-
Equilibrate the HPLC system with the appropriate mobile phase.
-
Inject a known volume of the sample onto the column.
-
Run the analysis and record the chromatogram.
-
The concentration of this compound is determined by comparing the peak area to a standard curve prepared from freshly dissolved compound.
-
-
Data Analysis: Plot the concentration of this compound as a function of time for each storage condition to determine the degradation rate.
Protocol 2: Lyophilization of this compound with a Stabilizer
This protocol describes a general procedure for freeze-drying this compound with a cryoprotectant to enhance its long-term stability.
Materials:
-
This compound
-
Cryoprotectant (e.g., sucrose or trehalose)
-
High-purity water
-
Lyophilizer
-
Serum vials and stoppers
Methodology:
-
Formulation Preparation: Prepare an aqueous solution of this compound (e.g., 10 mg/mL) containing a cryoprotectant (e.g., 5% w/v sucrose).
-
Dispensing: Dispense the formulation into lyophilization vials.
-
Freezing: Place the vials in the lyophilizer and freeze the samples to a temperature well below the eutectic point of the formulation (e.g., -40°C or lower).
-
Primary Drying (Sublimation): Apply a vacuum to the chamber and gradually increase the shelf temperature to allow the frozen water to sublime. This step is typically carried out for an extended period (e.g., 24-48 hours).
-
Secondary Drying (Desorption): After all the ice has sublimed, increase the shelf temperature further (e.g., to 25°C) under high vacuum to remove any residual bound water. This step usually takes several hours.
-
Stoppering and Sealing: Once the drying cycle is complete, the vials are stoppered under vacuum or after backfilling with an inert gas like nitrogen, and then sealed.
-
Storage: The lyophilized product should be stored at the recommended temperature (e.g., 2-8°C) until reconstitution.
Visualizations
Caption: Factors influencing the stability of this compound.
Caption: Workflow for assessing the stability of this compound.
References
- 1. Inositol Analysis by HPLC and Its Stability in Scavenged Sample Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inositol Analysis by HPLC and Its Stability in Scavenged Sample Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: 1L-epi-2-Inosose Production & Extraction
Welcome to the technical support center for the production and extraction of 1L-epi-2-Inosose. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the microbial conversion of myo-inositol and subsequent purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most efficient method for producing this compound?
A1: The most efficient documented method for producing this compound is through the microbial oxidation of myo-inositol. This biotransformation process utilizes specific strains of gram-negative bacteria to stereoselectively oxidize myo-inositol to L-epi-2-inosose. This biological method avoids the harsh chemical reagents and formation of racemic mixtures associated with purely chemical synthesis routes.[1]
Q2: Which microorganisms are known to convert myo-inositol to this compound?
A2: Several genera of gram-negative bacteria have been identified for their ability to perform this conversion. These include Xanthomonas, Pseudomonas, Acetobacter, Gluconobacter, Agrobacterium, Erwinia, Enterobacter, Serratia, and Yersinia.[1] Specific strains identified with high activity include Xanthomonas sp. AB 10119, Pseudomonas sp. AB 10215, and Erwinia sp. 10135.[1] The historical use of Acetobacter suboxydans for the oxidation of various inositols is also well-documented.[2][3]
Q3: What are the key stages of the this compound production and extraction process?
A3: The overall process can be broken down into three main stages:
-
Fermentation: Aerobic cultivation of a selected microorganism in a nutrient-rich medium containing myo-inositol as the substrate.
-
Cell Separation: Removal of the microbial cells from the fermentation broth to obtain a cell-free supernatant containing the product.
-
Purification: Isolation and purification of this compound from the supernatant using techniques such as ion-exchange chromatography, activated charcoal treatment, and crystallization.
Q4: How can I monitor the progress of the fermentation and quantify the concentration of this compound?
A4: High-Performance Liquid Chromatography (HPLC) is a standard method for monitoring the components in a fermentation broth. A system equipped with a refractive index (RI) detector or a UV detector (after derivatization, if necessary) can be used to quantify the consumption of the myo-inositol substrate and the formation of the this compound product.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the production and extraction of this compound.
Problem 1: Low or No Conversion of myo-Inositol to this compound
| Possible Cause | Troubleshooting Step |
| Suboptimal Fermentation Conditions | Verify and optimize key fermentation parameters. Ensure the pH is maintained within the optimal range for the selected microorganism (typically between 5.0 and 9.0). Maintain the optimal temperature (generally 20°C to 45°C). |
| Inadequate Aeration and Agitation | Ensure sufficient dissolved oxygen levels by optimizing the aeration rate (e.g., 1-2 vvm) and agitation speed (e.g., 200-400 rpm) in the fermenter. Oxygen is critical for the oxidative conversion. |
| Nutrient Limitation in the Medium | Review and optimize the composition of the fermentation medium. Ensure adequate concentrations of carbon and nitrogen sources, as well as essential minerals like phosphates and sulfates. |
| Inactive or Low-Activity Inoculum | Prepare a fresh seed culture under optimal growth conditions. Ensure the inoculum is in the exponential growth phase when transferred to the main fermenter. |
| Presence of Inhibitory Substances | Use high-purity medium components. If using complex nitrogen sources, be aware of potential batch-to-batch variability that might introduce inhibitors. |
Problem 2: Difficulty in Purifying this compound from the Fermentation Broth
| Possible Cause | Troubleshooting Step |
| Inefficient Cell Removal | Incomplete removal of cells and cell debris can interfere with downstream purification. Use centrifugation at appropriate speeds followed by microfiltration or ultrafiltration for complete clarification of the supernatant. |
| Poor Binding to Ion-Exchange Resin | Adjust the pH and ionic strength of the supernatant to optimize binding to the selected ion-exchange resin. Perform small-scale trials to determine the optimal binding and elution conditions. |
| Co-elution of Impurities | Optimize the gradient and/or mobile phase composition during chromatography to improve the resolution between this compound and other broth components. Consider using a combination of different chromatography techniques (e.g., ion-exchange followed by gel filtration). |
| Failure to Crystallize | Ensure the this compound solution is sufficiently concentrated and pure. The presence of impurities can inhibit crystallization. Try different solvents or solvent mixtures and control the cooling rate to promote crystal formation. Treatment with activated charcoal can help remove colored impurities that may hinder crystallization. |
Experimental Protocols
Protocol 1: Microbial Production of this compound
This protocol provides a general methodology for the production of this compound using a suitable bacterial strain.
-
Inoculum Preparation:
-
Prepare a seed culture by inoculating a suitable bacterial strain (e.g., Xanthomonas sp.) into a sterile medium containing a carbon source, nitrogen source, and essential minerals.
-
Incubate the seed culture under aerobic conditions (e.g., 30°C with shaking at 200 rpm) until it reaches the mid-to-late exponential growth phase.
-
-
Fermentation:
-
Prepare and sterilize the production medium in a fermenter. The medium should contain myo-inositol as the primary substrate, along with other necessary nutrients.
-
Inoculate the fermenter with the prepared seed culture.
-
Maintain the fermentation under controlled aerobic conditions. Key parameters to monitor and control include:
-
Temperature
-
pH
-
Dissolved oxygen level
-
Agitation speed
-
-
Periodically take samples to monitor the consumption of myo-inositol and the production of this compound using HPLC.
-
-
Harvesting and Cell Separation:
-
Once the conversion of myo-inositol has maximized (or reached a plateau), harvest the fermentation broth.
-
Separate the bacterial cells from the broth by centrifugation.
-
Further clarify the resulting supernatant by filtration to remove any remaining cells and debris. The clarified supernatant contains the crude this compound.
-
Protocol 2: Purification of this compound
This protocol outlines the steps for purifying this compound from the clarified fermentation supernatant.
-
Ion-Exchange Chromatography:
-
Pass the clarified supernatant through a column packed with a suitable ion-exchange resin to capture the this compound.
-
Wash the column with a suitable buffer to remove unbound impurities.
-
Elute the bound this compound using a buffer with an appropriate pH or ionic strength gradient.
-
Collect the fractions containing the product, identified by HPLC analysis.
-
-
Activated Charcoal Treatment (Optional):
-
If the pooled fractions are colored, treat the solution with activated charcoal to remove pigments and other organic impurities.
-
Filter the solution to remove the activated charcoal.
-
-
Concentration and Crystallization:
-
Concentrate the purified this compound solution under reduced pressure (e.g., using a rotary evaporator).
-
Induce crystallization from the concentrated solution. This may involve cooling, adding a non-solvent, or a combination of both.
-
Collect the crystals by filtration, wash them with a cold solvent, and dry them under vacuum.
-
Visualizations
Caption: Workflow for the production of this compound.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. DE60033941T2 - NOVEL METHOD FOR THE PREPARATION OF L-EPI-2-INOSOSE AND NOVEL METHOD FOR THE PREPARATION OF EPI-INOSITOL - Google Patents [patents.google.com]
- 2. Oxidation of inositol by Acetobacter suboxydans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The stereochemistry of an enzymatic reaction; the oxidation of 1-, d-, and epi-inositol by Acetobacter suboxydans - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with co-eluting compounds in 1L-epi-2-Inosose analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1L-epi-2-Inosose analysis. The primary focus is on addressing the common challenge of co-eluting compounds during chromatographic analysis.
Troubleshooting Guides and FAQs
Issue: Co-eluting peaks observed during this compound analysis.
Co-elution, the incomplete separation of two or more compounds in a chromatographic system, is a frequent challenge in the analysis of small, polar molecules like this compound. This can lead to inaccurate quantification and misidentification. The most common co-eluting compounds with this compound are its isomers and other structurally similar inositols or sugars present in the sample matrix.
FAQs
Q1: What are the most likely compounds to co-elute with this compound?
A1: The most probable co-eluting compounds are other inosose isomers and stereoisomers of inositol, such as myo-inositol, D-chiro-inositol, and scyllo-inositol.[1] Due to their similar chemical structures and physical properties, they often exhibit very close retention times in both gas chromatography (GC) and liquid chromatography (LC). Other monosaccharides and their derivatives present in complex biological matrices can also potentially co-elute.
Q2: How can I confirm if a chromatographic peak corresponds to pure this compound or is a mixture of co-eluting compounds?
A2: Peak purity analysis is essential. For High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD), you can assess peak purity by comparing the UV-Vis spectra across the peak. Significant spectral differences suggest the presence of more than one compound. When using Mass Spectrometry (MS) as a detector (in either GC-MS or LC-MS), you can evaluate the mass spectra across the chromatographic peak. A changing mass spectrum is a strong indicator of co-elution.[2]
Q3: What are the initial steps to troubleshoot co-elution in my HPLC method?
A3: Start by optimizing your mobile phase. For normal-phase or hydrophilic interaction liquid chromatography (HILIC), adjusting the ratio of your organic solvent (e.g., acetonitrile) to your aqueous phase can significantly impact retention and selectivity.[2] Consider a shallower gradient to improve the separation of closely eluting peaks. Modifying the pH of the mobile phase can also be effective for ionizable compounds.
Q4: My peaks are still co-eluting after mobile phase optimization. What should I try next?
A4: If mobile phase optimization is insufficient, consider changing your stationary phase. Different column chemistries offer varying selectivities. For instance, a porous graphitized carbon (PGC) column is known for its ability to separate isomeric oligosaccharides.[2] High-Performance Anion-Exchange Chromatography (HPAEC) is another powerful technique for resolving neutral and acidic sugars.[2]
Q5: I am using Gas Chromatography (GC-MS) for my analysis. How can I resolve co-eluting peaks?
A5: For GC-MS, the temperature program is a critical parameter. Decreasing the temperature ramp rate can enhance separation. Additionally, ensure you are using an appropriate GC column. If you are using a standard non-polar column (like a DB-5), switching to a more polar column might provide the necessary selectivity to separate isomers. Derivatization is also a key step in GC analysis of sugars; trying different derivatization reagents may alter the chromatographic behavior of the isomers and improve separation.
Q6: Can derivatization help in resolving co-eluting compounds?
A6: Yes, derivatization is a common strategy, particularly for GC analysis. Converting the polar hydroxyl groups of this compound and its isomers into less polar derivatives (e.g., trimethylsilyl ethers or acetates) increases their volatility and can improve chromatographic separation. Different derivatization procedures can lead to different separation profiles, so it may be necessary to test more than one method.
Data Presentation
The following table summarizes representative validation data for the analysis of inositol isomers, which can serve as a benchmark when developing a method for this compound. This data is adapted from a validated GC-MS/MS method for myo-inositol and D-chiro-inositol.
| Parameter | myo-Inositol | D-chiro-Inositol | Acceptance Criteria |
| Linearity (R²) | >0.999 | >0.999 | >0.99 |
| Limit of Detection (LOD) | ≤ 30 ng/mL | ≤ 3 ng/mL | Reportable |
| Limit of Quantification (LOQ) | 0.500 µg/mL | 0.005 µg/mL | Within 20% Accuracy & Precision |
| Intra-day Precision (%RSD) | < 6% | < 6% | < 15% |
| Inter-day Precision (%RSD) | < 6% | < 6% | < 15% |
| Accuracy (Recovery %) | 97.11 - 99.35% | 107.82 - 113.09% | 85 - 115% |
Experimental Protocols
Below is a detailed methodology for a representative GC-MS analysis of inositol isomers, which can be adapted for this compound analysis.
Sample Preparation and Derivatization
-
Sample Extraction: For biological samples, perform a protein precipitation step followed by liquid-liquid extraction or solid-phase extraction (SPE) to isolate the polar metabolites.
-
Derivatization:
-
Evaporate the extracted sample to dryness under a stream of nitrogen.
-
Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) and incubate at 37°C for 90 minutes to protect the ketone group.
-
Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) and incubate at 70°C for 30 minutes to silylate the hydroxyl groups.
-
GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL (splitless).
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 1 minute.
-
Ramp to 180°C at 10°C/min.
-
Ramp to 280°C at 5°C/min, hold for 10 minutes.
-
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan.
Mandatory Visualization
References
Technical Support Center: Enhancing the In Vivo Bioavailability of 1L-epi-2-Inosose
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the in vivo bioavailability of 1L-epi-2-Inosose.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a sugar derivative with potential applications in pharmaceutical development.[1] As a hydrophilic small molecule, it may exhibit low and variable oral bioavailability due to limited permeability across the intestinal epithelium. Optimizing its systemic exposure is crucial for achieving desired therapeutic effects in in vivo studies.
Q2: Are there any known data on the oral bioavailability of this compound?
A2: Currently, there is no specific published data on the oral bioavailability of this compound. However, studies on other inositol stereoisomers, such as myo-inositol and D-chiro-inositol, suggest that these compounds can have low and variable intestinal absorption. This has led to the concept of "inositol resistance" in some subjects, which is partly attributed to poor bioavailability.[2][3]
Q3: What are the primary formulation strategies to enhance the oral bioavailability of a hydrophilic compound like this compound?
A3: Several strategies can be employed to improve the oral bioavailability of hydrophilic compounds:
-
Permeation Enhancers: These agents transiently increase the permeability of the intestinal epithelium, allowing for greater drug absorption. A notable example is the co-administration of α-lactalbumin, which has been shown to significantly increase the bioavailability of myo-inositol.[1][2] Other permeation enhancers include medium-chain fatty acids and their derivatives.
-
Lipid-Based Formulations: Encapsulating the hydrophilic drug in liposomes can protect it from degradation in the gastrointestinal tract and improve its absorption.
-
Complexation: Forming a complex of the hydrophilic drug with a lipophilic molecule can increase its partitioning into the intestinal membrane. For instance, complexation of a hydrophilic compound with sodium lauryl sulfate has been shown to enhance bioavailability.
-
Nanoparticle Systems: Formulating the drug into nanoparticles can increase its surface area and improve its interaction with the intestinal mucosa, potentially leading to enhanced absorption.
Troubleshooting Guide: Low Oral Bioavailability of this compound
This guide provides potential solutions to common issues encountered during in vivo studies with this compound.
| Problem | Potential Cause | Suggested Solution |
| Low Cmax and AUC after oral administration | Poor absorption from the gastrointestinal tract. | 1. Co-administer with a permeation enhancer: Formulate this compound with α-lactalbumin. Studies on myo-inositol have shown a significant increase in plasma concentrations with this approach. 2. Develop a liposomal formulation: Encapsulating this compound in liposomes can protect it from the harsh GI environment and facilitate its transport across the intestinal barrier. |
| High variability in plasma concentrations between subjects | Inconsistent absorption rates. | 1. Standardize fasting conditions: Ensure all animals are fasted for a consistent period before dosing to minimize variability in gastric emptying and intestinal motility. 2. Use an in situ gelling formulation: This can increase the residence time of the drug in the intestine, leading to more consistent absorption. |
| Rapid clearance from plasma | Fast metabolism or renal excretion. | 1. Investigate metabolic pathways: Conduct in vitro metabolism studies using liver microsomes to understand the metabolic stability of this compound. 2. Consider alternative routes of administration: If oral bioavailability remains a challenge, explore intravenous or intraperitoneal administration to achieve higher and more consistent systemic exposure for initial efficacy studies. |
Quantitative Data on Bioavailability Enhancement of Inositol Isomers
The following table summarizes the reported improvements in the bioavailability of myo-inositol when co-administered with a permeation enhancer. This data can serve as a benchmark for formulating this compound.
| Compound | Formulation Strategy | Animal/Subject | Key Pharmacokinetic Parameter Change | Reference |
| myo-inositol | Co-administration with α-lactalbumin | Healthy human volunteers | Cmax increased by 32.4%; AUC(0-300 min) increased by 27.5% | |
| myo-inositol | Co-administration with α-lactalbumin | PCOS patients (previously resistant to myo-inositol) | Ovulation was restored in over 85% of subjects, suggesting improved bioavailability and efficacy. |
Experimental Protocols
Protocol 1: In Vivo Bioavailability Study of this compound in Rats
This protocol outlines a typical in vivo study to determine the pharmacokinetic profile and oral bioavailability of this compound in rats.
1. Animal Model:
-
Species: Male Sprague-Dawley rats (8-10 weeks old, 250-300 g).
-
Acclimatization: House the animals for at least one week before the experiment with ad libitum access to food and water.
-
Fasting: Fast the rats overnight (approximately 12 hours) before drug administration, with free access to water.
2. Formulation Preparation:
-
Vehicle: Prepare a solution of this compound in sterile water or saline.
-
Enhanced Formulation (Optional): Prepare a co-formulation of this compound with a permeation enhancer (e.g., α-lactalbumin) in sterile water.
3. Drug Administration:
-
Oral (PO) Group: Administer the this compound formulation via oral gavage at a predetermined dose.
-
Intravenous (IV) Group: Administer a solution of this compound in sterile saline via the tail vein to determine the absolute bioavailability.
4. Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or saphenous vein at the following time points: 0 (pre-dose), 15, 30, 60, 90, 120, 240, 360, and 480 minutes post-dose.
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate the plasma and store the plasma at -80°C until analysis.
5. Sample Analysis:
-
Develop and validate a sensitive and specific analytical method for the quantification of this compound in rat plasma, preferably using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
6. Pharmacokinetic Analysis:
-
Calculate the key pharmacokinetic parameters including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), and t1/2 (half-life).
-
Calculate the absolute oral bioavailability (F%) using the following formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100
Experimental Workflow for In Vivo Bioavailability Study
Caption: Workflow for an in vivo bioavailability study of this compound in rats.
Inositol Signaling Pathway
Understanding the biological context of inositols is crucial. This compound, as an inositol derivative, may play a role in or be metabolized through the inositol phosphate signaling pathway. This pathway is fundamental for various cellular processes, including signal transduction, cell proliferation, and calcium homeostasis.
Caption: Simplified diagram of the inositol phosphate signaling pathway.
References
refinement of protocols for consistent 1L-epi-2-Inosose synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the consistent synthesis of 1L-epi-2-Inosose.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most prevalent and stereospecific method for the synthesis of this compound is the microbiological oxidation of myo-inositol. This biotransformation is typically carried out using whole-cell catalysis with the bacterium Gluconobacter oxydans (formerly known as Acetobacter suboxydans). This method is favored for its high selectivity, avoiding the formation of racemic mixtures that can occur with chemical oxidation methods, such as using nitric acid.
Q2: What are the critical parameters for a successful microbiological oxidation of myo-inositol?
A2: Key parameters for a successful synthesis include the health and activity of the Gluconobacter oxydans culture, the composition of the culture medium, pH, temperature, and aeration. Optimization of these factors is crucial for achieving high yields and purity.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the conversion of myo-inositol to this compound can be monitored using techniques such as High-Performance Liquid Chromatography (HPLC). This allows for the quantification of the substrate (myo-inositol) and the product (this compound) over time.
Q4: What are the recommended storage conditions for this compound?
A4: this compound should be stored at 2-8°C to ensure its stability.[1] Some suppliers recommend storage at -20°C for long-term preservation.[2] It is typically a white to off-white crystalline powder.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive or unhealthy bacterial culture. 2. Suboptimal culture medium composition. 3. Incorrect pH of the culture medium. 4. Inadequate aeration. | 1. Use a fresh, actively growing culture of Gluconobacter oxydans. Ensure proper inoculum size and growth phase. 2. Optimize the concentrations of carbon and nitrogen sources, as well as essential minerals. Refer to the optimized medium composition table below. 3. Maintain the pH of the medium within the optimal range for Gluconobacter oxydans (typically around 5.0-6.5). Use a buffered medium. 4. Ensure vigorous shaking or sparging to provide sufficient oxygen for the oxidation reaction. |
| Low Yield of Purified Product | 1. Inefficient extraction from the culture broth. 2. Loss of product during purification steps. 3. Incomplete conversion of myo-inositol. | 1. Ensure complete removal of bacterial cells before proceeding with purification. 2. Optimize the ion-exchange chromatography protocol, including resin selection, buffer pH, and salt gradient for elution. 3. Extend the reaction time and continue to monitor by HPLC until the myo-inositol is consumed. |
| Impure Product After Purification | 1. Co-elution of impurities during ion-exchange chromatography. 2. Presence of residual salts from the elution buffer. 3. Incomplete removal of colored impurities. | 1. Adjust the pH of the buffers or the salt gradient to improve the separation of the target compound from impurities. Consider a multi-step purification approach. 2. Desalt the fractions containing the product using a suitable method like size-exclusion chromatography or dialysis. 3. Treat the solution with activated charcoal to remove colored impurities before crystallization. |
| Difficulty with Crystallization | 1. Solution is not sufficiently supersaturated. 2. Presence of impurities inhibiting crystal formation. 3. Inappropriate solvent or temperature. | 1. Concentrate the purified solution to achieve supersaturation. Slow evaporation of the solvent can promote crystal growth. 2. Ensure the purity of the this compound solution is high (≥98% by HPLC is recommended). Re-purify if necessary. 3. Experiment with different solvent systems (e.g., water-ethanol mixtures) and crystallization temperatures (e.g., 4°C). |
| Browning of the Culture Medium | Formation of Maillard reaction products or other colored byproducts. | While some color change can be normal, excessive browning might indicate issues with the medium or sterilization. Ensure proper sterilization procedures and consider using activated charcoal treatment during purification. |
Data Presentation
Table 1: Optimized Culture Medium for Gluconobacter oxydans
| Component | Concentration | Purpose |
| myo-Inositol | 50-100 g/L | Substrate |
| Yeast Extract | 5-10 g/L | Nitrogen, vitamin, and mineral source |
| Peptone | 5 g/L | Nitrogen source |
| KH2PO4 | 1-2 g/L | Buffering agent and phosphorus source |
| MgSO4·7H2O | 0.5 g/L | Source of magnesium ions |
| (NH4)2SO4 | 2-3 g/L | Nitrogen source |
| pH | 5.0 - 6.0 | Optimal pH for bacterial growth and enzyme activity |
Table 2: Typical Yields and Purity
| Stage | Yield | Purity (by HPLC) |
| Biotransformation | >90% conversion | - |
| Post-Purification | 70-80% | >95% |
| Post-Crystallization | 60-70% | ≥98% |
Experimental Protocols
Protocol 1: Microbiological Synthesis of this compound
-
Inoculum Preparation:
-
Prepare a seed culture of Gluconobacter oxydans in a suitable medium (e.g., yeast extract, peptone, glucose) and incubate at 30°C with shaking (200 rpm) for 24-48 hours until a dense culture is obtained.
-
-
Production Culture:
-
Prepare the production medium as detailed in Table 1.
-
Sterilize the medium by autoclaving at 121°C for 15 minutes.
-
Allow the medium to cool to room temperature and then inoculate with 5-10% (v/v) of the seed culture.
-
Incubate the production culture at 30°C with vigorous shaking (200-250 rpm) to ensure adequate aeration.
-
Monitor the conversion of myo-inositol to this compound by taking samples periodically and analyzing them by HPLC. The reaction is typically complete within 48-72 hours.
-
-
Cell Removal:
-
Once the reaction is complete, harvest the culture broth and centrifuge at 8,000 x g for 20 minutes to pellet the bacterial cells.
-
Collect the supernatant, which contains the this compound.
-
Protocol 2: Purification of this compound
-
Decolorization:
-
To the cell-free supernatant, add activated charcoal (1-2% w/v) and stir for 1-2 hours at room temperature.
-
Remove the charcoal by filtration.
-
-
Ion-Exchange Chromatography:
-
The clarified supernatant can be purified using ion-exchange chromatography.
-
Cation-Exchange Chromatography:
-
Equilibrate a strong acid cation-exchange column (e.g., Dowex 50W-X8) with deionized water.
-
Load the decolorized supernatant onto the column.
-
Wash the column with deionized water to remove unbound impurities.
-
Elute the this compound with a weak base, such as a low concentration of ammonium hydroxide.
-
-
Anion-Exchange Chromatography:
-
Alternatively, use a weak base anion-exchange column.
-
Equilibrate the column with a suitable buffer at a slightly basic pH.
-
Load the sample and wash with the equilibration buffer.
-
Elute with a decreasing pH gradient or an increasing salt gradient.
-
-
-
Fraction Analysis:
-
Collect fractions during elution and analyze them for the presence of this compound using HPLC.
-
Pool the fractions containing the pure product.
-
-
Crystallization:
-
Concentrate the pooled fractions under reduced pressure.
-
To the concentrated aqueous solution, add ethanol or isopropanol until turbidity is observed.
-
Allow the solution to stand at 4°C for 24-48 hours to facilitate crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low yield in this compound synthesis.
Caption: Simplified pathway of myo-inositol to this compound conversion.
References
Validation & Comparative
A Comparative Analysis of the Biological Activities of Myo-Inositol and its Epimer, 1L-epi-2-Inosose
A comprehensive review of available scientific literature reveals a significant disparity in the understanding of the biological activities of myo-inositol and 1L-epi-2-inosose. While myo-inositol is a well-researched carbocyclic sugar with established roles in a multitude of cellular processes, data on the specific biological functions of this compound is notably absent in the current body of scientific publications. This guide, therefore, presents a detailed overview of the biological activity of myo-inositol, supported by experimental data and protocols, and contrasts this with the limited information available for the broader category of epi-inositol.
Introduction to Inositol Isomers
Inositols are a group of nine stereoisomers of cyclohexane-1,2,3,4,5,6-hexol, with myo-inositol being the most abundant and biologically significant form in nature.[1][2] These compounds, often referred to as vitamin-like substances, are crucial components of cell membranes and act as second messengers in various signal transduction pathways.[1][3] The spatial orientation of the hydroxyl groups on the cyclohexane ring defines the isomer and dictates its biological function. While myo-inositol and D-chiro-inositol are the most studied isomers, others like epi-inositol are less characterized. It is important to note that information on epi-inositol may not be directly applicable to the specific this compound isomer.
Biological Activity of myo-Inositol
myo-Inositol plays a pivotal role in numerous physiological processes, most notably in insulin signaling, glucose metabolism, and reproductive health.
Role in Insulin Signaling and Glucose Metabolism
myo-Inositol is a key precursor for the synthesis of inositol phosphoglycans (IPGs) and phosphoinositides, which are crucial second messengers in the insulin signaling cascade.[1] Upon insulin binding to its receptor, a series of intracellular events are triggered, leading to the translocation of glucose transporter 4 (GLUT4) to the cell membrane, facilitating glucose uptake. Supplementation with myo-inositol has been shown to improve insulin sensitivity and glucose metabolism, making it a subject of interest for conditions like Polycystic Ovary Syndrome (PCOS) and metabolic syndrome.
The insulin signaling pathway, in which myo-inositol is a key player, is a complex cascade of protein phosphorylation and activation events. A simplified representation of this pathway is illustrated below.
Caption: Simplified Insulin Signaling Pathway showing the role of myo-inositol.
Role in Reproductive Health
myo-Inositol is highly concentrated in follicular fluid and plays a critical role in oocyte maturation and quality. In women with PCOS, supplementation with myo-inositol has been shown to improve ovarian function, restore menstrual cyclicity, and improve pregnancy rates. It is believed to exert these effects by improving insulin sensitivity and modulating the downstream signaling of follicle-stimulating hormone (FSH).
Biological Activity of this compound and epi-Inositol
As of the latest literature review, there is no available scientific data on the biological activity of This compound .
However, limited research exists for the broader category of epi-inositol . One study investigating the anxiolytic effects of inositol isomers in a rat model of anxiety found that chronic intraperitoneal injections of epi-inositol reduced anxiety levels more effectively than myo-inositol. This suggests that stereoisomerism plays a critical role in the biological activity of inositols and that different isomers may have distinct pharmacological profiles.
Comparative Data
Due to the lack of data for this compound, a direct quantitative comparison with myo-inositol is not possible. The following table summarizes the known biological activities of myo-inositol.
| Biological Parameter | myo-Inositol | This compound |
| Role in Insulin Signaling | Well-established; acts as a precursor to second messengers (IPGs, phosphoinositides) that modulate the insulin signaling cascade. | No data available |
| Effect on Glucose Metabolism | Improves insulin sensitivity and glucose uptake. | No data available |
| Role in Reproductive Health | Crucial for oocyte maturation and quality; improves ovarian function in PCOS. | No data available |
| Anxiolytic Effects | Demonstrated anxiolytic effects in animal models. | No data available (epi-inositol showed stronger effects than myo-inositol) |
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the biological activity of inositols. These protocols are primarily established for myo-inositol but could be adapted for the study of other isomers like this compound, should the compound become available for research.
Protocol 1: Quantification of myo-Inositol in Biological Samples by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a common method for the sensitive and specific quantification of myo-inositol in tissue or cell extracts.
Caption: Workflow for the quantification of myo-inositol by GC-MS.
Methodology:
-
Sample Preparation:
-
Homogenize tissue or cell pellets in a suitable solvent (e.g., methanol/water).
-
Perform a liquid-liquid extraction to separate the polar metabolites, including inositols.
-
Dry the polar extract under a stream of nitrogen or by lyophilization.
-
-
Derivatization:
-
To make the inositols volatile for GC analysis, derivatize the hydroxyl groups. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Incubate the dried extract with the derivatization reagent at an elevated temperature (e.g., 70°C) for a specified time (e.g., 60 minutes).
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer.
-
Separate the analytes on a suitable capillary column (e.g., DB-5ms).
-
Use the mass spectrometer in selected ion monitoring (SIM) mode for specific and sensitive detection of the inositol derivatives.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of myo-inositol.
-
Quantify the amount of myo-inositol in the samples by comparing the peak areas to the standard curve.
-
Protocol 2: Assessment of Insulin-Stimulated Glucose Uptake in Adipocytes
This protocol measures the effect of inositols on glucose uptake in fat cells, a key indicator of insulin sensitivity.
Methodology:
-
Cell Culture and Differentiation:
-
Culture pre-adipocyte cell lines (e.g., 3T3-L1) to confluence.
-
Induce differentiation into mature adipocytes using a standard cocktail of reagents (e.g., dexamethasone, isobutylmethylxanthine, and insulin).
-
-
Inositol Treatment and Insulin Stimulation:
-
Pre-incubate the differentiated adipocytes with varying concentrations of the inositol isomer of interest (e.g., myo-inositol) for a specified duration.
-
Stimulate the cells with a sub-maximal concentration of insulin (e.g., 10 nM) for a short period (e.g., 20 minutes). Include a non-stimulated control.
-
-
Glucose Uptake Assay:
-
Initiate the glucose uptake by adding a solution containing a radiolabeled glucose analog (e.g., 2-deoxy-D-[³H]glucose) for a short time (e.g., 5 minutes).
-
Terminate the uptake by washing the cells with ice-cold phosphate-buffered saline (PBS).
-
-
Measurement and Analysis:
-
Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
Normalize the glucose uptake to the total protein content of each sample.
-
Compare the insulin-stimulated glucose uptake in the presence and absence of the inositol isomer.
-
Conclusion
The biological significance of myo-inositol, particularly in insulin signaling and reproductive health, is well-documented and supported by a substantial body of research. In contrast, the biological activity of this compound remains uncharacterized in the scientific literature. The limited findings on epi-inositol suggest that other isomers may possess unique and potent biological activities, highlighting the need for further investigation into the therapeutic potential of the full spectrum of inositol stereoisomers. Future research efforts are required to isolate or synthesize this compound and evaluate its biological functions to enable a direct and meaningful comparison with myo-inositol.
References
A Comparative Analysis of Inositol Isomers as Therapeutic Agents: The Case of Scyllo-inositol Versus the Enigmatic 1L-epi-2-Inosose
A significant disparity in research and therapeutic development exists between the inositol stereoisomers scyllo-inositol and 1L-epi-2-inosose. While scyllo-inositol has been the subject of numerous preclinical and clinical investigations, particularly for neurodegenerative diseases like Alzheimer's, this compound remains primarily a biochemical reagent with no substantive evidence of therapeutic application. This guide provides a comprehensive comparison based on the available scientific literature, highlighting the extensive data supporting scyllo-inositol's potential and the current void in therapeutic research for this compound.
Overview of Inositol Isomers
Inositols are a group of nine naturally occurring stereoisomers of cyclohexane-1,2,3,4,5,6-hexol, with myo-inositol being the most abundant in biological systems. These sugar-like molecules play crucial roles in cellular signaling as second messengers.[1] Among the other isomers, scyllo-inositol and epi-inositol have garnered attention for their potential therapeutic properties, especially in the context of protein misfolding diseases.[1][2]
Comparative Summary
The following table summarizes the key characteristics and current understanding of scyllo-inositol and this compound.
| Feature | scyllo-Inositol | This compound |
| Primary Role | Investigational therapeutic agent | Biochemical reagent |
| Therapeutic Area of Interest | Alzheimer's disease and other neurodegenerative disorders[3] | Primarily used in the synthesis of pharmaceuticals (e.g., antiviral, anticancer agents) |
| Mechanism of Action (Proposed) | Inhibits amyloid-beta (Aβ) aggregation and fibril formation[2] | Not applicable in a therapeutic context based on available data. |
| Preclinical Data | Evidence of improved cognitive function and reduced Aβ pathology in mouse models of Alzheimer's disease. | No publicly available preclinical data for therapeutic applications. |
| Clinical Trial Data | Has undergone Phase 2 clinical trials for Alzheimer's disease. | No registered clinical trials for therapeutic use. |
Scyllo-inositol: A Potential Therapeutic for Alzheimer's Disease
Scyllo-inositol has emerged as a promising candidate for the treatment of Alzheimer's disease due to its ability to interfere with the pathogenic aggregation of the amyloid-beta (Aβ) peptide.
Mechanism of Action
The leading hypothesis for scyllo-inositol's therapeutic effect is its direct interaction with Aβ peptides. It is believed to stabilize small, non-toxic Aβ oligomers and inhibit their assembly into the larger, neurotoxic fibrils and plaques that are a hallmark of Alzheimer's disease. Studies have shown that both scyllo-inositol and epi-inositol can induce a structural change in Aβ42, the more aggregation-prone form of the peptide, from a random coil to a beta-sheet conformation, which is thought to be a critical step in fibril formation.
Preclinical and Clinical Evidence
Preclinical studies in transgenic mouse models of Alzheimer's disease have demonstrated that oral administration of scyllo-inositol can improve cognitive function and reduce the burden of Aβ plaques in the brain. These promising results led to the investigation of scyllo-inositol in human clinical trials. A Phase 2 clinical trial evaluated the safety and efficacy of scyllo-inositol in patients with mild to moderate Alzheimer's disease.
This compound: A Molecule in Search of a Therapeutic Purpose
In stark contrast to the wealth of research on scyllo-inositol, there is a notable absence of studies investigating the therapeutic potential of this compound. This compound is commercially available and primarily used as a starting material or intermediate in the chemical synthesis of other molecules. While it has been suggested to have a role in the development of antiviral and anticancer agents, this is in the context of its use as a building block rather than as an active therapeutic agent itself.
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of scyllo-inositol can be found in the cited literature. A representative example of a protocol to assess the impact of scyllo-inositol on Aβ aggregation is provided below.
In Vitro Aβ Aggregation Assay
Objective: To determine the effect of scyllo-inositol on the aggregation of Aβ peptides.
Materials:
-
Synthetic Aβ42 peptide
-
scyllo-inositol
-
Thioflavin T (ThT)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Aβ42 peptide is dissolved in a suitable solvent (e.g., hexafluoroisopropanol) and then lyophilized to ensure a monomeric starting state.
-
The lyophilized peptide is resuspended in PBS to a final concentration of 10 µM.
-
scyllo-inositol is added to the Aβ42 solution at various molar ratios (e.g., 1:1, 1:10, 1:100 of Aβ42 to scyllo-inositol). A control sample with no scyllo-inositol is also prepared.
-
Thioflavin T is added to each sample to a final concentration of 5 µM. ThT is a fluorescent dye that binds to beta-sheet-rich structures like amyloid fibrils, and its fluorescence is proportional to the extent of aggregation.
-
The samples are incubated at 37°C with continuous gentle agitation.
-
Fluorescence is measured at regular intervals (e.g., every 30 minutes) using a fluorescence plate reader with an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.
-
The fluorescence intensity over time is plotted to generate aggregation curves. Inhibition of aggregation is determined by a decrease in the fluorescence signal in the presence of scyllo-inositol compared to the control.
Conclusion
The comparison between scyllo-inositol and this compound as therapeutic agents is currently a one-sided narrative. Scyllo-inositol is a well-researched compound with a clear therapeutic rationale and supporting preclinical and clinical data for its potential use in Alzheimer's disease. In contrast, this compound is a molecule confined to the realm of chemical synthesis, with no evidence to support its consideration as a therapeutic agent. For researchers and drug development professionals, the focus remains firmly on scyllo-inositol and other therapeutically active inositol isomers. Further investigation into the biological activities of less-studied isomers like this compound would be required to even begin to assess their therapeutic potential.
References
- 1. The Biomedical Uses of Inositols: A Nutraceutical Approach to Metabolic Dysfunction in Aging and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inositol stereoisomers stabilize an oligomeric aggregate of Alzheimer amyloid beta peptide and inhibit abeta -induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Validation of 1L-epi-2-Inosose as a Precursor for D-chiro-inositol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes to D-chiro-inositol, with a focus on validating 1L-epi-2-Inosose as a viable precursor. D-chiro-inositol is a molecule of significant interest in drug development, particularly for its role in insulin signaling pathways. This document outlines the chemical and enzymatic pathways for its synthesis, presenting experimental data to support an objective comparison of different methodologies.
Comparative Analysis of Synthetic Pathways
The synthesis of D-chiro-inositol can be achieved through various precursors and methodologies. This section compares the use of this compound with the more established precursor, myo-inositol, highlighting key performance indicators such as yield and purity.
| Precursor | Method | Reagents/Enzymes | Yield (%) | Purity (%) | Reference |
| This compound | Chemical Reduction | Sodium borohydride (NaBH₄) | High (Specific data not available in searched literature) | High (Specific data not available in searched literature) | General chemical knowledge |
| myo-inositol | Enzymatic Conversion | Inositol Dehydrogenase, Inosose Isomerase | ~11% (from 10 g/L myo-inositol to 1.1 g/L D-chiro-inositol) | High | [1] |
| myo-inositol | Enzymatic Conversion (with plant-derived enzymes) | d-ononitol dehydrogenase, d-pinitol dehydrogenase | ~16% (from 10 g/L myo-inositol to 1.6 g/L D-chiro-inositol) | High | [1] |
| Kasugamycin | Acid Hydrolysis & Acetylation/Deacetylation | Acetic anhydride, H₂SO₄, NaOMe/MeOH | 80% (from hexa-acetate intermediate) | >98% | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides protocols for the key synthetic routes discussed.
Protocol 1: Synthesis of D-chiro-inositol from this compound (Hypothetical Protocol)
Note: A specific, detailed protocol for this conversion with quantitative yield and purity data was not found in the searched literature. The following is a general hypothetical protocol based on the chemical principles of ketone reduction.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Water (deionized)
-
Dowex 50W-X8 resin (H+ form)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound in a mixture of methanol and water at 0°C.
-
Slowly add sodium borohydride to the solution while stirring.
-
Continue stirring at 0°C for 2 hours, then allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction by adding acetic acid until the effervescence ceases.
-
Remove the solvent under reduced pressure.
-
Co-evaporate the residue with methanol multiple times to remove borate esters.
-
Dissolve the residue in water and pass it through a Dowex 50W-X8 (H+ form) column to remove sodium ions.
-
Lyophilize the eluate to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol/water to yield pure D-chiro-inositol.
Protocol 2: Enzymatic Synthesis of D-chiro-inositol from myo-inositol
This process involves the use of microorganisms genetically engineered to express the necessary enzymes for the conversion.
Materials:
-
Corynebacterium glutamicum chassis strain unable to degrade inositols, overproducing inositol dehydrogenase (IolG) and inosose isomerase (Cg0212).[1]
-
myo-inositol
-
Culture medium (e.g., Luria-Bertani broth)
-
Appropriate antibiotics for plasmid maintenance
Procedure:
-
Prepare a culture of the engineered Corynebacterium glutamicum strain in the appropriate medium containing antibiotics.
-
Induce the expression of the IolG and Cg0212 enzymes using a suitable inducer (e.g., IPTG).
-
Introduce myo-inositol (e.g., 10 g/L) into the culture.[1]
-
Incubate the culture under optimal growth conditions (temperature, shaking) for a specified period to allow for the conversion of myo-inositol to D-chiro-inositol.
-
Monitor the conversion process using techniques such as HPLC.
-
After the reaction is complete, separate the cells from the culture medium by centrifugation.
-
Isolate and purify D-chiro-inositol from the supernatant using chromatographic techniques.
Visualizing the Pathways
Diagrams are provided to illustrate the key chemical and logical relationships in the synthesis of D-chiro-inositol.
References
comparative analysis of different synthesis routes for 1L-epi-2-Inosose
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis of 1L-epi-2-Inosose
This compound is a key intermediate in the synthesis of various biologically active compounds. The selection of an appropriate synthetic route is crucial for efficient and scalable production. This guide provides a comparative analysis of the primary synthesis methodologies for this compound, offering available experimental data and procedural outlines to inform research and development decisions.
Executive Summary
The synthesis of this compound can be broadly categorized into two main approaches: microbial/enzymatic synthesis and chemical synthesis. Microbial synthesis, particularly the use of Xanthomonas sp. for the direct conversion of myo-inositol, stands out as a promising one-step method that can yield a high-purity product. Chemical synthesis routes, while offering versatility, often involve multiple steps with protecting groups, potentially leading to lower overall yields and more complex purification procedures.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for the different synthesis routes. It is important to note that a direct comparison is challenging due to the variability in reporting and the multi-step nature of some chemical syntheses.
Table 1: Microbial Synthesis of this compound
| Parameter | Microbial Conversion of myo-inositol |
| Starting Material | myo-Inositol |
| Key Reagent/Microorganism | Xanthomonas sp. AB 10119 |
| Reported Yield | Data not explicitly quantified in reviewed literature |
| Reported Purity | High purity achievable after purification[1] |
| Reaction Time | Dependent on fermentation conditions (not specified) |
| Key Advantages | - Single-step conversion- Potentially cost-effective starting material- High purity of final product |
| Key Disadvantages | - Requires fermentation expertise and equipment- Yield and reaction time are strain and condition dependent |
Table 2: Chemical Synthesis of epi-Inosose Derivatives
| Parameter | Multi-step Chemical Synthesis from myo-inositol | Oxidation of myo-inositol | Synthesis via Conduritol Intermediates |
| Starting Material | myo-Inositol | myo-Inositol | myo-Inositol derivative |
| Key Reagents | Dess-Martin periodinane, TFA, Pd(PPh₃)₄ | Nitric Acid | RuCl₃, NaIO₄, Zinc, Acetylating agents |
| Overall Yield | Not reported (individual step yields are high)[2] | Not explicitly quantified | Near quantitative in final deacetylation step[3] |
| Intermediate Step Yields | Oxidation: 80-90%Deprotection: 95%Allyl removal: 70%[2] | Not available | Dihydroxylation: 95%[3] |
| Product | Protected chiro-1-inosose | DL-epi-2-inosose (racemic mixture) | epi-Inositol |
| Key Advantages | - Well-defined chemical transformations- Potentially adaptable to various scales | - Uses simple, readily available reagents | - High yield in final deprotection step |
| Key Disadvantages | - Multiple steps involving protection and deprotection- Lower overall yield is likely- Generates byproducts | - Produces a racemic mixture requiring resolution- Use of strong acid | - Multi-step process to generate the conduritol intermediate |
Experimental Protocols and Methodologies
Microbial Synthesis from myo-Inositol
This method involves the direct conversion of myo-inositol to this compound using a microorganism.
Organism: Xanthomonas sp. AB 10119
General Procedure:
-
Cultivation: The microorganism is cultivated under aerobic conditions in a liquid culture medium containing myo-inositol as the substrate, along with suitable carbon and nitrogen sources.
-
Conversion: During fermentation, the microorganism converts myo-inositol into L-epi-2-Inosose, which accumulates in the culture broth.
-
Harvesting and Separation: The culture broth is harvested, and the microbial cells are removed by centrifugation or filtration to obtain a supernatant containing the product.
-
Purification: The L-epi-2-inosose is recovered from the supernatant. A high-purity product can be obtained by treating the supernatant with ion-exchange resins (cation and anion), activated charcoal, or through crystallization.
Chemical Synthesis from myo-Inositol (Multi-step)
This route involves the chemical modification of myo-inositol through a series of protection, oxidation, and deprotection steps to yield a protected inosose derivative. The following is a generalized workflow based on reported transformations.
General Procedure:
-
Protection: Orthogonally protect the hydroxyl groups of myo-inositol to allow for selective reaction at specific positions. This can involve the formation of acetals and ethers.
-
Oxidation: The unprotected hydroxyl group is oxidized to a ketone using a suitable oxidizing agent, such as Dess-Martin periodinane. This step has been reported with yields of 80-90%.
-
Deprotection/Modification: Selective removal of protecting groups is performed. For example, the removal of an allyl group has been reported with a 70% yield, and the removal of ketal protecting groups with trifluoroacetic acid has been reported with a 95% yield.
-
Purification: The final product is purified using standard chromatographic techniques.
Chemical Synthesis via Nitric Acid Oxidation
This method produces a racemic mixture of DL-epi-2-inosose.
General Procedure:
-
Oxidation: myo-Inositol is oxidized with nitric acid. This results in the formation of a racemic mixture of DL-epi-2-inosose.
-
Further Processing: The racemic mixture would require further steps, such as reduction to epi-inositol followed by microbial oxidation or chiral resolution, to obtain the desired L-enantiomer.
Synthesis via Conduritol Intermediates
This is a general strategy for the synthesis of various inositol stereoisomers, including epi-inositol, which can be a precursor to epi-inosose.
General Procedure:
-
Formation of Conduritol Intermediate: A suitably protected myo-inositol derivative is converted into a conduritol intermediate.
-
Dihydroxylation: The conduritol derivative undergoes cis-dihydroxylation. For example, using ruthenium trichloride and sodium periodate can yield a diol with 95% efficiency.
-
Further Transformations: The resulting poly-hydroxylated intermediate is then carried through subsequent steps, which may include further protection, deprotection, and oxidation to arrive at the target inosose. The final deacetylation step to yield epi-inositol has been reported to be near quantitative.
Visualization of Synthesis Pathways
Caption: Overview of microbial and chemical synthesis pathways to this compound.
References
- 1. DE60033941T2 - NOVEL METHOD FOR THE PREPARATION OF L-EPI-2-INOSOSE AND NOVEL METHOD FOR THE PREPARATION OF EPI-INOSITOL - Google Patents [patents.google.com]
- 2. air.unimi.it [air.unimi.it]
- 3. The “Other” Inositols and Their Phosphates: Synthesis, Biology and Medicine (with Recent Advances in myo-Inositol Chemistry) - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating Inositol Isomers in Disease Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of therapeutic development, inositol and its isomers have garnered significant attention for their roles in cellular signaling and potential applications in various disease models. While compounds like myo-inositol and D-chiro-inositol are the subject of extensive research, other isomers such as 1L-epi-2-Inosose remain less explored. This guide provides a comparative overview of the efficacy of key inositol isomers in disease models, with a focus on the well-documented effects of myo-inositol and D-chiro-inositol. Due to a lack of available research data, a direct comparison with this compound is not currently possible. This document serves to summarize existing experimental data on prevalent inositol isomers, detail relevant experimental protocols, and visualize key cellular pathways, positioning this compound as a compound warranting future investigation.
Comparative Efficacy of Inositol Isomers in a Polycystic Ovary Syndrome (PCOS) Mouse Model
Polycystic Ovary Syndrome (PCOS) is a common endocrine disorder in women of reproductive age, often characterized by insulin resistance and hyperandrogenism. Inositol isomers, particularly myo-inositol and D-chiro-inositol, have been extensively studied for their therapeutic potential in PCOS.
Table 1: Effects of Myo-Inositol and D-chiro-Inositol on Hormonal and Metabolic Parameters in a PCOS Mouse Model
| Parameter | Control (PCOS Model) | Myo-Inositol Treatment | D-chiro-Inositol Treatment | Myo-Inositol + D-chiro-Inositol (40:1) |
| Serum Testosterone (ng/mL) | Increased | Significantly Reduced | Reduced | Significantly Reduced |
| Serum Progesterone (ng/mL) | Decreased | Increased | Moderately Increased | Significantly Increased |
| Serum Estradiol (pg/mL) | Altered | Normalized | Partially Normalized | Normalized |
| FSH Receptor (Fshr) mRNA Expression | Down-regulated | Up-regulated | Moderately Up-regulated | Significantly Up-regulated[1] |
| Aromatase (Cyp19a1) mRNA Expression | Down-regulated | Up-regulated | Moderately Up-regulated | Significantly Up-regulated[1] |
| Glucose Tolerance | Impaired | Improved | Improved[2] | Significantly Improved |
| Number of Atretic Cyst-like Follicles | Increased | Reduced | Reduced[2] | Significantly Reduced |
Note: This table represents a summary of findings from multiple studies and the magnitude of effects can vary based on the specific experimental model and dosage.
Key Signaling Pathways
Inositol isomers exert their effects by participating in crucial cellular signaling pathways. The Phosphoinositide 3-Kinase (PI3K)/Akt pathway, central to insulin signaling and cell survival, is significantly modulated by inositol derivatives.
Caption: PI3K/Akt signaling pathway initiated by insulin binding.
Experimental Protocols
The following provides a generalized methodology for evaluating the efficacy of inositol compounds in a letrozole-induced PCOS mouse model.
1. Induction of PCOS Model:
-
Animals: Female CD-1 mice, 30 days old.
-
Induction Agent: Letrozole, an aromatase inhibitor.
-
Administration: Continuous administration via drinking water or subcutaneous pellets for a period of 10-12 weeks to induce hyperandrogenism and anovulation[3].
2. Treatment Protocol:
-
Groups:
-
Control (Healthy)
-
PCOS (Letrozole-induced)
-
PCOS + Myo-Inositol
-
PCOS + D-chiro-Inositol
-
PCOS + Myo-Inositol and D-chiro-Inositol combination (e.g., 40:1 ratio)
-
-
Dosage and Administration: Inositol isomers are typically administered daily via oral gavage or in drinking water for a specified treatment period (e.g., 2-4 weeks). Dosages can vary, but a common dose for a 40:1 myo-inositol/D-chiro-inositol combination in mice is around 420 mg/kg/day.
3. Efficacy Evaluation:
-
Hormonal Analysis: Blood samples are collected for analysis of serum testosterone, estradiol, progesterone, and luteinizing hormone (LH) levels using ELISA or mass spectrometry.
-
Metabolic Assessment: Glucose tolerance tests (GTT) and insulin tolerance tests (ITT) are performed to assess insulin sensitivity.
-
Ovarian Histology: Ovaries are collected, fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to examine follicular development, the presence of cysts, and the number of corpora lutea.
-
Gene Expression Analysis: Ovarian tissue is used for RNA extraction and quantitative real-time PCR (qRT-PCR) to measure the expression of key genes involved in steroidogenesis (e.g., Cyp19a1, Fshr).
Caption: Generalized experimental workflow for evaluating inositols.
Conclusion and Future Directions
The available evidence strongly supports the therapeutic potential of myo-inositol and D-chiro-inositol, particularly in combination, for ameliorating the symptoms of PCOS in animal models. Their mechanism of action is closely linked to the modulation of key signaling pathways involved in insulin sensitivity and steroidogenesis.
The compound this compound, while structurally related to these well-studied isomers, currently lacks the body of research necessary for a direct efficacy comparison. Its role as a biochemical reagent suggests potential biological activity that is yet to be explored in the context of disease models. Future research should aim to investigate the effects of this compound in vitro and in vivo to determine if it shares the therapeutic properties of other inositol isomers or possesses unique pharmacological characteristics. Such studies would be crucial in expanding our understanding of the structure-activity relationships within the inositol family and could unveil new therapeutic avenues for a range of metabolic and endocrine disorders.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for 1L-epi-2-Inosose Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three common analytical methods for the quantification of 1L-epi-2-Inosose, a key intermediate in various metabolic pathways. The selection of a suitable analytical method is critical for ensuring the accuracy, precision, and reliability of experimental data in research, development, and quality control settings. This document presents a cross-validation framework for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzymatic Assays, enabling an objective evaluation of their performance characteristics. The methodologies and data presented are based on established analytical principles for inositol isomers and related carbohydrates, providing a robust foundation for method selection and validation for this compound.
Introduction to Analytical Method Cross-Validation
Cross-validation of analytical methods is a critical process to ensure that a chosen method is fit for its intended purpose. It involves a systematic comparison of the performance of two or more analytical procedures to determine their equivalence or to highlight their respective strengths and weaknesses. This process is essential when transferring a method between laboratories, when developing a new method to replace an existing one, or when multiple techniques are available for the same analyte. Key validation parameters, as outlined by the International Council for Harmonisation (ICH), include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).
Comparison of Analytical Methods
The following table summarizes the key performance characteristics of HPLC-UV, GC-MS, and Enzymatic Assays for the quantification of this compound. The data presented is a synthesis of typical performance data for the analysis of inositol isomers and other carbohydrates.
| Parameter | HPLC-UV | GC-MS | Enzymatic Assay |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation of volatile derivatives by partitioning between a stationary and mobile phase, with mass-based detection. | Specific enzyme-catalyzed reaction leading to a measurable product (e.g., change in absorbance or fluorescence). |
| Specificity | Moderate to high, dependent on chromatographic resolution from matrix components. | Very high, based on both retention time and mass fragmentation pattern. | High, dependent on the specificity of the enzyme for this compound. |
| Linearity (R²) | Typically > 0.99 | Typically > 0.99 | Typically > 0.98 |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | 90 - 110% |
| Precision (% RSD) | < 5% | < 10% | < 15% |
| Limit of Detection (LOD) | ng range | pg to fg range | µg to ng range |
| Limit of Quantitation (LOQ) | ng range | pg to fg range | µg to ng range |
| Sample Throughput | Moderate | Low to Moderate | High |
| Cost per Sample | Moderate | High | Low |
| Expertise Required | Moderate | High | Low to Moderate |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for the quantification of this compound using HPLC-UV, GC-MS, and an Enzymatic Assay.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method relies on the separation of this compound from other sample components on a chromatographic column followed by detection using a UV detector. Since inositols lack a strong chromophore, pre-column derivatization with a UV-absorbing agent is often necessary.
Sample Preparation (with derivatization):
-
To 100 µL of sample (or standard), add 100 µL of a derivatizing agent (e.g., p-nitrobenzoyl chloride) in a suitable solvent (e.g., pyridine).
-
Heat the mixture at 60°C for 1 hour.
-
Cool the reaction mixture and evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in 1 mL of the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
UV Detection: 254 nm.
Workflow for HPLC-UV Analysis
Caption: HPLC-UV experimental workflow.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity for the quantification of volatile compounds. For non-volatile analytes like this compound, a derivatization step to increase volatility is required.
Sample Preparation (Derivatization):
-
Pipette 100 µL of the sample or standard solution into a glass vial and evaporate to dryness under nitrogen.
-
Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of pyridine.
-
Cap the vial tightly and heat at 70°C for 1 hour.
-
Cool the vial to room temperature before injection.
GC-MS Conditions:
-
GC Column: Capillary column suitable for carbohydrate analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 min.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 min at 280°C.
-
-
Injection Mode: Splitless, 1 µL injection volume.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
MS Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized this compound.
Workflow for GC-MS Analysis
Caption: GC-MS experimental workflow.
Enzymatic Assay
Enzymatic assays are based on the specific conversion of the analyte by an enzyme, leading to a measurable change in a co-substrate or the formation of a detectable product. For this compound, a specific reductase or dehydrogenase could be employed.
Assay Principle: This hypothetical assay utilizes an "epi-inosose reductase" that specifically reduces this compound to myo-inositol, with the concomitant oxidation of NADH to NAD⁺. The decrease in absorbance at 340 nm due to NADH oxidation is directly proportional to the concentration of this compound.
Reaction: this compound + NADH + H⁺ --(epi-inosose reductase)--> myo-Inositol + NAD⁺
Assay Protocol:
-
Prepare a reaction mixture containing:
-
100 mM Phosphate buffer (pH 7.0)
-
0.2 mM NADH
-
Sample or standard solution
-
-
Initiate the reaction by adding a specific "epi-inosose reductase" enzyme.
-
Incubate at a controlled temperature (e.g., 37°C).
-
Measure the decrease in absorbance at 340 nm over a defined period using a spectrophotometer.
-
Quantify the this compound concentration by comparing the rate of reaction to a standard curve.
Workflow for Enzymatic Assay
Caption: Enzymatic assay workflow.
Conclusion
The choice of an analytical method for the quantification of this compound should be guided by the specific requirements of the study.
-
HPLC-UV offers a good balance of performance, cost, and throughput, making it suitable for routine analysis.
-
GC-MS provides the highest sensitivity and specificity and is the method of choice for complex matrices or when very low detection limits are required.
-
Enzymatic Assays are ideal for high-throughput screening applications where speed and cost are major considerations, provided a specific enzyme is available.
A thorough cross-validation of the selected method against a reference method is highly recommended to ensure the reliability and accuracy of the generated data. This guide provides the foundational information for researchers to embark on this critical process.
A Comparative Guide to Evaluating Inosose Isomers as Glycosidase Inhibitors: Current Landscape and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the current research landscape and experimental methodologies for comparing the inhibitory effects of inosose isomers on glycosidases. While direct comparative studies on the inhibitory potencies of various inosose isomers are notably scarce in publicly available scientific literature, this document aims to equip researchers with the necessary protocols and conceptual frameworks to conduct such evaluations.
Introduction: The Significance of Glycosidase Inhibition
Glycosidases are a broad family of enzymes responsible for the hydrolysis of glycosidic bonds in carbohydrates. Their inhibition is a key therapeutic strategy for managing several diseases. For instance, α-glucosidase inhibitors are used to control postprandial hyperglycemia in type 2 diabetes by delaying carbohydrate digestion.[1][2][3][4] These inhibitors, such as acarbose and miglitol, act in the gastrointestinal tract to slow the absorption of glucose.[1] The structural similarity of many inhibitors to the natural substrates of these enzymes allows them to bind to the active site, preventing the breakdown of complex carbohydrates into absorbable monosaccharides. Given the therapeutic importance of glycosidase inhibitors, there is ongoing research to discover novel and more effective inhibitory compounds with fewer side effects.
Inosose isomers, as carbocyclic monosaccharides, represent a class of compounds with the potential for glycosidase inhibition due to their structural resemblance to sugars. However, a comprehensive comparative analysis of their inhibitory effects is currently lacking in the scientific literature. This guide provides the foundational methods to enable such comparative studies.
Quantitative Data on Inosose Isomer Inhibition
Experimental Protocols for Glycosidase Inhibition Assays
To facilitate the comparative evaluation of inosose isomers, detailed protocols for common in vitro glycosidase inhibition assays are provided below.
3.1. α-Glucosidase Inhibition Assay
This assay is widely used to screen for inhibitors of α-glucosidase, an enzyme crucial for carbohydrate digestion.
-
Materials and Reagents:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
Test compounds (inosose isomers) dissolved in a suitable solvent (e.g., DMSO)
-
Acarbose (as a positive control)
-
Sodium carbonate (Na2CO3) solution (e.g., 0.1 M) to stop the reaction
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare solutions of the α-glucosidase enzyme and the substrate pNPG in the phosphate buffer.
-
In a 96-well plate, add a small volume of the test compound solution (e.g., 10 µL) at various concentrations.
-
Add the α-glucosidase solution (e.g., 50 µL) to each well containing the test compound and incubate for a short period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the pNPG substrate solution (e.g., 50 µL) to each well.
-
Incubate the reaction mixture for a defined period (e.g., 30 minutes) at the same temperature.
-
Stop the reaction by adding the sodium carbonate solution (e.g., 100 µL).
-
Measure the absorbance of the yellow-colored p-nitrophenol produced at 405 nm using a microplate reader.
-
Include control wells: a blank (without enzyme), a negative control (with enzyme and solvent, but no inhibitor), and a positive control (with acarbose).
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100
-
The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
3.2. β-Glucosidase Inhibition Assay
This assay is used to identify inhibitors of β-glucosidase, which is involved in various biological processes, including the breakdown of cellulose.
-
Materials and Reagents:
-
β-Glucosidase (e.g., from almonds or Aspergillus niger)
-
p-nitrophenyl-β-D-glucopyranoside (pNP-β-G) as the substrate
-
Citrate or acetate buffer (e.g., 100 mM, pH 5.0)
-
Test compounds (inosose isomers)
-
Deoxynojirimycin (as a positive control)
-
Sodium carbonate (Na2CO3) solution (e.g., 0.1 M)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
The procedure is analogous to the α-glucosidase inhibition assay, with the following modifications:
-
Use β-glucosidase and its corresponding substrate, pNP-β-G.
-
Use a buffer with the optimal pH for the specific β-glucosidase being used (typically acidic).
-
The reaction is monitored by measuring the absorbance of the released p-nitrophenol at 405 nm.
-
The percentage of inhibition and IC50 values are calculated in the same manner as for the α-glucosidase assay.
-
Visualizing Glycosidase Inhibition and Experimental Workflow
To provide a clearer understanding of the concepts and procedures involved, the following diagrams have been generated using the DOT language.
Caption: Mechanism of glycosidase inhibition by an inosose isomer.
Caption: Experimental workflow for a typical glycosidase inhibition assay.
Conclusion and Future Directions
The field of glycosidase inhibition remains a fertile ground for drug discovery. While inosose isomers present an interesting class of potential inhibitors, the lack of comprehensive and comparative data on their efficacy is a clear research gap. This guide provides the essential experimental protocols to begin to fill this void. Future research should focus on systematically screening a library of inosose isomers against a diverse panel of glycosidases to establish their inhibitory profiles and structure-activity relationships. Such studies will be invaluable for the rational design of new and more potent glycosidase inhibitors for various therapeutic applications.
References
- 1. A review of alpha-glucosidase inhibitors from plants as potential candidates for the treatment of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycosidase inhibition: assessing mimicry of the transition state - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies on α-glucosidase inhibitors development: magic molecules for the treatment of carbohydrate mediated diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Reviews on α-glucosidase inhibitor from plant secondary metabolites] - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Microbial Strains for High-Yield 1L-epi-2-Inosose Production: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The production of 1L-epi-2-Inosose, a valuable chiral intermediate in the synthesis of various pharmaceuticals, through microbial fermentation offers a promising and sustainable alternative to traditional chemical methods. The selection and validation of a high-performing microbial strain is a critical step in developing a robust and economically viable bioprocess. This guide provides a comprehensive framework for comparing and validating microbial strains for high-yield this compound production, supported by detailed experimental protocols and data presentation templates.
Microbial Strain Performance Comparison
While specific high-yield production data for this compound is not extensively reported in publicly available literature, this section provides a template for comparing potential microbial candidates based on key performance indicators. The data presented below is illustrative and should be replaced with experimental results for a direct comparison. Potential microbial candidates for screening could include species from genera known for their oxidative fermentation capabilities, such as Gluconobacter, Acetobacter, and metabolically engineered strains of Bacillus subtilis or Corynebacterium glutamicum.
Table 1: Comparison of Microbial Strains for this compound Production
| Strain ID | Microbial Species | Substrate | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Fermentation Time (h) |
| Strain A | Gluconobacter oxydans (Wild-Type) | myo-inositol | 15.2 | 0.76 | 0.32 | 48 |
| Strain B | Bacillus subtilis (Engineered) | myo-inositol | 25.8 | 0.86 | 0.54 | 48 |
| Strain C | Corynebacterium glutamicum (Engineered) | myo-inositol | 22.5 | 0.81 | 0.47 | 48 |
| Strain D | Acetobacter suboxydans | myo-inositol | 18.9 | 0.79 | 0.40 | 48 |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate validation and comparison of microbial strains.
Strain Cultivation and Inoculum Preparation
This protocol describes the preparation of a standardized inoculum for fermentation experiments.
Materials:
-
Selected microbial strain
-
Appropriate growth medium (e.g., LB Broth for E. coli, YM Broth for yeasts)
-
Incubator shaker
-
Spectrophotometer
Procedure:
-
Aseptically inoculate a single colony of the microbial strain from a fresh agar plate into 10 mL of sterile growth medium in a 50 mL flask.
-
Incubate at the optimal temperature and agitation speed for the specific strain (e.g., 37°C and 200 rpm for E. coli) for 12-16 hours.
-
Measure the optical density (OD) at 600 nm.
-
Use this seed culture to inoculate a larger volume of the same medium to achieve a starting OD600 of 0.1.
-
Incubate this larger culture under the same conditions until it reaches the mid-exponential growth phase (typically an OD600 of 1.0-2.0).
-
This culture serves as the inoculum for the main fermentation.
Fermentation for this compound Production
This protocol outlines a batch fermentation process for evaluating this compound production.
Materials:
-
Bioreactor (1 L working volume)
-
Production medium containing myo-inositol as the primary carbon source and substrate.
-
Inoculum culture
-
pH probe, dissolved oxygen (DO) probe
-
Acid and base solutions for pH control (e.g., 2M HCl, 2M NaOH)
-
Antifoaming agent
Procedure:
-
Sterilize the bioreactor containing 800 mL of the production medium.
-
Aseptically inoculate the bioreactor with the prepared inoculum to achieve a starting OD600 of 0.1.
-
Set the fermentation parameters:
-
Temperature: Optimal for the strain (e.g., 30°C)
-
pH: Maintain at a setpoint (e.g., 6.5) using automated addition of acid/base.
-
Dissolved Oxygen (DO): Maintain above 20% saturation by controlling agitation and aeration rate.
-
-
Run the fermentation for a predetermined duration (e.g., 48-72 hours).
-
Collect samples aseptically at regular intervals (e.g., every 4-6 hours) for analysis of cell growth (OD600), substrate consumption, and this compound concentration.
-
At the end of the fermentation, harvest the broth for product purification and analysis.
Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol provides a method for the quantitative analysis of this compound in fermentation samples.
Materials:
-
HPLC system with a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD)
-
Aminex HPX-87H column (or equivalent)
-
Mobile phase: 0.005 M H₂SO₄
-
This compound standard
-
Syringe filters (0.22 µm)
Procedure:
-
Prepare a standard curve of this compound at known concentrations.
-
Centrifuge fermentation samples to remove cells.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Inject the filtered sample and standards onto the HPLC system.
-
Set the HPLC conditions:
-
Column Temperature: 60°C
-
Flow Rate: 0.6 mL/min
-
Injection Volume: 20 µL
-
-
Identify and quantify the this compound peak based on the retention time and standard curve.
Visualizing the Pathway and Process
Visual diagrams are crucial for understanding the underlying biological pathways and the experimental workflow.
Caption: Proposed biosynthetic pathway of this compound from myo-inositol.
Caption: General experimental workflow for microbial strain validation.
Enzyme Specificity on 1L-epi-2-Inosose: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the specificity of enzymes for inositol isomers is critical for elucidating metabolic pathways and developing targeted therapeutics. This guide provides a comparative analysis of enzymatic activity on 1L-epi-2-Inosose, offering a valuable resource for assessing potential enzymatic targets and designing future experiments.
This document summarizes the current, albeit limited, experimental data on the enzymatic activity with this compound. The available information focuses primarily on inositol dehydrogenases, with data suggesting a high degree of specificity among these enzymes for different inositol stereoisomers.
Comparative Analysis of Enzyme Kinetics
The following table summarizes the kinetic parameters of enzymes that have been assessed for their activity on this compound or the closely related precursor, epi-inositol. This quantitative data is essential for comparing the efficiency and affinity of these enzymes for this particular substrate.
| Enzyme | Organism | Substrate Tested | Km (mM) | Vmax (U/mg) | kcat (s-1) | kcat/Km (M-1s-1) | Citation |
| scyllo-inositol dehydrogenase (Pl-scyllo-IDH) | Paracoccus laeviglucosivorans | This compound | 1.1 ± 0.1 | 2.7 ± 0.1 | 1.8 | 1.6 x 103 | [1][2] |
| myo-inositol dehydrogenase (Hyg17) | Streptomyces hygroscopicus | epi-inositol | Not applicable | No activity detected | Not applicable | Not applicable | [3] |
Key Observations:
-
scyllo-inositol dehydrogenase from Paracoccus laeviglucosivorans is the only enzyme identified to date with demonstrable activity on this compound, exhibiting measurable kinetic parameters.[1][2]
-
In contrast, myo-inositol dehydrogenase (Hyg17) from Streptomyces hygroscopicus showed no detectable activity when tested with epi-inositol, the parent alcohol of this compound. This suggests a high degree of stereospecificity, as Hyg17 is active on myo-inositol.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide. These protocols provide a framework for replicating the presented findings and for designing new assays to probe enzyme specificity.
Kinetic Analysis of scyllo-inositol dehydrogenase (Pl-scyllo-IDH)
This protocol is adapted from the methodology described for the characterization of Pl-scyllo-IDH.
Objective: To determine the Michaelis-Menten kinetic parameters (Km, Vmax, and kcat) of Pl-scyllo-IDH with this compound as the substrate.
Materials:
-
Purified Pl-scyllo-IDH enzyme
-
This compound (substrate)
-
NAD+ (cofactor)
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Reaction Setup: Prepare a series of reaction mixtures in cuvettes. Each reaction mixture (e.g., 1 mL total volume) should contain the reaction buffer, a fixed concentration of NAD+ (e.g., 2 mM), and varying concentrations of the substrate, this compound.
-
Enzyme Addition: Initiate the reaction by adding a small, fixed amount of purified Pl-scyllo-IDH to each cuvette.
-
Spectrophotometric Measurement: Immediately monitor the increase in absorbance at 340 nm at a constant temperature (e.g., 25°C). This absorbance change corresponds to the reduction of NAD+ to NADH.
-
Initial Rate Calculation: Determine the initial reaction velocity (V0) from the linear portion of the absorbance versus time plot for each substrate concentration. The rate of NADH formation can be calculated using the Beer-Lambert law (extinction coefficient of NADH at 340 nm is 6.22 mM-1cm-1).
-
Data Analysis: Plot the initial reaction velocities (V0) against the corresponding substrate concentrations ([S]). Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. The kcat can be calculated by dividing Vmax by the enzyme concentration. The catalytic efficiency (kcat/Km) can then be determined.
Substrate Specificity Assay for myo-inositol dehydrogenase (Hyg17)
This protocol is based on the methods used to assess the substrate range of Hyg17.
Objective: To qualitatively or quantitatively assess the activity of Hyg17 with various inositol isomers, including epi-inositol.
Materials:
-
Purified Hyg17 enzyme
-
myo-inositol (positive control substrate)
-
epi-inositol (test substrate)
-
Other inositol isomers for comparison (scyllo-inositol, D-chiro-inositol, etc.)
-
NAD+ (cofactor)
-
Assay Buffer (e.g., 100 mM Glycine-NaOH, pH 10.5)
-
Spectrophotometer or plate reader for measuring absorbance at 340 nm
Procedure:
-
Enzyme Assay: The enzymatic activity is determined by monitoring the reduction of NAD+ to NADH at 340 nm.
-
Reaction Mixture: Prepare reaction mixtures containing the assay buffer, a fixed concentration of NAD+ (e.g., 2.5 mM), and a fixed concentration of the respective inositol substrate (e.g., 50 mM).
-
Reaction Initiation: Start the reaction by adding a defined amount of purified Hyg17 enzyme to the reaction mixture.
-
Activity Measurement: Monitor the change in absorbance at 340 nm over time. The rate of reaction is proportional to the rate of increase in absorbance.
-
Comparison: Compare the reaction rates obtained with epi-inositol to the positive control (myo-inositol) and other tested isomers. The absence of a significant increase in absorbance for epi-inositol indicates a lack of enzymatic activity.
Visualizing Experimental Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate the experimental workflow for determining enzyme kinetics and the logical relationship of substrate specificity.
Caption: Workflow for determining enzyme kinetic parameters.
Caption: Enzyme specificity for inositol isomers.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural basis of L-glucose oxidation by scyllo-inositol dehydrogenase: Implications for a novel enzyme subfamily classification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A myo-inositol dehydrogenase involved in aminocyclitol biosynthesis of hygromycin A - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Enigmatic Role of 1L-epi-2-Inosose: A Comparative Guide to its Putative Mechanism of Action
For researchers, scientists, and drug development professionals, the quest for novel bioactive molecules with precise mechanisms of action is a perpetual frontier. Within the diverse family of inositols, stereoisomers of cyclohexane-1,2,3,4,5,6-hexol, compounds like myo-inositol and D-chiro-inositol have established roles in crucial signaling pathways. This guide focuses on the lesser-known isomer, 1L-epi-2-Inosose, providing a comparative analysis of its potential mechanism of action in a biological system, framed within the context of its better-understood relatives. Due to the limited direct research on this compound as a primary signaling molecule, this guide synthesizes current knowledge on related inositols and proposes a validation framework for future investigations.
While extensive research has illuminated the roles of myo-inositol and D-chiro-inositol in insulin signaling and as precursors to second messengers, this compound remains predominantly characterized as a biochemical intermediate. Its most well-documented role is in the biosynthesis of rhizopines, such as scyllo-inosamine, which are crucial signaling molecules in the symbiotic relationship between rhizobia and leguminous plants. In this pathway, myo-inositol is oxidized to scyllo-inosose, a closely related compound, which is then aminated to form scyllo-inosamine. This compound is understood to be a transient species in these enzymatic transformations.
Comparative Analysis of Inositol Isomers
To understand the potential biological significance of this compound, it is essential to compare it with its well-characterized isomers. The biological activity of inositols is highly dependent on their stereochemistry, which dictates their interaction with enzymes and receptors.
| Inositol Isomer | Established Biological Role | Key Signaling Pathway Involvement |
| myo-Inositol | Precursor to phosphatidylinositol phosphates (PIPs), which act as second messengers. Involved in cell signaling, nerve guidance, and osmoregulation. | Phosphoinositide 3-kinase (PI3K) pathway, Calcium signaling |
| D-chiro -Inositol | Involved in insulin signal transduction and glycogen storage. | Insulin signaling pathway |
| scyllo-Inositol | Investigated for its potential role in preventing the aggregation of amyloid-β peptide, relevant to Alzheimer's disease. | Not fully elucidated, but distinct from myo- and D-chiro-inositol pathways. |
| 1L-epi -2-Inosose | Primarily known as a biochemical intermediate in the synthesis of scyllo-inosamine in rhizobia. Direct signaling role in other biological systems is not yet established. | Rhizopine biosynthesis pathway |
Proposed Mechanism of Action and a Framework for Validation
Given the absence of direct evidence for a specific mechanism of action for this compound as a primary bioactive molecule, we propose a hypothetical framework for its validation. This framework is based on the established methodologies used to elucidate the functions of other inositol isomers.
Hypothetical Signaling Pathway for this compound
The following diagram illustrates a hypothetical signaling pathway where this compound could act as a signaling molecule, potentially through interaction with a specific receptor or by influencing an enzymatic pathway.
Caption: Hypothetical signaling cascade initiated by this compound.
Experimental Workflow for Validation
To validate the hypothetical mechanism of action, a systematic experimental approach is required. The following workflow outlines the key stages of investigation.
Caption: A phased experimental workflow for validating the biological activity of this compound.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments proposed in the validation workflow.
Protocol 1: Receptor Binding Assay
Objective: To determine if this compound binds to a specific cell surface or intracellular receptor.
Methodology:
-
Preparation of Labeled this compound: Synthesize a radiolabeled or fluorescently tagged version of this compound.
-
Cell Culture and Membrane Preparation: Culture a panel of relevant cell lines. Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.
-
Binding Assay: Incubate the membrane preparations with increasing concentrations of the labeled this compound.
-
Competition Assay: In parallel, perform competition binding assays by co-incubating with a constant concentration of labeled ligand and increasing concentrations of unlabeled this compound or other inositol isomers.
-
Detection and Analysis: Separate bound from free ligand by filtration. Quantify the bound radioactivity or fluorescence. Analyze the data using Scatchard analysis to determine binding affinity (Kd) and receptor density (Bmax).
Protocol 2: Enzyme Inhibition Assay
Objective: To assess the inhibitory potential of this compound against a panel of relevant enzymes (e.g., inositol phosphatases, kinases).
Methodology:
-
Enzyme and Substrate Preparation: Purify or obtain commercially available recombinant enzymes. Prepare the appropriate substrate for each enzyme.
-
Inhibition Assay: Set up reaction mixtures containing the enzyme, substrate, and varying concentrations of this compound. Include positive and negative controls.
-
Detection of Enzyme Activity: Measure the rate of product formation or substrate depletion using a suitable detection method (e.g., colorimetric, fluorometric, or radioisotopic assay).
-
Data Analysis: Plot enzyme activity as a function of inhibitor concentration. Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the enzyme's activity.
Protocol 3: Reporter Gene Assay
Objective: To determine if this compound can activate specific signaling pathways leading to gene expression.
Methodology:
-
Cell Line and Reporter Construct: Use a cell line that expresses a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter containing response elements for a specific signaling pathway (e.g., CREB, NF-κB).
-
Cell Treatment: Treat the cells with varying concentrations of this compound. Include appropriate controls, such as a known activator of the pathway.
-
Measurement of Reporter Activity: Lyse the cells and measure the activity of the reporter enzyme using a luminometer or spectrophotometer.
-
Data Analysis: Normalize the reporter activity to a control (e.g., total protein concentration) and express the results as fold induction over untreated cells.
Conclusion
While this compound is currently understood primarily as a metabolic intermediate, its structural similarity to other biologically active inositol isomers suggests the potential for a more direct role in cellular processes. The lack of comprehensive studies on its mechanism of action presents a significant knowledge gap and a compelling area for future research. The comparative data and the proposed validation framework provided in this guide offer a structured approach for scientists and drug development professionals to explore the enigmatic nature of this compound and unlock its potential therapeutic applications. Further investigation is crucial to determine if this molecule is a dormant signaling entity awaiting discovery or simply a transient player in a larger biochemical symphony.
A Comparative Analysis of the Pharmacokinetic Profiles of Inositol Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of three key inositol isomers: myo-inositol, D-chiro-inositol, and scyllo-inositol. Understanding the absorption, distribution, metabolism, and excretion of these isomers is crucial for their development as therapeutic agents. This document summarizes available experimental data, details relevant experimental protocols, and visualizes key signaling pathways.
Quantitative Data Summary
The following table summarizes the available pharmacokinetic parameters for myo-inositol, D-chiro-inositol, and scyllo-inositol. It is important to note that the data are compiled from different studies conducted under various conditions and in different populations, which may affect direct comparability.
| Pharmacokinetic Parameter | Myo-Inositol | D-Chiro-Inositol | Scyllo-Inositol (ELND005) |
| Peak Plasma Concentration (Cmax) | Not explicitly stated in the provided results. | 9.40 µmol/L (in males after 1 g oral dose) | ~39.8 µg/mL (at steady state with 2000 mg every 12 hours)[1] |
| Time to Peak Concentration (Tmax) | ~1 hour (in rats after oral administration)[2] | 240 minutes (in males after 1 g oral dose) | Not explicitly stated in the provided results. |
| Area Under the Curve (AUC) | Not explicitly stated in the provided results. | 2750.59 µmol/L*min (AUC 0-420 min in males after 1 g oral dose) | Not explicitly stated in the provided results. |
| Half-life (t1/2) | ~22 minutes (turnover half-life in blood)[3] | Not explicitly stated in the provided results. | 10.07 hours (elimination half-life in rats)[4][5] |
| Clearance | Significantly increased by glucose loading (3000% increase). | Renal clearance is selectively elevated in diabetes. | Not explicitly stated in the provided results. |
| Bioavailability | Oral availability is enhanced when administered in soft gel capsules. | Not explicitly stated in the provided results. | Preclinical studies demonstrated potential for translation to human patients. |
| Distribution | Concentrated in various cells above blood levels; transport is mediated by SMIT1/2 and HMIT1 transporters. | Tissue-specific ratios with myo-inositol; higher concentrations in tissues that store glycogen (liver and fat). | Crosses the blood-brain barrier, with CSF levels peaking at 13.7 µg/mL and brain concentrations increasing by 58-76% after 8 days of administration. |
| Metabolism | Can be converted to D-chiro-inositol and other isomers via epimerases. It is a precursor for phosphoinositides and inositol phosphates. | Produced from myo-inositol by the enzyme epimerase. Involved in glycogen synthesis and storage. | Not extensively detailed in the provided results. |
| Excretion | Almost completely reabsorbed at physiologic plasma levels; urinary loss increases with higher plasma concentrations and in diabetic patients. | Urinary excretion is substantially increased in diabetic patients. | Not extensively detailed in the provided results. |
Experimental Protocols
General Pharmacokinetic Study Protocol
A typical experimental protocol for determining the pharmacokinetic profile of an inositol isomer following oral administration in humans involves the following steps:
-
Subject Recruitment and Baseline measurements: A cohort of healthy volunteers is recruited. Baseline physiological parameters and endogenous levels of the inositol isomer in plasma, urine, and, if applicable, cerebrospinal fluid (CSF) are measured.
-
Drug Administration: A standardized oral dose of the inositol isomer is administered to the subjects. The formulation (e.g., powder, capsule, soft gel) is kept consistent.
-
Serial Blood Sampling: Blood samples are collected at predetermined time points before and after administration (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours).
-
Urine Collection: Urine is collected over specific intervals to determine the renal clearance of the isomer.
-
CSF Sampling (if applicable): For isomers targeting the central nervous system, like scyllo-inositol, CSF samples may be collected at specific time points to assess blood-brain barrier penetration.
-
Sample Processing and Analysis:
-
Blood samples are centrifuged to separate plasma.
-
Plasma, urine, and CSF samples are stored under appropriate conditions (e.g., -80°C) until analysis.
-
The concentration of the inositol isomer in the biological samples is quantified using a validated analytical method.
-
-
Pharmacokinetic Analysis: The concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, elimination half-life (t1/2), clearance (CL), and volume of distribution (Vd) using appropriate pharmacokinetic modeling software.
Analytical Methodology for Inositol Isomer Quantification
A common and sensitive method for quantifying inositol isomers in biological matrices is Gas Chromatography-Mass Spectrometry (GC-MS). A general procedure is as follows:
-
Sample Preparation:
-
To a known volume of the biological sample (e.g., plasma, CSF), an internal standard (e.g., a deuterated version of the inositol isomer) is added.
-
Proteins are precipitated using a suitable agent (e.g., acetonitrile) and removed by centrifugation.
-
The supernatant is collected and dried.
-
-
Derivatization: The hydroxyl groups of the inositol isomer are derivatized to increase volatility for GC analysis. A common method is acetylation using acetic anhydride and pyridine to form the hexa-O-acetyl derivative.
-
GC-MS Analysis:
-
The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column.
-
The different inositol isomers are separated based on their retention times.
-
The separated compounds are then introduced into a mass spectrometer for detection and quantification.
-
The mass spectrometer is operated in a specific ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analyte and internal standard.
-
-
Quantification: A calibration curve is generated using standards of known concentrations of the inositol isomer. The concentration of the isomer in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is another powerful technique used for the quantification of inositol isomers, offering high specificity and sensitivity.
Signaling Pathways and Experimental Workflows
Inositol Metabolism and Signaling
Inositol isomers, particularly myo-inositol and D-chiro-inositol, are crucial components of intracellular signaling pathways, most notably the insulin signaling cascade. Myo-inositol is a precursor for phosphatidylinositol 4,5-bisphosphate (PIP2), which is hydrolyzed to generate the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C. Myo-inositol can be converted to D-chiro-inositol by an epimerase, and both isomers are components of inositol phosphoglycans (IPGs), which are thought to mediate some of insulin's actions.
Caption: Inositol isomers in insulin signaling.
Pharmacokinetic Analysis Workflow
The process of determining the pharmacokinetic profile of an inositol isomer involves several key stages, from initial study design to final data analysis.
Caption: Workflow for pharmacokinetic analysis.
Scyllo-Inositol and Amyloid-Beta Aggregation
Scyllo-inositol is being investigated as a therapeutic agent for Alzheimer's disease due to its potential to inhibit the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of the disease.
Caption: Scyllo-inositol's effect on Aβ aggregation.
References
- 1. Pharmacokinetic Profile of Orally Administered Scyllo-Inositol (Elnd005) in Plasma, Cerebrospinal Fluid and Brain, and Corresponding Effect on Amyloid-Beta in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. egoipcos.com [egoipcos.com]
- 4. Analysis of Scyllo-Inositol in a Wistar Rat Animal Model—A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Guide to Confirming the Structure of Synthesized 1L-epi-2-Inosose with Standards
For researchers, scientists, and drug development professionals engaged in the synthesis of complex carbohydrates, rigorous structural confirmation is paramount. This guide provides a comprehensive comparison of analytical techniques to verify the identity and purity of synthesized 1L-epi-2-inosose against established standards. Detailed experimental protocols, data presentation in tabular format, and visual workflows are included to facilitate accurate and efficient structural elucidation.
The Gold Standard: Single-Crystal X-ray Crystallography
The most definitive method for determining the absolute structure of a crystalline solid is single-crystal X-ray crystallography. This technique provides the precise three-dimensional arrangement of atoms in the molecule, leaving no ambiguity about its stereochemistry.
Standard Reference Data: The crystal structure of racemic epi-inosose has been determined and is available in the Crystallography Open Database (COD) under the deposition number 2018296.[1] This structure serves as the ultimate benchmark for comparison with newly synthesized and crystallized this compound.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the synthesized this compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion, cooling).
-
Crystal Mounting: Select a high-quality single crystal (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.
-
Data Collection: Place the crystal in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined to best fit the experimental data.
-
Comparison: The determined unit cell parameters, space group, and atomic coordinates of the synthesized sample are compared with the reference data for epi-inosose.
Data Comparison:
| Parameter | Standard (-)-epi-Inosose | Synthesized this compound |
| Crystal System | Monoclinic | To be determined |
| Space Group | P2₁ | To be determined |
| a (Å) | Reference Value | Experimental Value |
| b (Å) | Reference Value | Experimental Value |
| c (Å) | Reference Value | Experimental Value |
| β (°) | Reference Value | Experimental Value |
| Volume (ų) | Reference Value | Experimental Value |
Note: The table above uses (-)-epi-inosose as the standard for comparison of a pure enantiomer. Racemic epi-inosose crystallizes in an orthorhombic space group (Pca2₁).[2]
References
Evaluating the Reproducibility of 1L-epi-2-Inosose Synthesis Protocols: A Comparative Guide
The synthesis of 1L-epi-2-Inosose, a key intermediate in various metabolic pathways and a valuable chiral building block in medicinal chemistry, is achievable through several synthetic routes. For researchers, scientists, and professionals in drug development, selecting a reproducible and efficient synthesis protocol is critical for consistent downstream applications. This guide provides an objective comparison of the primary methods for synthesizing this compound, supported by available experimental data.
While direct comparative studies on the reproducibility of different this compound synthesis protocols are limited in published literature, this guide consolidates available data on yield and purity for the principal methodologies: microbial oxidation of myo-inositol and multi-step chemical synthesis. Reproducibility is assessed based on the nature of the processes and qualitative descriptions from existing research.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data for the main synthesis protocols of this compound.
Table 1: Comparison of this compound Synthesis Protocols
| Parameter | Microbial Oxidation of myo-Inositol | Multi-step Chemical Synthesis from myo-Inositol |
| Starting Material | myo-Inositol | myo-Inositol |
| Typical Yield | High (qualitative) | Moderate to High (step-wise yields of 80-95%)[1] |
| Purity | High (can be purified to >98%)[2] | High (can be purified to >98%)[3] |
| Reproducibility | Generally high once fermentation conditions are optimized | Can be variable depending on reaction control |
| Key Advantages | Single-step conversion, environmentally friendly | Well-defined reaction steps, potentially faster for small scale |
| Key Disadvantages | Requires microbial culture expertise, optimization can be time-consuming | Multi-step process, may use hazardous reagents |
Experimental Protocols
Microbial Oxidation of myo-Inositol
This method leverages the enzymatic activity of certain microorganisms to directly convert myo-inositol to this compound in a single fermentation step.[2]
1. Microorganism and Culture Preparation:
- A suitable microorganism, such as Xanthomonas sp. or Acetobacter suboxydans, is selected.
- The microbial strain is cultured in an appropriate liquid medium under aerobic conditions. The medium typically contains myo-inositol as the substrate, along with carbon and nitrogen sources to support microbial growth.
2. Fermentation/Conversion:
- The culture is incubated at a controlled temperature and pH with adequate aeration and agitation to ensure efficient conversion.
- The progress of the conversion of myo-inositol to this compound is monitored using analytical techniques such as HPLC.
3. Product Isolation and Purification:
- Once the conversion is complete, the microbial cells are removed from the culture broth by centrifugation or filtration.
- The resulting supernatant, containing this compound, is then subjected to purification. This can be achieved through a combination of treatments with ion-exchange resins (cation and anion exchangers) and activated charcoal to remove impurities.
- The purified this compound can then be crystallized from the solution.
Multi-step Chemical Synthesis from myo-Inositol
This approach involves a series of chemical reactions to transform myo-inositol into this compound. The following represents a plausible synthetic route based on established inositol chemistry.
1. Protection of Hydroxyl Groups:
- To achieve selective oxidation, the hydroxyl groups of myo-inositol that are not to be oxidized are first protected. This can be done by reacting myo-inositol with a suitable protecting group reagent.
2. Selective Oxidation:
- The unprotected hydroxyl group at the C-2 position is then selectively oxidized to a ketone using an oxidizing agent. Common oxidizing agents for this purpose include Dess-Martin periodinane (DMP) or Swern oxidation conditions. The reaction is typically carried out in a suitable organic solvent at a controlled temperature.
3. Deprotection:
- Following the oxidation, the protecting groups are removed from the other hydroxyl groups to yield this compound. The deprotection method will depend on the protecting groups used in the first step.
4. Purification:
- The final product is purified from the reaction mixture using techniques such as column chromatography, followed by crystallization to obtain high-purity this compound.
Mandatory Visualization
The following diagrams illustrate the described synthesis pathways and a general experimental workflow.
Caption: Comparative pathways for the synthesis of this compound.
Caption: General experimental workflow for this compound synthesis and purification.
References
- 1. Enhanced Biosynthesis of 2-Deoxy-scyllo-inosose in Metabolically Engineered Bacillus subtilis Recombinants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DE60033941T2 - NOVEL METHOD FOR THE PREPARATION OF L-EPI-2-INOSOSE AND NOVEL METHOD FOR THE PREPARATION OF EPI-INOSITOL - Google Patents [patents.google.com]
- 3. Synthesis of the carba-analogs of the α-pyranose and β-pyranose forms of sedoheptulose 7-phosphate and probing the stereospecificity of sedoheptulose 7-phosphate cyclases - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Metabolomics of Inosose Isomers: A Framework for Cellular Analysis
A guide for researchers, scientists, and drug development professionals on the potential metabolic impact of inosose isomers and a proposed framework for their comparative analysis.
Introduction
Inosose isomers, the keto-derivatives of inositols, represent a class of compounds with significant potential in biomedical research. While their parent inositol isomers, such as myo-inositol and D-chiro-inositol, are well-studied for their roles in cell signaling, glucose metabolism, and as therapeutic agents, the specific metabolic consequences of treating cells with different inosose isomers remain largely unexplored. As of late 2025, a direct comparative metabolomics study profiling the cellular effects of various inosose isomers has not been published, leaving a critical knowledge gap.
This guide provides a comprehensive framework for researchers aiming to investigate this area. It outlines a detailed experimental protocol for performing untargeted comparative metabolomics, hypothesizes the key metabolic pathways likely to be perturbed by inosose isomers, and furnishes the necessary tools, including workflow and pathway diagrams, to conceptualize and execute such a study. The objective is to equip researchers with a robust methodology to generate the first datasets in this promising field, ultimately enabling a quantitative comparison of how these isomers modulate cellular metabolism.
Hypothesized Metabolic Impact of Inosose Isomers
Based on their structural similarity to inositols and glucose, inosose isomers are predicted to interact with central carbon metabolism and signaling pathways. The presence of a ketone group instead of a hydroxyl group at a specific position on the inositol ring can drastically alter its chemical properties and biological activity.
Below is a table outlining key inosose isomers and their hypothesized metabolic roles, derived from the known functions of their parent inositols.
| Inosose Isomer | Parent Inositol | Hypothesized Cellular Interactions & Metabolic Impact |
| myo-Inosose-2 | myo-Inositol | May interfere with inositol phosphate signaling by competing with myo-inositol for key enzymes. Could potentially be metabolized through pathways linked to glycolysis or the pentose phosphate pathway, altering cellular energy and redox balance. |
| epi-Inosose-2 | epi-Inositol | As an epimer of myo-inosose-2, it may exhibit stereospecific effects, potentially inhibiting different sets of enzymes in glucose or inositol metabolism. Its impact on pathways related to insulin signaling and glucose uptake warrants investigation. |
| scyllo-Inosose | scyllo-Inositol | Given that scyllo-inositol is investigated for neurodegenerative diseases, scyllo-inosose might influence pathways related to oxidative stress and protein aggregation, potentially impacting amino acid metabolism and cellular redox homeostasis. |
| D-chiro-Inosose | D-chiro-Inositol | Could potentially modulate insulin signaling pathways, given the role of D-chiro-inositol in insulin mimetics. Its effects on glucose transport, glycogen synthesis, and lipid metabolism are of primary interest. |
Proposed Experimental Workflow for Comparative Metabolomics
To elucidate the distinct metabolic signatures induced by different inosose isomers, a standardized untargeted metabolomics workflow is essential. The following diagram and protocol describe a robust approach from cell culture to data analysis.
Detailed Experimental Protocols
A rigorous and reproducible protocol is critical for obtaining high-quality metabolomics data. The following sections detail the key steps outlined in the workflow.
Cell Culture and Isomer Treatment
-
Cell Line Selection: Choose a human cell line relevant to the biological question (e.g., HepG2 for liver metabolism, SH-SY5Y for neuronal metabolism).
-
Culture Conditions: Culture cells in a standard medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Treatment Protocol: Seed cells to achieve 80% confluency at the time of treatment. Replace the medium with fresh medium containing the desired concentration (e.g., 10 µM, 50 µM, 100 µM) of each inosose isomer or a vehicle control (e.g., sterile PBS). Include a minimum of 5-6 biological replicates per condition. Incubate for a defined period (e.g., 24 hours).
Metabolite Quenching and Extraction
-
Quenching: To halt metabolic activity, rapidly aspirate the culture medium and wash the cells once with ice-cold 0.9% NaCl. Immediately add a pre-chilled quenching solution (e.g., 80% methanol at -80°C) to the culture plate and incubate at -80°C for 15 minutes.
-
Extraction: Scrape the cells in the quenching solution and transfer the cell lysate to a microcentrifuge tube. Perform a three-phase extraction by adding ice-cold water and chloroform in a specific ratio (e.g., 1:1:1 Methanol:Water:Chloroform). Vortex vigorously and centrifuge at high speed (e.g., 14,000 x g for 15 minutes at 4°C) to separate the polar (upper aqueous phase), non-polar (lower organic phase), and protein/lipid (interphase) layers.
-
Sample Preparation: Carefully collect the upper polar phase for analysis of central carbon metabolites, amino acids, and nucleotides. Dry the extract using a vacuum concentrator (e.g., SpeedVac) and store it at -80°C until analysis.
Untargeted Metabolomics via LC-MS/MS
-
Chromatography: Reconstitute the dried extracts in a suitable solvent (e.g., 50% acetonitrile). Separate the metabolites using a Hydrophilic Interaction Liquid Chromatography (HILIC) column for broad coverage of polar metabolites.
-
Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) operating in both positive and negative ion modes to detect a wide range of compounds. Acquire data in a data-dependent acquisition (DDA) mode to collect both MS1 (for quantification) and MS2 (for identification) spectra.
Data Processing and Statistical Analysis
-
Data Preprocessing: Use software such as XCMS, MS-DIAL, or similar platforms to perform peak detection, retention time correction, and peak alignment across all samples.
-
Statistical Analysis: Normalize the data (e.g., by total ion current or an internal standard). Perform multivariate statistical analysis, such as Principal Component Analysis (PCA) for an unsupervised overview and Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA) to identify metabolites that differentiate the treatment groups. Generate volcano plots to visualize metabolites with statistically significant (p-value < 0.05) and substantial fold-change (e.g., >1.5) differences.
-
Metabolite Identification: Identify significant metabolic features by matching their accurate mass, retention time, and MS/MS fragmentation patterns against spectral libraries (e.g., METLIN, HMDB, MassBank).
-
Pathway Analysis: Input the list of significantly altered and identified metabolites into pathway analysis tools like MetaboAnalyst or KEGG to identify metabolic pathways that are most impacted by each inosose isomer treatment.
Potential Signaling and Metabolic Pathway Perturbations
The structural similarity of inosose isomers to key metabolic precursors suggests they may perturb several core cellular pathways. The diagram below illustrates the hypothesized points of interaction within central metabolism.
Potential Mechanisms of Action:
-
Competition with Glucose: Inosose isomers may compete with glucose or its phosphorylated intermediates for binding to enzymes in glycolysis and the Pentose Phosphate Pathway (PPP), potentially altering energy production (ATP) and the generation of reducing equivalents (NADPH).
-
Inhibition of Inositol Metabolism: By acting as analogs of myo-inositol, these isomers could inhibit key enzymes like myo-inositol-1-phosphate synthase (MIPS1) or downstream enzymes involved in the synthesis of phosphatidylinositol phosphates (PIPs), thereby disrupting critical cell signaling cascades.
Conclusion
While direct experimental data on the comparative metabolomics of inosose isomers is currently lacking, the framework presented here offers a clear and comprehensive path forward for researchers. By applying the detailed protocols and conceptualizing the potential metabolic perturbations, the scientific community can begin to unravel the distinct biological activities of these fascinating molecules. The resulting data will be invaluable for understanding their mechanism of action and for guiding their potential development as therapeutic agents in diseases ranging from metabolic disorders to neurodegeneration.
Safety Operating Guide
Proper Disposal of 1L-epi-2-Inosose: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and regulatory compliance. This document provides essential logistical and safety information for the proper disposal of 1L-epi-2-Inosose, a biochemical reagent utilized in life science research.
Immediate Safety and Handling Protocols
Before handling this compound, it is crucial to consult the substance's Safety Data Sheet (SDS). Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Ensure adequate ventilation in the work area to minimize inhalation exposure. In case of skin or eye contact, rinse the affected area immediately with copious amounts of water and seek medical attention.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₀O₆ | [1][2] |
| Molecular Weight | 178.14 g/mol | [1][2] |
| Appearance | White to almost white crystal powder | [3] |
| Boiling Point | 368.6 ± 42.0 °C at 760 mmHg | |
| Density | 2.0 ± 0.1 g/cm³ | |
| Melting Point | Not available | |
| Solubility | Information not readily available | |
| Storage Temperature | 2-8°C |
Step-by-Step Disposal Procedure
The proper disposal of this compound is critical to prevent environmental contamination and ensure compliance with safety regulations. The following procedure outlines the recommended steps for its disposal.
-
Consult Local and National Regulations: Before initiating any disposal activities, consult your institution's environmental health and safety (EHS) office to ensure compliance with all applicable local, state, and national regulations for chemical waste disposal.
-
Do Not Dispose in General Waste or Drains: this compound should never be disposed of down the drain or in the general trash.
-
Use Original or Approved Containers: Whenever possible, store the waste this compound in its original container. If the original container is not available or compromised, use a clearly labeled, compatible, and sealed waste container. The label should include the chemical name ("this compound") and any relevant hazard warnings.
-
Avoid Mixing with Other Waste: Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS office.
-
Arrange for Professional Disposal: Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the this compound waste. It must be disposed of at an approved waste disposal plant.
-
Handle Uncleaned Containers as Product: Any containers that have held this compound should be handled as if they still contain the product and disposed of following the same procedures.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Experimental Protocols
References
Essential Safety and Logistics for Handling 1L-epi-2-Inosose
For Researchers, Scientists, and Drug Development Professionals: Your Preferred Source for Laboratory Safety and Chemical Handling Information
This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for handling 1L-epi-2-Inosose. By adhering to these step-by-step instructions, you can ensure a safe laboratory environment and maintain the integrity of your research.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial to minimize exposure and prevent contamination. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Purpose |
| Eye Protection | Safety glasses with side shields | Protects eyes from potential dust particles or splashes. |
| Hand Protection | Nitrile gloves | Prevents direct skin contact with the chemical. |
| Body Protection | Standard laboratory coat | Protects clothing and skin from accidental spills. |
| Respiratory | Generally not required for small quantities | In cases of significant dust generation, a dust mask (e.g., N95) is recommended. |
Operational Plan: Step-by-Step Handling Protocol
Following a structured operational plan ensures consistent and safe handling of this compound.
Experimental Protocol: Safe Handling of this compound Powder
-
Preparation:
-
Ensure the work area, such as a laboratory bench, is clean and uncluttered.
-
Verify that a Safety Data Sheet (SDS) for a similar non-hazardous biochemical compound is accessible for general guidance.
-
Put on the appropriate PPE as specified in the table above.[1]
-
-
Weighing and Aliquoting:
-
Conduct weighing procedures in an area with good ventilation to minimize inhalation of any airborne powder.
-
Use a clean spatula or other appropriate tool to handle the powder, taking care to avoid generating dust.[1]
-
Keep the primary container closed when not in use.
-
-
Dissolving the Compound:
-
When preparing a solution, add the solvent to the powder slowly and steadily to prevent splashing.
-
If needed, use a vortex mixer or sonicator to ensure the compound is fully dissolved.
-
-
Post-Handling Procedures:
-
Thoroughly clean the work area and any equipment used during the process.
-
Properly remove and dispose of gloves.
-
Wash hands thoroughly with soap and water.[1]
-
Disposal Plan
Proper disposal of this compound and associated materials is essential to maintain a safe and compliant laboratory environment.
-
Unused Compound:
-
Contaminated Labware (e.g., plastic weigh boats, pipette tips):
-
Dispose of these items as non-hazardous laboratory waste.
-
-
Empty Containers:
-
Empty containers should be placed in the regular trash. It is good practice to deface the label to prevent any confusion.
-
-
Aqueous Solutions:
-
Non-hazardous liquid waste may be permissible for drain disposal, but it is crucial to consult and adhere to your institution's specific guidelines and local regulations.
-
Experimental Workflow Diagram
The following diagram illustrates the logical flow of handling this compound from initial preparation to final disposal.
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
